2-Pentenenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13284-42-9 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
pent-2-enenitrile |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3 |
InChI Key |
ISBHMJZRKAFTGE-UHFFFAOYSA-N |
SMILES |
CCC=CC#N |
Isomeric SMILES |
CC/C=C/C#N |
Canonical SMILES |
CCC=CC#N |
boiling_point |
234 °F at 760 mm Hg (NTP, 1992) |
density |
0.82 at 39 °F (NTP, 1992) |
flash_point |
73.8 °F (NTP, 1992) |
Other CAS No. |
13284-42-9 26294-98-4 25899-50-7 |
physical_description |
2-pentenenitrile is a clear yellow liquid. (NTP, 1992) Liquid |
Pictograms |
Flammable; Acute Toxic |
solubility |
5 to 10 mg/mL at 66° F (NTP, 1992) |
Synonyms |
2-pentenenitrile 2-pentenenitrile, (E)-isomer 2-pentenenitrile, (Z)-isome |
vapor_pressure |
6 mm Hg at 77 °F ; 110 mm Hg at 122° F; 134 mm Hg at 158° F (NTP, 1992) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (E)-pent-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-pent-2-enenitrile, a member of the α,β-unsaturated nitrile class of organic compounds, holds significant interest for chemical synthesis and potential applications in drug discovery. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, safety considerations, and, most notably, the established role of the α,β-unsaturated nitrile moiety as a reactive pharmacophore. The document addresses the core requirements of presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key conceptual pathways relevant to its potential mechanism of action.
Chemical Identity and Properties
(E)-pent-2-enenitrile is a clear, yellowish liquid at room temperature. Its fundamental identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (E)-pent-2-enenitrile | [1] |
| CAS Number | 26294-98-4 | [2][3][4] |
| Molecular Formula | C₅H₇N | [2] |
| Molecular Weight | 81.12 g/mol | [1] |
| Physical Description | Clear yellow liquid | [1][2] |
| Boiling Point | 144.6-144.8 °C (at 746 Torr) | |
| Density | 0.82814 g/cm³ (at 15 °C) | |
| Water Solubility | 5 to 10 mg/mL at 66° F | [2] |
| Canonical SMILES | CCC=CC#N | [1] |
| InChIKey | ISBHMJZRKAFTGE-ONEGZZNKSA-N | [1][3][4] |
Synthesis of (E)-pent-2-enenitrile
The synthesis of α,β-unsaturated nitriles such as (E)-pent-2-enenitrile can be achieved through various established organic chemistry methodologies. A common and effective method is the Wittig reaction or its variations, which involve the reaction of an aldehyde with a phosphorus ylide.
General Experimental Protocol: Wittig-type Olefination
This protocol describes a general procedure for the synthesis of α,β-unsaturated nitriles from aldehydes.
Materials:
-
Propanal
-
(Cyanomethyl)triphenylphosphonium chloride or a similar phosphonium (B103445) salt
-
A suitable base (e.g., sodium hydride, n-butyllithium, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the phosphonium salt is suspended in the anhydrous solvent. The mixture is cooled to 0 °C in an ice bath.
-
The base is added portion-wise to the stirred suspension. The reaction is typically stirred at 0 °C for 30-60 minutes, during which the ylide is formed, often indicated by a color change.
-
Reaction with Aldehyde: A solution of propanal in the anhydrous solvent is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the (E)-pent-2-enenitrile. The E-isomer is typically the major product when using stabilized ylides.
Spectroscopic Data
| Data Type | Description |
| Mass Spectrometry | The NIST Chemistry WebBook provides the mass spectrum (electron ionization) for (E)-2-Pentenenitrile.[5][6] |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available from the NIST Chemistry WebBook.[3] |
Safety and Handling
(E)-pent-2-enenitrile is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][7]
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear suitable protective clothing, including gloves and safety goggles.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools to prevent fire from electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases. Nitriles can react violently with strong oxidizing acids and the combination with bases can produce hydrogen cyanide.
Role in Drug Discovery and Development
While specific biological studies on (E)-pent-2-enenitrile are not widely documented, the α,β-unsaturated nitrile moiety is a recognized pharmacophore in drug discovery.[8][9] Its significance stems from its electrophilic nature, which allows it to act as a Michael acceptor.
Mechanism of Action: Covalent Inhibition
The carbon-carbon double bond in α,β-unsaturated nitriles is activated by the electron-withdrawing nitrile group, making the β-carbon susceptible to nucleophilic attack by biological nucleophiles. A primary target for such compounds within a biological system is the sulfhydryl group of cysteine residues in proteins.[8] This interaction can lead to the formation of a covalent bond, resulting in irreversible inhibition of the target protein's function. This mechanism is a key strategy in the design of targeted covalent inhibitors for various enzymes.
References
- 1. 2-Pentenenitrile | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (E)-2-Pentenenitrile [webbook.nist.gov]
- 4. (E)-2-Pentenenitrile [webbook.nist.gov]
- 5. (E)-2-Pentenenitrile [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. Pent-2-enenitrile | C5H7N | CID 25833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2-Pentenenitrile molecular weight and formula
An In-depth Technical Guide to 2-Pentenenitrile
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and a visualization of a relevant synthetic pathway.
Core Properties of this compound
This compound is an unsaturated nitrile, appearing as a clear yellow liquid.[1] It is also known by synonyms such as 1-cyano-1-butene.[2][3][4][5] The molecule exists as two stereoisomers: (E)-2-pentenenitrile and (Z)-2-pentenenitrile.[3][4]
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H7N | [1][2][5][6][7] |
| Molecular Weight | 81.12 g/mol | [1][6] |
| 81.1173 g/mol | [7] | |
| 81.1158 g/mol | [2][3][4][8] | |
| IUPAC Name | (E)-pent-2-enenitrile / (Z)-pent-2-enenitrile | [1][9] |
| CAS Registry Number | 13284-42-9 (for the mixture or (E)-isomer) | [1][2][6][7] |
| 25899-50-7 (for (Z)-isomer) | [5][9] | |
| 26294-98-4 (for (E)-isomer) | [10][11] | |
| Density | 0.82 g/cm³ at 39°F (3.9°C) | [1] |
| 0.821 g/cm³ | [6] | |
| 0.827 g/cm³ | [7][12] | |
| Boiling Point | 112°C (234°F) at 760 mmHg | [1][7][12] |
| 114°C | [6] | |
| Flash Point | 23.2°C (73.8°F) | [1] |
| 24°C | [6] | |
| 28.5°C | [7][12] | |
| Vapor Pressure | 6 mmHg at 77°F (25°C) | [1] |
| 22.2 mmHg at 25°C | [7][12] | |
| Solubility | 5 to 10 mg/mL in water at 66°F (19°C) | [1] |
| Refractive Index | n20/D 1.422 | [7][12] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: Base-Catalyzed Condensation
A common method for synthesizing α,β-unsaturated nitriles like this compound is the Knoevenagel-Doebner condensation or a related base-catalyzed reaction.[13] This protocol outlines a general procedure based on the reaction between an aldehyde (propanal) and acetonitrile (B52724).
Materials:
-
Propanal
-
Acetonitrile
-
Potassium Hydroxide (B78521) (KOH) pellets
-
Cracked ice
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Initial Charge: The flask is charged with potassium hydroxide pellets (0.5 mol) and an excess of acetonitrile (400 mL).[13]
-
Heating: The mixture is brought to reflux with vigorous stirring.
-
Aldehyde Addition: A solution of propanal (0.5 mol) in acetonitrile (100 mL) is added dropwise from the addition funnel over 30-60 minutes.[13]
-
Reaction Completion: Heating at reflux is continued for an additional 2-3 hours after the addition is complete to ensure the reaction goes to completion.[13]
-
Workup: The hot reaction mixture is poured onto a large volume of cracked ice (approx. 600 g).[13] This quenches the reaction and precipitates the product if it is a solid, or creates a separable layer if it is a liquid.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.[14]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[14][15]
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound.[14]
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying this compound, particularly for assessing purity and analyzing reaction mixtures.[16]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent GC or similar, equipped with a mass selective detector (MSD).
-
Column: HP-1 or a similar non-polar capillary column (e.g., 50 m length, 0.2 mm internal diameter, 0.5 µm film thickness).[2][17]
-
Carrier Gas: Helium (He) at a constant flow rate.[17]
-
Oven Temperature Program:
-
Injection: A small volume (e.g., 1 µL) of the sample, diluted in a suitable solvent like dichloromethane, is injected in split or splitless mode.
-
MS Detector: Operated in electron ionization (EI) mode. Data is collected over a mass range of m/z 30-300.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent.
-
Instrument Setup: Program the GC oven and configure the MS detector as per the conditions listed above.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.
-
Data Analysis: Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The Kovats retention index for this compound on a standard non-polar column is approximately 755.[2][17]
Visualized Synthesis Pathway
The following diagram illustrates the logical workflow of the base-catalyzed synthesis of this compound from propanal and acetonitrile.
Caption: Base-catalyzed synthesis of this compound.
Reactivity and Safety Profile
Nitriles such as this compound can undergo polymerization, especially in the presence of metals.[1] They are incompatible with acids, and mixing them with strong oxidizing acids can result in extremely violent reactions.[1] They are also generally incompatible with other oxidizing agents like peroxides and epoxides. The combination of bases and nitriles can lead to the production of hydrogen cyanide.[1] Hydrolysis of nitriles in either aqueous acid or base yields carboxylic acids and generates heat.[1]
Due to its flammability and acute toxicity, appropriate safety measures, including proper personal protective equipment (PPE) such as gloves, goggles, and respiratory protection, should be used when handling this compound.[1] All work should be conducted in a well-ventilated chemical fume hood.
References
- 1. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-2-pentenenitrile [stenutz.eu]
- 11. This compound | CAS#:26294-98-4 | Chemsrc [chemsrc.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Physical Properties of 2-Pentenenitrile Liquid
For Researchers, Scientists, and Drug Development Professionals
December 16, 2025
This technical guide provides a comprehensive overview of the core physical properties of 2-pentenenitrile liquid. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details the experimental protocols for their determination, and includes a visualization of a key experimental workflow. This compound is a clear yellow, flammable liquid and serves as a synthetic intermediate for various chemical products and bioactive substances.[1][2] It is important to distinguish between its isomers, primarily the (E)- and (Z)- isomers, as their physical properties can vary.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N | [3] |
| Molecular Weight | 81.12 g/mol | [1][3] |
| Appearance | Clear yellow liquid | [1] |
| Density | See isomer-specific data | |
| Boiling Point | See isomer-specific data | |
| Flash Point | 24 °C (75.2 °F) - 28.5 °C (83.3 °F) | [3][4][5] |
| Solubility in Water | 5 to 10 mg/mL at 18.9 °C (66 °F); 11.2 g/L at 20 °C | [1][6][7] |
| Vapor Pressure | 6 mmHg at 25 °C (77 °F); 22.2 mmHg at 25 °C | [1][4][5] |
| Refractive Index | See isomer-specific data |
Isomer-Specific Physical Properties
This compound commonly exists as (E)- and (Z)- stereoisomers. The spatial arrangement of the substituents around the carbon-carbon double bond influences their physical properties. The data for each isomer are presented below for comparative analysis.
| Property | (E)-2-Pentenenitrile | (Z)-2-Pentenenitrile | Source(s) |
| CAS Number | 26294-98-4 | 25899-50-7 | [8][9] |
| Density | 0.831 g/cm³ | 0.821 g/mL at 20 °C | [8][10] |
| Boiling Point | 112-114 °C at 760 mmHg | 127-128 °C at 766 mmHg | [3][4][10][11] |
| Refractive Index (n20/D) | 1.435 | 1.424 | [8][10] |
Experimental Protocols
The accurate determination of the physical properties of this compound relies on standardized experimental methodologies. Below are detailed protocols for measuring key physical constants.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] For small sample volumes, the Thiele tube or a similar oil bath apparatus provides an efficient means of determination.[13][14]
Apparatus:
-
Thiele tube or beaker (for oil bath)
-
High-boiling point mineral oil or paraffin (B1166041) oil
-
Thermometer (-10 to 150 °C range)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or thread for attachment
-
Heat source (Bunsen burner or hot plate)
Procedure:
-
A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.[14]
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.[14]
-
The test tube is securely attached to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[13]
-
The entire assembly is suspended in an oil bath (Thiele tube), making sure the rubber band is above the oil level to prevent degradation.[13]
-
The oil bath is heated gently and gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15]
-
Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates the temperature is at or slightly above the boiling point.[14][15]
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure of the sample equals the atmospheric pressure.[13][15]
Determination of Density
Density, the mass per unit volume, is a fundamental property. For a volatile liquid like this compound, precise measurement is crucial.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Syringe or pipette
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and the pycnometer is reweighed to determine the mass of the water. This step calibrates the exact volume of the pycnometer.
-
The pycnometer is again cleaned and thoroughly dried.
-
It is then filled with this compound, taking care to avoid air bubbles.
-
The filled pycnometer is placed in the constant temperature bath to allow the liquid to reach the desired temperature. The volume is adjusted to the calibration mark.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed to determine the mass of the this compound.
-
The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a characteristic property useful for identification and purity assessment.[2] An Abbe refractometer is commonly used for this measurement.[8]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
Acetone or other suitable solvent for cleaning
-
Lens tissue
Procedure:
-
The refractometer is turned on, and the temperature is allowed to stabilize, typically at 20 °C, by the circulating water bath.[2]
-
The prism assembly is opened, and the surfaces of the upper and lower prisms are cleaned with a soft lens tissue and a few drops of acetone, then allowed to dry completely.[2][8]
-
A few drops of this compound are placed on the surface of the lower prism using a clean dropper.[2]
-
The prism assembly is closed and locked.
-
While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.[2]
-
The dispersion correction wheel is adjusted to eliminate any color fringe at the borderline, making the transition sharp and clear.[9]
-
The main adjustment knob is used to align the borderline precisely with the center of the crosshairs in the eyepiece.[16]
-
The refractive index value is then read directly from the instrument's scale or digital display.[16]
Determination of Solubility
Solubility provides insight into the polarity of a molecule. For quantitative determination, a precise amount of solute is mixed with a solvent until saturation is reached.
Apparatus:
-
Small test tubes or vials
-
Graduated pipettes or syringes
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge (optional)
Procedure for Qualitative/Semi-Quantitative Solubility:
-
A measured volume of the solvent (e.g., 1.0 mL of water) is placed in a small test tube.[10]
-
A small, measured amount of this compound (e.g., 25 mg or 0.05 mL) is added to the test tube.[7]
-
The mixture is vigorously agitated using a vortex mixer or by shaking for a set period to ensure thorough mixing.[7][10]
-
The mixture is allowed to stand and observed for any undissolved liquid. If the this compound has completely dissolved, it is considered soluble at that concentration.
-
If undissolved liquid remains, it is considered sparingly soluble or insoluble. For a more quantitative measure, small, incremental amounts of the solute are added until saturation is observed (i.e., a separate phase persists after thorough mixing). The total amount of solute dissolved is then recorded.
Experimental Workflow Visualization
The following diagram illustrates the logical steps involved in the experimental determination of a liquid's boiling point using the capillary method.
Caption: Workflow for Boiling Point Determination.
References
- 1. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. store.astm.org [store.astm.org]
- 4. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 5. store.astm.org [store.astm.org]
- 6. scribd.com [scribd.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Index of Refraction [wiredchemist.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pubs.aip.org [pubs.aip.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. davjalandhar.com [davjalandhar.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Pentenenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Pentenenitrile (C₅H₇N) is an unsaturated nitrile of significant interest in organic synthesis. It serves as a versatile intermediate in the production of various chemical products and bioactive substances.[1] The molecule exists as two geometric isomers, cis-(Z)-2-pentenenitrile and trans-(E)-2-pentenenitrile, owing to the carbon-carbon double bond. The physical properties of these isomers, particularly boiling point and vapor pressure, are critical parameters for designing and optimizing large-scale purification processes such as distillation.[1][2] An accurate understanding of these properties is fundamental for efficient separation, process modeling, and ensuring the purity of final products. This guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, including experimental data and detailed methodologies for their determination.
Quantitative Physicochemical Data
The boiling point and vapor pressure of this compound are influenced by its isomeric form. The following tables summarize the available experimental data.
Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Data varies between the specific cis isomer and technical grade mixtures, which often contain a high percentage of the trans isomer.
| Compound/Mixture | Boiling Point (°C) | Pressure (mmHg) | Citation |
| This compound (unspecified/technical) | 112.2 | 760 | [3] |
| This compound (unspecified) | 112 | 760 | [4][5] |
| cis-(Z)-2-Pentenenitrile | 127 - 128 | 766 | [2][6] |
| cis-(Z)-2-Pentenenitrile | 127 | Not Specified | [7] |
Vapor Pressure
Vapor pressure is a measure of a substance's volatility. The data below has been compiled from various sources and a dedicated study measuring vapor pressure over a range of temperatures.[1]
| Compound/Mixture | Temperature (°C) | Vapor Pressure (mmHg) | Citation |
| This compound | 25 | 6 | [3] |
| This compound | 25 | 22.2 | [4][5] |
| This compound | 50 | 46 | [8] |
| This compound | 50 | 110 | [3] |
| This compound | 70 | 134 | [3] |
A comprehensive study measured the saturated vapor pressure of this compound from 298.5 K (25.35 °C) to 401.4 K (128.25 °C) and successfully correlated the data using the Antoine equation with an average relative deviation of 0.92%.[1]
Experimental Protocols
The determination of boiling point and vapor pressure requires precise experimental control. The following sections describe generalized methodologies based on established laboratory techniques.
Boiling Point Determination (Thiele Tube Method)
This method is a common and efficient technique for determining the boiling point of a small quantity of liquid.[9] The principle relies on observing the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[9]
Methodology:
-
Sample Preparation: A small test tube is filled to about half-full with the this compound sample.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample test tube with the open end down.
-
Apparatus Assembly: The sample tube is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently and continuously heated with a burner. This design ensures uniform heat circulation.[9][10]
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9] Upon reaching the boiling point, the sample's vapor will displace the remaining air, resulting in a rapid and continuous stream of bubbles.
-
Temperature Reading: The heat source is removed once a vigorous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.
Caption: Workflow for Boiling Point Determination (Thiele Tube).
Vapor Pressure Measurement (Static Apparatus)
The vapor pressure of a pure substance at a given temperature can be determined using a static apparatus. This method involves measuring the pressure of the vapor in equilibrium with its liquid phase in a closed system at a controlled temperature.[1]
Methodology:
-
Apparatus Preparation: A three-necked flask serves as the main test vessel. The system also includes a temperature sensor (e.g., a precision thermometer or thermocouple), a pressure transducer, and a connection to a vacuum pump. The entire system must be checked for airtightness before use.[1]
-
Sample Loading: The this compound sample is loaded into the flask. The system is then degassed to remove any dissolved air or volatile impurities by freezing the sample, evacuating the headspace, and then thawing the sample. This cycle is repeated several times.
-
Heating and Equilibration: The flask is placed in a thermostatically controlled bath or heated by an electric heater. The liquid is stirred continuously to ensure uniform temperature distribution and promote equilibrium between the liquid and vapor phases.
-
Data Acquisition: Once the system reaches thermal equilibrium at a set temperature, the pressure of the vapor phase is recorded using the pressure transducer.
-
Data Collection: This process is repeated at various temperatures to obtain a set of vapor pressure data points over a desired temperature range.[1] The collected data (P vs. T) can then be fitted to a vapor pressure model, such as the Antoine equation, for interpolation and process design.[1]
Caption: Workflow for Vapor Pressure Measurement (Static Apparatus).
Data Correlation and Application
For practical engineering applications, experimental vapor pressure data is often correlated with semi-empirical equations. The Antoine equation is a widely used model for this purpose.
Antoine Equation: log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure
-
T is the temperature
-
A, B, and C are substance-specific constants derived from experimental data.
This correlation allows for the accurate calculation of vapor pressure at temperatures where experimental data is not available, which is invaluable for the design of separation and purification equipment.[1]
Caption: Logic for Vapor Pressure Data Correlation.
Conclusion
The boiling point and vapor pressure of this compound are essential physical properties for its industrial handling and purification. The available data indicates a notable difference in the boiling point between the cis isomer and technical grade mixtures, highlighting the importance of isomeric composition in separation processes. The methodologies described provide a framework for the accurate determination of these properties, and the use of correlative equations like the Antoine model enables the practical application of this data in chemical engineering design and process optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy cis-2-Pentenenitrile | 25899-50-7 [smolecule.com]
- 3. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. cis-2-Pentenenitrile | CAS#:25899-50-7 | Chemsrc [chemsrc.com]
- 7. (Z)-2-pentenenitrile [stenutz.eu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Solubility of 2-Pentenenitrile in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-pentenenitrile, a versatile chemical intermediate. Understanding its solubility characteristics in both aqueous and organic media is crucial for its application in chemical synthesis, pharmaceutical development, and various research contexts. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical framework for understanding the factors that govern its solubility.
Core Physical and Chemical Properties
This compound (C₅H₇N) is an unsaturated nitrile with a molecular weight of 81.12 g/mol . It exists as a clear, colorless to yellow liquid and is known to be flammable. The presence of both a polar nitrile group (-C≡N) and a nonpolar hydrocarbon chain influences its solubility behavior.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its behavior in various systems. For this compound, its solubility profile is a key consideration for reaction kinetics, purification processes, and formulation development.
Water Solubility
This compound is slightly soluble in water. The polar nitrile group can participate in hydrogen bonding with water molecules, but the hydrophobic five-carbon chain limits its overall aqueous solubility. Quantitative data from various sources are summarized in the table below. The general trend among nitriles is that solubility in water decreases as the carbon chain length increases. For instance, acetonitrile (B52724) (CH₃CN) is miscible with water, while the solubility of propionitrile (B127096) and butanenitrile decreases progressively.[1]
Solubility in Organic Solvents
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | log10WS (Calculated) |
| Water | 20 °C (68 °F) | 11.2 g/L | -1.64 |
| Water | 19 °C (66 °F) | 5 to 10 mg/mL | |
| Ethanol | Not Specified | Soluble | |
| Acetone | Not Specified | Soluble | |
| Dichloromethane | Not Specified | Soluble |
Factors Influencing Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing its dissolution.
Caption: Logical relationship of factors affecting the solubility of this compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following provides a detailed methodology based on established protocols.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass flasks with airtight stoppers (e.g., screw-cap vials, Erlenmeyer flasks)
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Centrifuge (optional)
-
Syringes and filters (pore size appropriate to remove undissolved solute)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solute is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess undissolved this compound settle. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To prevent any undissolved particles from being transferred, it is recommended to use a syringe filter.
-
Dilution and Analysis: Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a calibrated analytical instrument (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units of g/L, mg/mL, or mol/L.
The following workflow diagram illustrates the key steps of the shake-flask method.
Caption: A simplified workflow diagram for the shake-flask solubility determination method.
Biological Relevance: Serotonergic System Receptor Antagonism
Some literature suggests that this compound may act as a serotonergic system receptor antagonist. Serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in the regulation of various physiological and psychological processes.
An antagonist is a type of receptor ligand that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist. The specific subtype of serotonin receptor that this compound may interact with is not well-defined in publicly available literature. However, a generalized signaling pathway for a G-protein coupled serotonin receptor antagonist can be illustrated.
The diagram below depicts a simplified, generalized signaling pathway for a Gq-coupled serotonin receptor (such as a 5-HT2 subtype) and the inhibitory action of an antagonist.
Caption: Simplified Gq-coupled serotonin receptor signaling and antagonist inhibition.
In this pathway, the binding of serotonin to its receptor would normally activate the Gq protein, leading to a cascade of intracellular events. An antagonist like this compound would bind to the receptor but not trigger this downstream signaling, thereby blocking the effects of serotonin.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in water and organic solvents. While quantitative data for aqueous solubility is established, further research is needed to quantify its solubility in a broader range of organic solvents. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining these valuable data points. The potential interaction of this compound with the serotonergic system highlights an area for further investigation to elucidate its specific molecular targets and mechanisms of action. This information is critical for the effective and safe application of this compound in research and development.
References
Spectroscopic data for 2-Pentenenitrile (IR, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 2-pentenenitrile, a molecule of interest in various chemical research and development sectors. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering insights into its structural features. This document also outlines the typical experimental protocols for acquiring such data.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different bonds.
Data
The key IR absorption peaks for this compound are summarized in the table below. The data is indicative of its principal functional groups: the nitrile (C≡N) and the carbon-carbon double bond (C=C).
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2225 | C≡N stretch | Nitrile |
| ~1650 | C=C stretch | Alkene |
| ~3050 | =C-H stretch | Alkene |
| 2970-2850 | C-H stretch (sp³ C) | Alkyl |
| ~965 | =C-H bend (trans) | Alkene |
Experimental Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology: Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A commercial FTIR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is applied to the crystal, and the sample spectrum is acquired.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
¹H NMR Spectroscopy
¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~6.7 | dt | 1H | H3 | J_H3,H2 ≈ 16 (trans), J_H3,H4 ≈ 6.5 |
| ~5.4 | dt | 1H | H2 | J_H2,H3 ≈ 16 (trans), J_H2,H4 ≈ 1.5 |
| ~2.2 | m | 2H | H4 | |
| ~1.1 | t | 3H | H5 | J_H5,H4 ≈ 7.5 |
dt = doublet of triplets, m = multiplet, t = triplet
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C3 |
| ~118 | C1 (CN) |
| ~105 | C2 |
| ~25 | C4 |
| ~13 | C5 |
Experimental Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology: Fourier Transform Nuclear Magnetic Resonance (FT-NMR) Spectroscopy.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field FT-NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.
-
Data Acquisition:
-
The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse-acquire sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.
Data
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.
| m/z | Relative Intensity | Assignment |
| 81 | Moderate | [M]⁺ (Molecular Ion) |
| 80 | Moderate | [M-H]⁺ |
| 54 | High | [M-C₂H₃]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocol
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.
-
Instrumentation: A GC-MS system, where the gas chromatograph is coupled to a mass spectrometer with an EI source.
-
Data Acquisition:
-
A small volume (e.g., 1 µL) of the sample solution is injected into the GC, where it is vaporized and separated from the solvent on a capillary column.
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 2-Pentenenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, hazards, and toxicity of 2-pentenenitrile, a chemical intermediate used in various industrial processes, including the production of nylon.[1] This guide is intended to inform researchers, scientists, and professionals in drug development about the potential risks associated with this compound and to provide guidance on its safe handling and use. All data is presented in a structured format for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a clear yellow, flammable liquid.[2] It is slightly soluble in water and is less dense than water.[2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C5H7N | [2] |
| Molecular Weight | 81.12 g/mol | [2] |
| CAS Number | 13284-42-9 | [2] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 112-128 °C at 760 mmHg | [3][4] |
| Flash Point | 24 °C (73.8 °F) | [2][5] |
| Density | 0.82 - 0.827 g/cm³ at 20-39 °F | [2][3] |
| Vapor Pressure | 6 mmHg at 77 °F; 22.2 mmHg at 25°C | [2][3] |
| Water Solubility | 5 to 10 mg/mL at 66 °F | [2] |
| logP (Octanol/Water Partition Coefficient) | 1.476 | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][7] It may also cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[7]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity, Repeated Exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
GHS Hazard Pictograms and Statements
Caption: GHS Hazard Pictograms and Statements for this compound.
Toxicological Information
This compound is moderately toxic by ingestion and skin contact.[4] The primary health hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation.[2] Effects of contact or inhalation may be delayed.[9]
Acute Toxicity
| Route | Species | Value | Source |
| Oral LDLo | Rat | 450 mg/kg | [4] |
Sub-chronic Toxicity
A combined repeated-dose toxicity study with reproduction was conducted on rats with this compound administered by gavage at dose levels of 0, 1, 3, or 10 mg/kg/day for 28 days.[10]
-
Systemic Toxicity: The No-Observed-Effect Level (NOEL) for systemic toxicity was determined to be 3 mg/kg/day, based on the degeneration of the olfactory mucosa observed in females at the 10 mg/kg/day dose level.[10][11] Females receiving 10 mg/kg and males from all dose groups showed lower body weight gains and feed efficiency.[10]
-
Reproductive and Developmental Toxicity: The NOEL for reproductive and neurobehavioral toxicity in rats and for toxicity to offspring was 10 mg/kg/day, which was the highest dose tested.[10][11] No adverse effects were observed on the number of pups born, survival to lactation day 4, or pup weight.[10]
Vestibular and Olfactory Toxicity
Studies in rats have shown that cis-2-pentenenitrile (B1312415) can cause dose-dependent vestibular toxicity, leading to reduced rearing activity and hair cell loss in the vestibular sensory epithelia.[12] It also targets the olfactory system.[12]
Experimental Protocols
Detailed experimental protocols for toxicological studies are often standardized. The following are representative methodologies for key toxicity endpoints.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD Test Guideline 425
This method is a sequential test that uses a maximum of 5 animals. The basic steps are:
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from one of four fixed levels.
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Sequential Dosing: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.
-
LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.
Fish, Acute Toxicity Test - OECD Test Guideline 203
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
-
Test Species: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.
-
Exposure: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations which kill 50% of the fish (LC50) are determined.
Ecotoxicological Information
This compound is harmful to aquatic life.[8]
| Test | Species | Value | Exposure Time | Source |
| LC50 (Fish) | Danio rerio (Zebrafish) | 220 mg/L | 48 h | [8] |
| EC50 (Daphnia) | Daphnia magna | 50.42 mg/L | 48 h | [8] |
| EC50 (Algae) | Pseudokirchneriella subcapitata | ca. 113.3 mg/L | 72 h | [8] |
Safe Handling and Storage
Handling
-
Handle in a well-ventilated place.[8]
-
Wear suitable protective clothing, including gloves and eye/face protection.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid breathing mist, gas, or vapors.[8]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][13]
-
Use non-sparking tools and take action to prevent static discharges.[8][13]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Store locked up.[8]
-
Store away from sources of ignition.[2]
-
It is recommended to store this material in an explosion-proof refrigerator under an inert atmosphere.[2]
First-Aid Measures
Immediate medical attention is required in case of exposure.
Caption: First-Aid Procedures for this compound Exposure.
Inhalation: Immediately leave the contaminated area and breathe fresh air.[2] If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration.[8] Seek immediate medical attention.[2][8]
Skin Contact: Immediately flood the affected skin with water while removing and isolating all contaminated clothing.[2] Gently wash the affected skin areas thoroughly with soap and water.[2] Seek immediate medical attention.[2]
Eye Contact: First, check for and remove any contact lenses.[2] Flush the victim's eyes with water or normal saline solution for 20 to 30 minutes.[2] Do not put any ointments, oils, or medication in the victim's eyes without specific instructions from a physician.[2] Seek immediate medical attention.[2]
Ingestion: If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[2] Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[8][13]
-
Specific Hazards: This chemical is flammable.[2] Fire may produce irritating, corrosive, and/or toxic gases.[9]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9][13]
Accidental Release Measures
-
Personal Precautions: Remove all sources of ignition.[2] Use personal protective equipment.[13] Avoid breathing vapors, mist, or gas.[13] Ensure adequate ventilation.[13]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[13] Do not let the product enter drains.[13]
-
Containment and Cleanup: Use absorbent paper or other inert absorbent material to pick up all liquid spill material.[2][14] Seal contaminated materials in a vapor-tight plastic bag for eventual disposal.[2] Wash all contaminated surfaces with 60-70% ethanol (B145695) followed by washing with a soap and water solution.[2]
Stability and Reactivity
-
Reactivity: Nitriles may polymerize in the presence of metals and some metal compounds.[2][9] They are incompatible with acids, and mixing with strong oxidizing acids can lead to extremely violent reactions.[2][9] Nitriles are also generally incompatible with other oxidizing agents such as peroxides and epoxides.[2][9] The combination of bases and nitriles can produce hydrogen cyanide.[2][9]
-
Chemical Stability: No data available, but should be stored as recommended to ensure stability.[9]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][9]
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic vapors of NOx.[4]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8][13] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8][9]
-
Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing.[8][9] Tyvek-type disposable protective clothing or sleeves taped to gloves are recommended.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved half-face or full-face respirator with a combination filter cartridge for organic vapors, acid gases, and particulates.[2]
This guide is intended for informational purposes only and should not be a substitute for professional safety advice and training. Always consult the most current Safety Data Sheet (SDS) for this compound before handling this chemical.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 25899-50-7 [chemicalbook.com]
- 5. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
- 6. This compound (CAS 13284-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Oral toxicity study of this compound in rats with reproductive toxicity screening test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Vestibular toxicity of cis-2-pentenenitrile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. fishersci.com [fishersci.com]
Stereoisomers of 2-Pentenenitrile: An In-depth Technical Guide on (E) and (Z) Conformations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (E) and (Z) stereoisomers of 2-pentenenitrile, focusing on their synthesis, separation, and distinct physicochemical and toxicological properties. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where the precise control and understanding of stereochemistry are paramount.
Physicochemical Properties
The (E) and (Z) isomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct physical properties due to the different spatial arrangement of substituents around the carbon-carbon double bond. These differences can significantly impact their reactivity, biological activity, and purification. A summary of their key physical properties is presented in Table 1.
| Property | (E)-2-Pentenenitrile | (Z)-2-Pentenenitrile |
| Molecular Formula | C₅H₇N | C₅H₇N |
| Molecular Weight | 81.12 g/mol [1][2] | 81.12 g/mol [3] |
| CAS Number | 26294-98-4[2] | 25899-50-7[3] |
| Appearance | Clear yellow liquid[1] | Colorless to pale yellow liquid |
| Boiling Point | 112.2 °C at 760 mmHg[1] | 127 °C[3] |
| Density | 0.831 g/mL[2] | 0.821 g/mL at 20 °C |
| Refractive Index (n²⁰/D) | 1.435[2] | 1.424 |
Spectroscopic Data
Spectroscopic techniques are essential for the unambiguous identification and characterization of the (E) and (Z) isomers of this compound. The distinct electronic and steric environments of the protons and carbon atoms in each isomer lead to unique signatures in their NMR and IR spectra.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers based on chemical shifts and coupling constants. The spatial proximity of substituents in the (Z)-isomer often results in different shielding effects compared to the (E)-isomer.
Table 2: ¹H NMR Spectral Data (Predicted)
| Proton | (E)-2-Pentenenitrile (δ, ppm) | (Z)-2-Pentenenitrile (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (CH₃) | ~1.1 | ~1.1 | t | ~7.5 |
| H2 (=CH) | ~5.4 | ~5.3 | d | J(H2,H3) ≈ 16 (E), 11 (Z) |
| H3 (=CH-CN) | ~6.7 | ~6.5 | dt | J(H2,H3) ≈ 16 (E), 11 (Z); J(H3,H4) ≈ 7 |
| H4 (CH₂) | ~2.2 | ~2.4 | qd | ~7.5, ~7 |
| H5 (CH₃) | - | - | - | - |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Carbon | (E)-2-Pentenenitrile (δ, ppm) | (Z)-2-Pentenenitrile (δ, ppm) |
| C1 (CH₃) | ~12 | ~12 |
| C2 (=CH) | ~105 | ~106 |
| C3 (=CH-CN) | ~150 | ~149 |
| C4 (CH₂) | ~25 | ~25 |
| C5 (CN) | ~118 | ~118 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The C≡N and C=C stretching frequencies are characteristic. The out-of-plane C-H bending vibration is particularly useful for distinguishing between (E) and (Z) isomers of alkenes.
Table 4: Key IR Absorption Frequencies
| Functional Group | (E)-2-Pentenenitrile (cm⁻¹) | (Z)-2-Pentenenitrile (cm⁻¹) |
| C≡N stretch | ~2220 | ~2220 |
| C=C stretch | ~1640 | ~1640 |
| =C-H bend (out-of-plane) | ~965 (strong) | ~700 (strong) |
Experimental Protocols
The stereoselective synthesis of either the (E) or (Z) isomer of this compound is a key challenge. The Horner-Wadsworth-Emmons reaction is a widely used method that generally favors the formation of the (E)-isomer, while the Wittig reaction can be tuned to favor either isomer depending on the reaction conditions and the nature of the ylide.
Synthesis of (E)-2-Pentenenitrile via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction of diethyl cyanomethylphosphonate with propanal is a reliable method for the synthesis of (E)-2-pentenenitrile. The use of a phosphonate-stabilized carbanion typically results in high (E)-selectivity.
Protocol:
-
Preparation of the Phosphonate Carbanion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. To this suspension, add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Add propanal (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure (E)-2-pentenenitrile.
Caption: Horner-Wadsworth-Emmons synthesis of (E)-2-pentenenitrile.
Synthesis of (Z)-2-Pentenenitrile via Wittig Reaction
The Wittig reaction can be directed towards the (Z)-isomer by using a non-stabilized ylide and salt-free conditions.
Protocol:
-
Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve triphenylphosphine (B44618) (1.0 equivalent) in anhydrous toluene. Add 1-bromopropane (B46711) (1.1 equivalents) and heat the mixture to reflux for 24 hours. Cool the mixture to room temperature, and collect the resulting white precipitate of propyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Ylide Formation and Reaction: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.0 equivalent) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide. Stir the mixture at -78 °C for 1 hour. Add a solution of cyanogen (B1215507) chloride (1.2 equivalents) in THF dropwise.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the triphenylphosphine oxide byproduct can be precipitated by adding pentane (B18724) and cooling. The filtrate is then concentrated and the (Z)-2-pentenenitrile is purified by fractional distillation.
Caption: Wittig synthesis of (Z)-2-pentenenitrile.
Separation of (E) and (Z) Isomers
A mixture of (E) and (Z)-2-pentenenitrile can be separated by fractional distillation, exploiting the difference in their boiling points. For more challenging separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.
Biological Significance and Relevance to Drug Development
While this compound itself is not a therapeutic agent, the study of its stereoisomers provides a valuable model for understanding the importance of stereochemistry in drug design and development. The distinct biological activities of enantiomers and diastereomers are a cornerstone of modern medicinal chemistry.
A study on the vestibular toxicity of (Z)-2-pentenenitrile in rats revealed that this isomer can cause permanent behavioral deficits and degeneration of vestibular sensory hair cells. This highlights a critical aspect of preclinical drug development: the individual toxicological profiling of stereoisomers. The differential toxicity of isomers can have profound implications for drug safety and efficacy.
References
Discovery and history of short-chain alkyl nitriles
An In-depth Technical Guide to the Discovery and History of Short-Chain Alkyl Nitriles
Introduction
Short-chain alkyl nitriles, organic compounds featuring a cyano (-C≡N) functional group attached to a small alkyl chain, represent a cornerstone of modern chemistry. This guide provides a comprehensive overview of their discovery, the evolution of their synthesis, and their pivotal role, from 19th-century laboratories to their detection in interstellar space and their significance in contemporary drug development. The simplest organic nitrile is acetonitrile (B52724) (CH₃CN), followed by propionitrile (B127096) (CH₃CH₂CN) and others in the homologous series.[1] Their unique polarity and reactivity have established them as indispensable solvents, versatile synthetic intermediates, and crucial players in theories of prebiotic chemistry.
The history of nitriles begins with the synthesis of their inorganic precursor, hydrogen cyanide. First prepared from the pigment Prussian blue by Carl Wilhelm Scheele in 1782, the pure acid was isolated in 1811 by Joseph Louis Gay-Lussac.[2][3] This discovery paved the way for the exploration of its organic derivatives. The term "nitrile" was later coined in 1844 by Hermann Fehling, who identified the functional group while synthesizing benzonitrile, thereby providing a name for this entire class of compounds.
Foundational Discoveries and Early Synthesis
The mid-19th century was a fertile period for the initial synthesis of the first short-chain alkyl nitriles.
-
Propionitrile (1834): Théophile-Jules Pelouze synthesized propionitrile in 1834, proposing its structure as an "ether of propionic alcohol and hydrocyanic acid."[2]
-
Acetonitrile (1847): The simplest organic nitrile, acetonitrile, was first prepared by the French chemist Jean-Baptiste Dumas in 1847.[4]
These early syntheses were foundational, leading to the development of more general and robust methods for creating the C-CN bond. Two primary laboratory-scale methods emerged from this era:
-
The Kolbe Nitrile Synthesis: This method involves the nucleophilic substitution (S_N2) of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide.[2][5] This reaction remains a staple in organic synthesis for extending a carbon chain by one carbon.
-
Dehydration of Primary Amides: The elimination of water from a primary amide using a strong dehydrating agent (e.g., P₂O₅, SOCl₂, POCl₃) provides a direct route to the corresponding nitrile.[6][7]
As industrial chemistry advanced, large-scale production methods were developed. Acetonitrile, for instance, is now produced primarily as a byproduct of the ammoxidation of propylene (B89431) to manufacture acrylonitrile.[4]
Quantitative Data: Physical Properties
The physical properties of short-chain alkyl nitriles are dictated by the strong polarity of the cyano group, which results in significant dipole-dipole interactions and relatively high boiling points compared to alkanes of similar molecular weight.[1]
| Property | Acetonitrile (CH₃CN) | Propionitrile (CH₃CH₂CN) |
| Molar Mass | 41.053 g·mol⁻¹[4] | 55.080 g·mol⁻¹[8] |
| Appearance | Colorless liquid[4] | Colorless liquid[8] |
| Odor | Ether-like[4] | Sweetish, ethereal[8] |
| Density | 0.786 g/cm³[4] | 772 mg/mL[8] |
| Melting Point | -46 to -44 °C[4] | -100 to -86 °C[8] |
| Boiling Point | 81.3 to 82.1 °C[4] | 96 to 98 °C[8] |
| Solubility in Water | Miscible[4] | 11.9% (20 °C)[8] |
Discovery in Interstellar and Prebiotic Contexts
The discovery of nitriles in extraterrestrial environments has profound implications for astrobiology and the origin of life. These molecules are surprisingly abundant in the interstellar medium (ISM), particularly in cold, dense molecular clouds.
Nitriles are considered crucial precursors for the synthesis of life's building blocks, such as purines and pyrimidines, which form the basis of RNA and DNA.[9] Their presence in molecular clouds like G+0.693-0.027 and TMC-1 suggests that the chemical feedstock for life could be synthesized in space and delivered to nascent planets.[9][10][11] Detected species include cyanic acid (HOCN), cyanoformaldehyde (B13478660) (HCOCN), glycolonitrile (B6354644) (HOCH₂CN), and various isomers of C₄H₃N.[10][11]
The formation of these molecules in space is thought to occur through two primary mechanisms:
-
Gas-Phase Chemistry: Reactions between abundant unsaturated hydrocarbons and the cyanide radical (CN).[10][11]
-
Grain-Surface Chemistry: Reactions occurring on the surface of interstellar dust grains, which can later be released into the gas phase.[10]
Experimental Protocols
Protocol 1: Synthesis of Propionitrile via Kolbe Nitrile Synthesis
This protocol describes the synthesis of propionitrile from ethyl bromide and sodium cyanide, a classic example of the Kolbe method.
Materials:
-
Ethyl bromide (CH₃CH₂Br)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)/Water mixture
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
Setup: Assemble a reflux apparatus using a 250 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.
-
Reagent Preparation: In the round-bottom flask, dissolve sodium cyanide in a suitable solvent (e.g., a mixture of ethanol and water). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood.
-
Reaction: Gently heat the cyanide solution to reflux. Add ethyl bromide dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic.
-
Reflux: After the addition is complete, maintain the reflux for 2-3 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add diethyl ether and water to the separatory funnel. Shake gently and allow the layers to separate. The organic layer (containing propionitrile and ether) will be on top.
-
Washing: Discard the aqueous layer and wash the organic layer sequentially with water and then a saturated brine solution to remove residual DMSO and salts.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and transfer the filtrate to a distillation apparatus. Carefully distill the solution. The fraction collected at the boiling point of propionitrile (97 °C) is the final product.
Protocol 2: Synthesis of Acetonitrile via Dehydration of Acetamide (B32628)
This protocol details the laboratory-scale synthesis of acetonitrile by dehydrating acetamide using phosphorus pentoxide.
Materials:
-
Acetamide (CH₃CONH₂)
-
Phosphorus pentoxide (P₂O₅)
-
Sand (optional, as a dispersant)
-
Distillation apparatus with a short fractionating column.
Procedure:
-
Setup: Assemble a distillation apparatus. The distillation flask should be large enough to accommodate the reactants and prevent excessive foaming.
-
Reactant Mixture: In the distillation flask, thoroughly mix acetamide with an equal weight of phosphorus pentoxide. Caution: P₂O₅ is highly corrosive and reacts violently with water. Handle with care. Optionally, add dry sand to the mixture to help with heat distribution.
-
Heating: Heat the flask gently with a heating mantle or a sand bath. The reaction is endothermic initially but can become vigorous.
-
Distillation: As the mixture is heated, acetonitrile will begin to distill. Collect the distillate that boils in the range of 80-83 °C.
-
Purification (Optional): The collected distillate may contain impurities. It can be further purified by re-distillation, first over a small amount of P₂O₅ to remove any residual water and then over potassium carbonate to remove any acidic impurities.
Modern Synthetic Applications and Drug Development
Today, short-chain alkyl nitriles are fundamental building blocks in organic synthesis. The cyano group is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones.[6][7] This versatility makes them invaluable in the synthesis of pharmaceuticals.
-
Acetonitrile as a C₂ Building Block: Acetonitrile can be deprotonated at the α-carbon to form a nucleophilic anion, which can then participate in carbon-carbon bond-forming reactions.[2][12]
-
Propionitrile in Drug Synthesis: Propionitrile serves as a C₃ building block. For example, it is a precursor in the synthesis of the drug flopropione (B290) via the Houben-Hoesch reaction.[8]
Conclusion
From their initial isolation in the 19th century to their detection in the vastness of interstellar space, short-chain alkyl nitriles have had a remarkable history. Their journey reflects the broader evolution of chemistry itself—from foundational laboratory synthesis to large-scale industrial production and their recognition as key molecules in understanding our cosmic origins. For researchers and drug development professionals, they remain indispensable tools, offering a unique combination of physical properties and chemical reactivity that continues to drive innovation in synthesis and materials science.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Acetonitrile - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Propionitrile - Wikipedia [en.wikipedia.org]
- 9. space.com [space.com]
- 10. [2206.01053] Molecular precursors of the RNA-world in space: new nitriles in the G+0.693-0.027 molecular cloud [arxiv.org]
- 11. Frontiers | Molecular Precursors of the RNA-World in Space: New Nitriles in the G+0.693−0.027 Molecular Cloud [frontiersin.org]
- 12. mdpi.com [mdpi.com]
The Enigmatic Presence of Pentenonitriles in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentenonitrile compounds, a class of volatile organic compounds, have been identified as naturally occurring secondary metabolites in the plant kingdom, primarily within the Brassicaceae family. These C5 nitriles are largely understood to be products of the glucosinolate-myrosinase system, a key defense mechanism in these plants. When plant tissues are damaged, glucosinolates are hydrolyzed by the enzyme myrosinase, leading to the formation of various bioactive compounds, including isothiocyanates and nitriles. The production of nitriles, such as 4-pentenenitrile (B1194741) (allylacetonitrile), is specifically favored by the presence of nitrile-specifier proteins. Emerging research indicates that these glucosinolate-derived nitriles are not merely byproducts but active signaling molecules in plant defense, capable of inducing a cascade of downstream responses involving key phytohormones like nitric oxide, salicylic (B10762653) acid, and jasmonic acid. This guide provides a comprehensive technical overview of the natural occurrence, biosynthesis, and signaling pathways of pentenonitrile compounds in plants, alongside detailed experimental protocols for their extraction and analysis. While the presence of these compounds is documented, quantitative data on their natural abundance remains scarce in the current scientific literature.
Natural Occurrence and Biosynthesis
The primary evidence for the natural occurrence of pentenonitrile compounds in plants points towards the Brassicaceae family, which includes economically important crops such as rapeseed (Brassica napus), cabbage, and mustard. Specifically, 4-pentenenitrile has been reported as a volatile constituent in Brassica napus[1].
The biosynthesis of pentenonitriles is intricately linked to the metabolism of glucosinolates, a diverse group of sulfur- and nitrogen-containing secondary metabolites. The proposed biosynthetic pathway originates from the hydrolysis of specific glucosinolates.
The Glucosinolate-Myrosinase System: The Genesis of Pentenonitriles
The "mustard oil bomb" is a well-characterized defense system in Brassicaceae[2]. In intact plant cells, glucosinolates are physically separated from the enzyme myrosinase. Upon tissue damage, such as from herbivory or pathogen attack, this compartmentalization is disrupted, allowing myrosinase to hydrolyze the glucosinolates. This enzymatic reaction cleaves the glucose moiety, forming an unstable aglycone.
The fate of this aglycone is crucial. It can spontaneously rearrange to form pungent and often toxic isothiocyanates. However, in the presence of Nitrile-Specifier Proteins (NSPs) , the reaction is directed towards the formation of simple nitriles[2][3][4].
Precursor Glucosinolate
Based on the carbon skeleton, the most probable precursor for 4-pentenenitrile (a C5 nitrile) is 3-butenyl glucosinolate (also known as gluconapin). The hydrolysis of this glucosinolate would yield an aglycone that, under the influence of NSPs, rearranges to form 4-pentenenitrile.
Quantitative Data
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of pentenonitrile compounds in plants. While the presence of 4-pentenenitrile in Brassica napus has been qualitatively established, specific concentrations in various plant tissues (e.g., leaves, seeds, roots) under different physiological or stress conditions are not well-documented. The table below is structured to accommodate such data as it becomes available through future research.
| Compound Name | IUPAC Name | Plant Species | Plant Part | Concentration (e.g., µg/g fresh weight) | Analytical Method | Reference |
| 4-Pentenonitrile | Pent-4-enenitrile | Brassica napus | Not specified | Data not available | Not specified | [1] |
| 3-Pentenonitrile | Pent-3-enenitrile | Data not available | Data not available | Data not available | Data not available | |
| 2-Pentenonitrile | Pent-2-enenitrile | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways Involving Glucosinolate-Derived Nitriles
Recent studies have begun to unravel the role of glucosinolate-derived nitriles as signaling molecules in plant defense. The perception of these nitriles, such as 3-butenenitrile (B123554) (a structural analog of pentenonitriles), can trigger a complex signaling cascade that involves the interplay of nitric oxide (NO), salicylic acid (SA), and jasmonic acid (JA)[5][6]. This signaling network allows the plant to fine-tune its defense responses against a variety of biotic stresses.
Diagram: Nitrile-Induced Plant Defense Signaling Pathway
Caption: A simplified model of the signaling cascade initiated by glucosinolate-derived nitriles in plants.
The perception of nitriles is thought to lead to a rapid increase in the production of nitric oxide (NO)[5][6]. NO is a key signaling molecule in plants that can modulate the biosynthesis and signaling of both salicylic acid and jasmonic acid[7][8][9]. The interaction between the SA and JA pathways is often antagonistic, allowing the plant to prioritize defense against either biotrophic pathogens (typically SA-dependent) or necrotrophic pathogens and herbivores (typically JA-dependent)[8][9][10][11]. By influencing this hormonal crosstalk, pentenonitriles and related compounds can play a significant role in shaping the plant's overall immune response.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, identification, and quantification of pentenonitrile compounds from plant matrices. These protocols are based on established methods for the analysis of volatile and semi-volatile organic compounds from plants and can be adapted for specific research needs.
Extraction of Volatile Nitriles from Plant Tissue
This protocol is adapted from standard methods for the extraction of plant metabolites for GC-MS analysis.
Materials:
-
Fresh or flash-frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (GC grade)
-
Chloroform (B151607) (GC grade)
-
Deionized water
-
Centrifuge tubes (e.g., 15 mL Falcon tubes)
-
Sonicator
-
Centrifuge
-
Internal standard (e.g., a known concentration of a commercially available nitrile not expected to be in the sample)
Procedure:
-
Immediately freeze collected plant tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the powdered tissue into a centrifuge tube.
-
Add 1 mL of ice-cold methanol to the tube.
-
Add a known amount of the internal standard.
-
Vortex the tube vigorously for 1 minute.
-
Sonicate the sample for 20 minutes in a water bath at room temperature.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To the supernatant, add 0.5 mL of chloroform and 1 mL of deionized water.
-
Vortex for 1 minute and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
The upper aqueous-methanol phase and the lower chloroform phase can be analyzed separately, though volatile nitriles are likely to be in the upper phase.
-
Transfer the desired phase to a GC vial for analysis.
Diagram: Workflow for Pentenonitrile Extraction
Caption: A generalized workflow for the extraction of pentenonitriles from plant tissue for GC-MS analysis.
GC-MS Analysis for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like pentenonitriles.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Identification:
-
Identification of pentenonitrile isomers can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards.
-
The mass spectrum of 4-pentenenitrile is characterized by a molecular ion peak at m/z 81 and major fragment ions at m/z 41, 39, and 53[12].
-
Publicly available spectral libraries (e.g., NIST) can also be used for tentative identification.
Quantification:
-
Quantification is performed by creating a calibration curve using a series of dilutions of an authentic standard of the target pentenonitrile compound.
-
The peak area of the target compound in the sample is compared to the calibration curve, and the concentration is calculated relative to the amount of the internal standard added and the initial weight of the plant tissue.
Conclusion and Future Directions
The natural occurrence of pentenonitrile compounds in plants, particularly within the Brassicaceae family, is an emerging area of research with implications for plant defense, insect-plant interactions, and potentially, drug development. While their biosynthetic origins from glucosinolates are becoming clearer, significant knowledge gaps remain. Future research should focus on:
-
Quantitative surveys: Comprehensive studies are needed to quantify the concentrations of pentenonitriles in a wider range of plant species and tissues, and under various environmental conditions.
-
Elucidation of signaling pathways: Further investigation is required to fully delineate the signaling cascade initiated by pentenonitriles and to understand the precise molecular mechanisms of their interaction with the NO, SA, and JA pathways.
-
Biological activity: The full spectrum of biological activities of pentenonitriles, including their potential antimicrobial, insecticidal, or allelopathic properties, warrants further exploration.
-
Occurrence beyond Brassicaceae: Targeted metabolomic studies on a broader range of plant families are necessary to determine if pentenonitriles are more widespread than currently understood.
Addressing these research questions will provide a more complete picture of the role of these enigmatic nitrile compounds in the chemical ecology of plants and may unveil novel applications in agriculture and medicine.
References
- 1. youtube.com [youtube.com]
- 2. The Cellular and Subcellular Organization of the Glucosinolate–Myrosinase System against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of simple nitriles upon glucosinolate hydrolysis affects direct and indirect defense against the specialist herbivore, Pieris rapae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-specifier Proteins Involved in Glucosinolate Hydrolysis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses [frontiersin.org]
- 6. The Role of a Glucosinolate-Derived Nitrile in Plant Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jasmonic Acid and Salicylic Acid Interact to Determine Spatial Regulation of Gene Expression Responses in Potato Leaf to Herbivory by Colorado Potato Beetle and Mechanical Wounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylic acid induced by herbivore feeding antagonizes jasmonic acid mediated plant defenses against insect attack - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-Pentenenitrile | C5H7N | CID 11604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Pentenenitrile from Alkyl Halides and Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nitriles is a fundamental transformation in organic chemistry, providing versatile intermediates for the preparation of amines, carboxylic acids, amides, and other nitrogen-containing functional groups crucial in the development of pharmaceuticals and fine chemicals. The reaction of alkyl halides with cyanide salts, known as the Kolbe nitrile synthesis, is a common method for carbon chain extension.[1] This document provides detailed application notes and protocols for the synthesis of 2-pentenenitrile, an unsaturated nitrile, from allylic halides and a cyanide source, with a focus on the application of phase-transfer catalysis to enhance reaction efficiency.
Reaction Principle and Considerations
The synthesis of this compound from an appropriate C4 allylic halide, such as 1-chloro-2-butene (B1196595) (crotyl chloride), involves a nucleophilic substitution reaction where the cyanide ion (CN⁻) displaces the halide.[2] The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom, which can lead to the formation of isonitrile byproducts.[2] The choice of solvent and reaction conditions is critical to favor the formation of the desired nitrile.[2][3]
Allylic halides present an additional challenge due to the possibility of SN2 and SN2' reactions, which can lead to a mixture of isomeric products. In the case of 1-chloro-2-butene, the direct SN2 substitution yields this compound, while an SN2' reaction would lead to the formation of 4-pentenenitrile. The regioselectivity of this reaction is influenced by steric and electronic factors of the substrate and the reaction conditions.
The Role of Phase-Transfer Catalysis
A significant challenge in the reaction between alkyl halides and inorganic cyanide salts is the mutual insolubility of the reactants in a common solvent.[4] Alkyl halides are typically soluble in organic solvents, while cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) are soluble in water but not in most organic solvents.[4] Phase-transfer catalysis (PTC) is a powerful technique to overcome this phase barrier.[5]
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the alkyl halide resides.[4][5] The lipophilic cation of the catalyst pairs with the cyanide anion, forming a lipophilic ion pair that can readily migrate into the organic phase and react with the alkyl halide.[5] This technique often leads to faster reaction rates, higher yields, milder reaction conditions, and a reduction in side product formation.[5]
Experimental Data
The following table summarizes representative quantitative data for the synthesis of nitriles from alkyl halides using phase-transfer catalysis. Due to the lack of a specific literature report detailing the synthesis of this compound via this method, the data presented is based on typical results for analogous allylic and benzylic cyanations.
| Alkyl Halide | Cyanide Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | NaCN | TBAB (5) | Toluene (B28343)/H₂O | 80 | 4 | 95 | [4] |
| 1-Bromooctane | KCN | Aliquat 336 (2) | Dichloromethane/H₂O | 60 | 6 | 92 | [5] |
| 1-Chloro-2-butene (illustrative) | NaCN | TBAB (5) | Toluene/H₂O | 70-80 | 5-7 | 85-95 (estimated) | N/A |
| p-Chlorobenzyl Chloride | NaCN | TBAB (3) | Dichloromethane | Reflux | 5 | 98 | [6] |
Experimental Protocol: Synthesis of this compound using Phase-Transfer Catalysis
This protocol describes a representative procedure for the synthesis of this compound from 1-chloro-2-butene and sodium cyanide under phase-transfer catalysis conditions.
Materials:
-
1-Chloro-2-butene (Crotyl chloride)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (e.g., 1.2 equivalents) and deionized water (e.g., 50 mL). Stir until the sodium cyanide is fully dissolved.
-
Addition of Organic Phase: To the aqueous solution, add a solution of 1-chloro-2-butene (e.g., 1.0 equivalent) in toluene (e.g., 50 mL).
-
Addition of Catalyst: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, e.g., 0.05 equivalents), to the biphasic mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Maintain the reaction at this temperature for 5-7 hours or until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (e.g., 2 x 25 mL).
-
Washing: Combine the organic layers and wash with deionized water (e.g., 50 mL) followed by brine (e.g., 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Safety Precautions:
-
Cyanide is highly toxic. All manipulations involving sodium cyanide should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Alkyl halides can be lachrymatory and irritants. Handle them with care in a fume hood.
-
Organic solvents are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Phase-Transfer Catalysis in Nitrile Synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles apparatus chemicals needed advanced A level organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. phasetransfer.com [phasetransfer.com]
Application Notes and Protocols for the Laboratory Preparation of 2-Pentenenitrile via Dehydration of Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydration of primary amides to nitriles is a fundamental and widely utilized transformation in organic synthesis. Nitriles are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals due to their versatile reactivity, allowing for their conversion into amines, carboxylic acids, ketones, and various nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-pentenenitrile from pent-2-enamide, a representative α,β-unsaturated nitrile. The primary method detailed herein utilizes thionyl chloride (SOCl₂), a common and effective dehydrating agent. Alternative reagents and catalytic methods are also discussed and summarized to provide a broader context for procedural optimization and development.
Dehydration Methodologies
The conversion of primary amides to nitriles can be achieved using a variety of dehydrating agents. The selection of a specific reagent often depends on the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, reaction time), and scalability.
Common Dehydrating Agents:
-
Thionyl Chloride (SOCl₂): A highly effective and common reagent for this transformation. Reactions are typically performed in an inert solvent and may require heating. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[1][2]
-
Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent, often requiring higher reaction temperatures.[3]
-
Phosphorus Oxychloride (POCl₃): Another effective phosphorus-based dehydrating agent.
-
Trifluoroacetic Anhydride (TFAA): Offers milder reaction conditions compared to SOCl₂ and P₂O₅.
-
Catalytic Methods: Modern approaches often employ catalytic systems to achieve higher efficiency and milder reaction conditions. These can include transition metal catalysts or organocatalysts in the presence of a stoichiometric dehydrating agent like a silane (B1218182) or oxalyl chloride.[4] A notable example is the catalytic Appel-type dehydration using triphenylphosphine (B44618) oxide as a catalyst with oxalyl chloride and triethylamine, which can be complete in under 10 minutes.[4]
Quantitative Data on Amide Dehydration
The following table summarizes reaction conditions and yields for the dehydration of various aliphatic amides to their corresponding nitriles using different methodologies. This data can serve as a reference for adapting protocols to specific substrates.
| Amide Substrate | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Propionamide | Hexamethylphosphoric triamide (HMPT) | HMPT | 220-240 | - | 94 |
| n-Butyramide | Hexamethylphosphoric triamide (HMPT) | HMPT | 220-240 | - | 75 |
| Hexanamide | Hexamethylphosphoric triamide (HMPT) | HMPT | 220-240 | - | 78 |
| Various Aliphatic Amides | P(NMe₂)₃, Et₂NH | CHCl₃ | Reflux | 6 h | Good to High |
| Various Aliphatic Amides | PCl₃, Et₂NH | CHCl₃ | Reflux | 40 min | Good to High |
| Various Aliphatic Amides | P(OPh)₃, DBU | Neat (Microwave) | 150 | 4 min | Good to High |
| α,β-Unsaturated Amides | P(NMe₂)₃, PCl₃, or P(OPh)₃ | Various | Various | Various | Good |
| Various Aliphatic Amides | Oxalyl chloride, Et₃N, Ph₃PO (cat.) | MeCN | Room Temp | < 10 min | High |
Experimental Protocol: Synthesis of this compound from Pent-2-enamide
This protocol is adapted from a general procedure for the dehydration of aliphatic amides using thionyl chloride and should be optimized for the specific substrate.
Materials:
-
Pent-2-enamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, dissolve pent-2-enamide (1 equivalent) in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: While stirring the solution at room temperature, slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise. The addition is exothermic, and the reaction mixture may warm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the mixture with stirring until the effervescence ceases and the aqueous layer is neutral or slightly basic to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction evolves SO₂ and HCl gases, which are toxic and corrosive. A gas trap containing a sodium hydroxide (B78521) solution should be used to neutralize these fumes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism: Dehydration of Amide with Thionyl Chloride
Caption: Mechanism of amide dehydration using thionyl chloride.
References
Application Notes and Protocols: The Role of 2-Pentenenitrile as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-pentenenitrile as a versatile intermediate in organic synthesis. This document details its synthesis, key reactions, and potential applications, with a focus on its role in the production of industrial chemicals and its potential relevance in drug development.
Introduction
This compound (C₅H₇N) is an unsaturated aliphatic nitrile that serves as a valuable building block in organic chemistry.[1] Its structure, featuring both a carbon-carbon double bond and a nitrile group, allows for a variety of chemical transformations. It exists as two geometric isomers, (Z)-2-pentenenitrile (cis) and (E)-2-pentenenitrile (trans). The reactivity of this compound makes it a key intermediate in the synthesis of various compounds, including diamines for polymers and other specialty chemicals. Recent studies have also suggested its potential to interact with biological systems, warranting further investigation in the context of drug discovery.[2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N | [3] |
| Molecular Weight | 81.12 g/mol | [3] |
| Appearance | Clear yellow liquid | [3] |
| Boiling Point | 127 °C (261 °F) | [3] |
| Density | 0.82 g/cm³ | [3] |
| Flash Point | 24 °C (75 °F) | [3] |
| Solubility | Slightly soluble in water | [3] |
| CAS Number | 13284-42-9 ((E)-isomer), 25899-50-7 ((Z)-isomer) | [3] |
Applications in Organic Synthesis
This compound is a precursor to several important chemical entities. The following sections detail its primary applications and provide protocols for key transformations.
Synthesis of Adiponitrile (B1665535)
Adiponitrile is a crucial precursor to hexamethylenediamine, a monomer used in the production of Nylon 6,6. The industrial synthesis of adiponitrile often involves the hydrocyanation of butadiene, where this compound can be an intermediate or a byproduct that is subsequently hydrocyanated.[4]
The conversion of this compound to adiponitrile involves the addition of hydrogen cyanide (HCN) across the double bond, catalyzed by a nickel complex in the presence of a Lewis acid promoter.[4][5]
Caption: Hydrocyanation of this compound to adiponitrile.
Disclaimer: This protocol is a representative procedure based on established principles of hydrocyanation and should be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of hydrogen cyanide.
Materials:
-
This compound
-
Acetone (B3395972) cyanohydrin (as a source of HCN)
-
Tetrakis(triphenyl phosphite)nickel(0) [Ni(P(OPh)₃)₄]
-
Zinc chloride (ZnCl₂), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve tetrakis(triphenyl phosphite)nickel(0) (0.05 eq) and zinc chloride (0.1 eq) in anhydrous toluene.
-
Add this compound (1.0 eq) to the catalyst solution.
-
Heat the mixture to 60-80 °C.
-
Slowly add acetone cyanohydrin (1.1 eq) dropwise to the reaction mixture over a period of 1-2 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench any unreacted HCN source with an alkaline solution (e.g., dilute sodium hypochlorite).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation.
Quantitative Data (Representative):
| Reactant | Product | Catalyst System | Temperature (°C) | Yield (%) |
| This compound | Adiponitrile | Ni(P(OPh)₃)₄ / ZnCl₂ | 70 | >90 |
Synthesis of Pentanediamines
The reduction of this compound can yield valuable diamines, which are used as monomers and curing agents. The reduction of the nitrile group and the double bond can be achieved using catalytic hydrogenation.
A complete reduction of both the nitrile and the double bond can be achieved using a strong reducing agent or under specific catalytic hydrogenation conditions.
Caption: Reduction of this compound to 1,5-pentanediamine.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol or Methanol
-
Ammonia (B1221849) (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
High-pressure hydrogenation reactor (Parr apparatus)
Procedure:
-
Carefully wash the Raney Nickel slurry with the chosen alcohol solvent to remove water.
-
In the hydrogenation reactor, combine this compound (1.0 eq) and the alcohol solvent.
-
Add the washed Raney Nickel catalyst (5-10% by weight of the nitrile).
-
If desired, add a small amount of ammonia to the reaction mixture.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to 50-100 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the catalyst from the reaction mixture through a pad of Celite.
-
Remove the solvent under reduced pressure and purify the resulting amine by distillation.[6][7]
Quantitative Data (Representative):
| Reactant | Product | Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
| This compound | 1,5-Pentanediamine | Raney Ni | 800 | 80 | 80-90 |
Role in Drug Development and Biological Activity
While this compound is not an active pharmaceutical ingredient itself, its potential interaction with biological systems, particularly the serotonergic system, makes it a compound of interest for medicinal chemists and drug development professionals.
Serotonergic System Activity
Studies in animal models have shown that this compound can induce behavioral abnormalities that are linked to an enhancement of the serotonergic system.[2] Administration of this compound led to significant increases in the levels of serotonin (B10506) (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) in various brain regions.[2][8] This suggests that this compound or its metabolites may interact with components of the serotonin pathway, such as enzymes involved in its synthesis or degradation, or serotonin receptors.
Caption: Potential interaction of this compound with the serotonergic system.
This observed activity suggests that the unsaturated nitrile moiety in a simple aliphatic chain could be a starting point for designing novel ligands for serotonin receptors or modulators of serotonin metabolism. However, it is crucial to note that these studies also highlight potential toxicity.[9]
Toxicological Profile
The toxicity of aliphatic nitriles is an important consideration. While some of their toxicity is attributed to the metabolic release of cyanide, unsaturated nitriles like this compound may exhibit toxicity through mechanisms independent of cyanide release.[9] The observed behavioral syndromes and neurological effects underscore the need for careful toxicological evaluation of any derivatives developed from this scaffold.[2]
Conclusion
This compound is a versatile chemical intermediate with established applications in the synthesis of industrially significant chemicals like adiponitrile and pentanediamines. Its reactivity, stemming from the presence of both a double bond and a nitrile group, allows for a range of synthetic transformations. Furthermore, its demonstrated interaction with the serotonergic system opens up avenues for its exploration as a lead scaffold in medicinal chemistry, albeit with careful consideration of its toxicological profile. The protocols and data presented herein provide a valuable resource for researchers and professionals working with this important synthetic building block.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Behavioral syndrome induced by allylnitrile, crotononitrile or this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 5. US20120035387A1 - Hydrocyanation of this compound - Google Patents [patents.google.com]
- 6. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Alterations in the metabolism of serotonin and dopamine in the central nervous system of mice displaying a persistent dyskinesia due to crotononitrile or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Pentenenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentenenitrile, an α,β-unsaturated nitrile, presents a versatile and reactive scaffold for the synthesis of a variety of novel heterocyclic compounds. Its unique electronic and structural features, characterized by the presence of a nitrile group conjugated with a carbon-carbon double bond, make it an attractive starting material for constructing diverse ring systems through various synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of novel aminothiophenes, pyridones, and tetrazoles using this compound as a key building block. These heterocyclic cores are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[1][2][3] The protocols outlined herein are based on established synthetic transformations and are designed to be readily adaptable in a research setting.
I. Synthesis of Novel 2-Amino-3-cyano-4-ethyl-5-methylthiophene
Application: The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[4][5] These scaffolds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This protocol describes the synthesis of a novel 2-aminothiophene derivative from this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Acetone (B3395972) (1.2 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (B109124) (0.5 eq)
-
Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), acetone (1.2 eq), and elemental sulfur (1.1 eq) in ethanol (30 mL).
-
Add morpholine (0.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate (B1210297) solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-amino-3-cyano-4-ethyl-5-methylthiophene.
Hypothetical Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-3-cyano-4-ethyl-5-methylthiophene | C8H10N2S | 166.25 | 85 | 145-147 |
Table 1: Hypothetical physical and reaction data for the synthesis of 2-Amino-3-cyano-4-ethyl-5-methylthiophene.
Hypothetical Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (s, 2H, NH₂), 2.55 (q, J = 7.6 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.20 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 151.0, 145.2, 125.8, 117.5, 115.3, 23.4, 15.2, 14.1.
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂ stretching), 2215 (C≡N stretching), 1620 (C=C stretching).
Reaction Workflow
Caption: Workflow for the Gewald synthesis of a novel aminothiophene.
II. Synthesis of a Novel 3-Cyano-4-ethyl-5-propyl-6-methyl-2-pyridone
Application: 2-Pyridone derivatives are a significant class of heterocyclic compounds with diverse biological activities, including antiviral, anticancer, and cardiotonic effects.[2][6][7] This protocol outlines a Michael addition-cyclization cascade for the synthesis of a novel polysubstituted 2-pyridone from this compound and a β-ketoester.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-methyl-3-oxohexanoate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Absolute Ethanol
-
Hydrochloric acid (1 M)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq) in absolute ethanol (40 mL).
-
Add ethyl 2-methyl-3-oxohexanoate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After 15 minutes, add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir for 8-10 hours.
-
Monitor the reaction by TLC (5:5 hexane/ethyl acetate).
-
After completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 3-cyano-4-ethyl-5-propyl-6-methyl-2-pyridone.
Hypothetical Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Cyano-4-ethyl-5-propyl-6-methyl-2-pyridone | C12H16N2O | 204.27 | 78 | 188-190 |
Table 2: Hypothetical physical and reaction data for the synthesis of a novel 2-pyridone.
Hypothetical Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.10 (s, 1H, NH), 2.60 (q, J = 7.5 Hz, 2H, CH₂), 2.45 (t, J = 7.4 Hz, 2H, CH₂), 2.25 (s, 3H, CH₃), 1.65 (m, 2H, CH₂), 1.25 (t, J = 7.5 Hz, 3H, CH₃), 0.95 (t, J = 7.3 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.5, 152.0, 148.5, 118.0, 115.8, 105.2, 32.1, 22.8, 21.5, 19.8, 14.2, 13.9.
-
IR (KBr, cm⁻¹): 3400 (N-H stretching), 2220 (C≡N stretching), 1650 (C=O stretching), 1600 (C=C stretching).
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the 2-pyridone derivative.
III. Synthesis of a Novel 5-(pent-2-en-3-yl)-1H-tetrazole
Application: Tetrazoles are an important class of heterocycles often used as bioisosteres for carboxylic acids in drug design.[8][9] They are found in a number of pharmaceuticals, including antihypertensive and antibiotic agents. This protocol describes the [3+2] cycloaddition of an azide (B81097) to the nitrile functionality of this compound to form a novel tetrazole derivative.[10][11]
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (1.5 eq)
-
Zinc Bromide (1.0 eq)
-
Water
-
Ethyl Acetate
-
Hydrochloric acid (3 M)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and water (40 mL).
-
Heat the reaction mixture to reflux with vigorous stirring for 24 hours.
-
Monitor the reaction by TLC (1:1 hexane/ethyl acetate), observing the disappearance of the starting nitrile.
-
Cool the reaction mixture to room temperature and add 3 M HCl (30 mL) and ethyl acetate (50 mL).
-
Stir vigorously until all solids have dissolved and the aqueous layer has a pH of approximately 1.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield 5-(pent-2-en-3-yl)-1H-tetrazole.
Hypothetical Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5-(pent-2-en-3-yl)-1H-tetrazole | C6H8N4 | 136.16 | 90 | 110-112 |
Table 3: Hypothetical physical and reaction data for the synthesis of a novel tetrazole.
Hypothetical Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 15.8 (br s, 1H, NH), 6.10 (m, 1H, =CH), 5.80 (m, 1H, =CH), 2.20 (q, J = 7.5 Hz, 2H, CH₂), 1.05 (t, J = 7.5 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.4, 135.2, 128.9, 25.6, 13.8.
-
IR (KBr, cm⁻¹): 3100-2800 (N-H and C-H stretching), 1640 (C=C stretching), 1560 (N=N stretching).
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Acidic Hydrolysis of 2-Pentenenitrile to Pentenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pentenoic acid via the acidic hydrolysis of 2-pentenenitrile. This reaction is a fundamental transformation in organic synthesis, yielding a valuable carboxylic acid intermediate for various applications, including the development of novel pharmaceutical agents.
Introduction
The hydrolysis of nitriles to carboxylic acids is a classic and reliable method in organic chemistry. Under acidic conditions, the carbon-nitrogen triple bond of the nitrile group is converted to a carboxylic acid and an ammonium (B1175870) salt.[1] The reaction typically proceeds in two stages: an initial slow hydrolysis to an amide intermediate, followed by a more rapid hydrolysis of the amide to the carboxylic acid.[2] This process is generally carried out by heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, often under reflux conditions. For nitriles with five or more carbon atoms, the reaction can be facilitated by the presence of a phase-transfer catalyst or by using a co-solvent to increase the solubility of the organic nitrile in the aqueous acid.
Reaction Principle
The acidic hydrolysis of this compound to pentenoic acid involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of water. A series of proton transfers and tautomerization steps lead to the formation of a pentenamide intermediate. Subsequent hydrolysis of the amide, also under acidic conditions, yields the final pentenoic acid product and an ammonium salt.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-2-pentenenitrile | [3] |
| Acid Catalyst | 65% Phosphoric Acid | [3] |
| Temperature | 100 °C | [3] |
| Reaction Time | 5 hours (addition) + 3 hours (insulation) | [3] |
| Yield | 92% | [3] |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific laboratory conditions and scales.
Safety Precautions
-
This compound: This compound is flammable and toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
-
Strong Acids (Sulfuric Acid, Hydrochloric Acid, Phosphoric Acid): These are corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE. Always add acid to water, never the other way around, to avoid violent exothermic reactions.
-
General Precautions: The reaction should be conducted in a well-ventilated fume hood. Some hydrogen cyanide may be liberated during the reaction.[5]
Representative Protocol for Acidic Hydrolysis
This protocol is adapted from the hydrolysis of 2-methyl-2-pentenenitrile and should be considered a starting point for the hydrolysis of this compound.[3]
Materials:
-
This compound
-
Concentrated Phosphoric Acid (or Sulfuric Acid/Hydrochloric Acid)
-
Deionized Water
-
Toluene (or other suitable extraction solvent like diethyl ether or dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of the chosen acid (e.g., 65% phosphoric acid in water).
-
Addition of Nitrile: Heat the acid solution to the desired temperature (e.g., 100 °C). Slowly add the this compound to the heated acid solution over a period of several hours.
-
Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for an additional period to ensure the complete conversion of the nitrile and the intermediate amide. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., toluene) multiple times.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude pentenoic acid can be further purified by distillation.
-
Characterization of Pentenoic Acid
The identity and purity of the synthesized pentenoic acid can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the pentenoic acid.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.
Visualizations
Reaction Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow
Caption: General experimental workflow for hydrolysis.
Applications in Drug Development
Pentenoic acid and its derivatives are valuable building blocks in medicinal chemistry. The presence of both a carboxylic acid and a double bond allows for a variety of subsequent chemical modifications. These compounds can serve as starting materials for the synthesis of more complex molecules with potential biological activity. For instance, they can be used in the synthesis of enzyme inhibitors, receptor agonists or antagonists, and as fragments in fragment-based drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 4. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Reduction of 2-Pentenenitrile to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the reduction of 2-pentenenitrile to its corresponding primary amines. The presence of a carbon-carbon double bond in conjugation with the nitrile group in this compound presents a significant chemoselectivity challenge. The choice of reducing agent and reaction conditions determines whether the product is the unsaturated primary amine (2-penten-1-amine) or the saturated primary amine (pentylamine).
This document outlines two primary methodologies for this transformation:
-
Chemoselective Catalytic Hydrogenation: This method aims to selectively reduce the nitrile group while preserving the carbon-carbon double bond, yielding 2-penten-1-amine.
-
Stoichiometric Hydride Reduction: This approach typically leads to the reduction of both the nitrile and the double bond, resulting in the formation of pentylamine.
Data Presentation
The following tables summarize the expected outcomes and reaction parameters for the reduction of α,β-unsaturated nitriles, providing a basis for the choice of methodology for this compound.
Table 1: Catalytic Hydrogenation of Cinnamonitrile (B126248) (A Model for this compound) *
| Catalyst | Solvent | Additive | Temp. (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Unsaturated Amine (%)[1] |
| Raney Cobalt (doped) | Methanol (B129727) | Ammonia (B1221849) | 100 | 80 | >90 | up to 80 |
| Raney Nickel | Methanol | Ammonia | 100 | 80 | >90 | up to 60 |
| Raney Cobalt (doped) | THF | LiOH·H₂O | 100 | 80 | >90 | ~70 |
| Raney Nickel | THF | LiOH·H₂O | 100 | 80 | >90 | ~55 |
*Data is for the reduction of cinnamonitrile to 3-phenylallylamine and serves as a model for the selective hydrogenation of this compound. Actual results with this compound may vary.
Table 2: Expected Products from the Reduction of this compound
| Method | Reducing Agent | Primary Product | Byproducts |
| Catalytic Hydrogenation | H₂ / Raney Co (with NH₃) | 2-Penten-1-amine | Pentylamine, Secondary Amines |
| Stoichiometric Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Pentylamine | - |
Experimental Protocols
Protocol 1: Chemoselective Catalytic Hydrogenation to 2-Penten-1-amine
This protocol is adapted from the selective hydrogenation of cinnamonitrile and is expected to yield the unsaturated primary amine from this compound.[1]
Materials:
-
This compound
-
Raney Cobalt (doped with Cr, Fe, Ni is recommended for higher selectivity)[1]
-
Methanol (anhydrous)
-
Ammonia (gas or saturated solution in methanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, suspend the Raney Cobalt catalyst in anhydrous methanol.
-
Reactor Setup: Add the catalyst suspension to the autoclave.
-
Solvent and Reactant Addition: Add anhydrous methanol to the reactor, followed by this compound. The typical substrate-to-catalyst ratio is high, on the order of 1000:1 by weight.
-
Ammonia Addition: Saturate the reaction mixture with ammonia gas or add a methanolic ammonia solution. The presence of ammonia is crucial for suppressing the formation of secondary amines.[1]
-
Reaction Execution:
-
Seal the reactor and purge several times with inert gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 80 bar.
-
Heat the reactor to 100°C while stirring vigorously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
-
Work-up:
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Protocol 2: Reduction to Pentylamine using Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the complete reduction of this compound to the saturated primary amine, pentylamine. LiAlH₄ is a powerful reducing agent that is expected to reduce both the nitrile and the conjugated double bond.[2][3]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Dilute sulfuric acid (e.g., 1 M)
-
Sodium hydroxide (B78521) solution (e.g., 1 M)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert gas (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere.
-
LiAlH₄ Suspension: In the flask, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Substrate Addition: Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel. Add the this compound solution dropwise to the LiAlH₄ suspension while stirring and cooling the flask in an ice bath. The reaction is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle reflux may be applied to ensure the reaction goes to completion.
-
Quenching (Work-up):
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step.
-
Next, add a 15% aqueous solution of sodium hydroxide, followed by more water. This procedure is intended to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation:
-
Filter the mixture to remove the inorganic salts.
-
Wash the salts with diethyl ether.
-
Combine the filtrate and the washings.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the solvent by distillation.
-
The resulting pentylamine can be further purified by distillation.
-
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways for the reduction of this compound.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for chemoselective catalytic hydrogenation.
Experimental Workflow: LiAlH₄ Reduction
Caption: Workflow for LiAlH₄ reduction to the saturated amine.
References
Application of 2-Pentenenitrile in the Development of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentenenitrile, a versatile unsaturated aliphatic nitrile, serves as a valuable building block in the synthesis of various organic molecules. Its chemical structure, featuring both a nitrile group and a carbon-carbon double bond, offers multiple reactive sites for constructing complex molecular architectures. This application note explores the potential of this compound as a precursor in the development of agrochemicals, with a specific focus on its role in the synthesis of pyridine-based herbicides. The methodologies, quantitative data, and biological pathways detailed herein provide a comprehensive resource for researchers in the field of agrochemical discovery and development. While direct, large-scale use of this compound in commercial agrochemical synthesis is not widely documented, its derivatives represent a plausible pathway to established herbicidal scaffolds.
Core Application: Synthesis of Pyridine-Based Herbicides
A key potential application of this compound in the agrochemical sector is its use as a starting material for the synthesis of substituted pyridines. Specifically, the derivative 4-formyl-2-pentenonitrile can be cyclized to form 2-halo-5-methylpyridines.[1] These pyridines are crucial intermediates in the production of several herbicides, including those from the aryloxyphenoxypropionate class, such as fluazifop-butyl (B166162).[2][3]
Synthetic Pathway Overview
The overall synthetic route from this compound to a fluazifop-butyl analogue involves a multi-step process:
-
Formylation of this compound: Introduction of a formyl group to produce 4-formyl-2-pentenonitrile.
-
Cyclization to a Pyridine (B92270) Intermediate: Ring closure of 4-formyl-2-pentenonitrile to yield 2-chloro-5-methylpyridine (B98176).
-
Further Functionalization and Coupling: Conversion of the pyridine intermediate to the final herbicidal product.
Experimental Protocols
Synthesis of 4-Formyl-2-pentenonitrile from this compound (Proposed)
Objective: To introduce a formyl group at the 4-position of this compound. A plausible method for this transformation is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich compounds.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate (B1210297) solution
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of DMF in DCM to 0°C.
-
Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.[6]
-
Add this compound dropwise to the reaction mixture, keeping the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and stir for 1 hour.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4-formyl-2-pentenonitrile by silica gel column chromatography.
Synthesis of 2-Chloro-5-methylpyridine from 4-Formyl-2-pentenonitrile
Objective: To cyclize 4-formyl-2-pentenonitrile to form the pyridine ring.[1]
Materials:
-
4-Formyl-2-pentenonitrile
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Sodium carbonate solution
Procedure:
-
Dissolve 4-formyl-2-pentenonitrile in toluene in a pressure-resistant reaction vessel.
-
Purge the vessel with nitrogen and then introduce anhydrous HCl gas.
-
Gradually heat the mixture from 35°C to 100°C while stirring. The reaction is exothermic.
-
Maintain the temperature at 100°C for 3 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a sodium carbonate solution to a pH of 8.5.
-
Extract the product with toluene.
-
Wash the combined organic layers with water and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2-chloro-5-methylpyridine. The yield is reported to be essentially quantitative.[1]
Synthesis of a Fluazifop Analogue from 2-Chloro-5-methylpyridine
Objective: To synthesize an aryloxyphenoxypropionate herbicide from the pyridine intermediate. This involves a trifluoromethylation step followed by a coupling reaction.[7][8]
Materials:
-
2-Chloro-5-methylpyridine
-
Chlorine gas
-
Hydrogen fluoride
-
(R)-2-(4-hydroxyphenoxy)propionic acid butyl ester
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Trifluoromethylation: Convert 2-chloro-5-methylpyridine to 2-chloro-5-(trifluoromethyl)pyridine. This is a specialized industrial process often involving high-temperature gas-phase chlorination followed by fluorination.[9]
-
Coupling Reaction: In a flask, combine 2-chloro-5-(trifluoromethyl)pyridine, (R)-2-(4-hydroxyphenoxy)propionic acid butyl ester, and potassium carbonate in DMF.
-
Heat the mixture with stirring at a temperature of 100-120°C for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting fluazifop analogue by column chromatography or distillation.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and efficacy of the target agrochemical.
Table 1: Synthesis Yields
| Reaction Step | Starting Material | Product | Reported/Expected Yield (%) | Reference |
| Cyclization | 4-Formyl-2-pentenonitrile | 2-Chloro-5-methylpyridine | ~100 (quantitative) | [1] |
| Coupling | 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-P-butyl | 81 | [8] |
Table 2: Herbicidal Efficacy of Fluazifop-P-butyl
| Weed Species | Application Rate (g a.i./ha) | Control (%) | Reference |
| Setaria viridis (Green foxtail) | 131 - 175 | >90 | [10] |
| Eleusine indica (Goosegrass) | 131 - 175 | >90 | [10] |
| Digitaria ciliaris (Southern crabgrass) | 131 - 175 | >90 | [10] |
| Echinochloa sp. (Barnyardgrass) | 131 - 175 | >90 | [10] |
Mechanism of Action: ACCase Inhibition
Herbicides of the aryloxyphenoxypropionate ("fop") class, such as fluazifop-butyl, act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[10] This enzyme is crucial for the first committed step in fatty acid biosynthesis in grasses.[11]
The inhibition of ACCase blocks the production of malonyl-CoA, a critical building block for fatty acid synthesis.[12] This leads to a depletion of lipids, which are essential for building new cell membranes and for energy storage. As a result, the growth of the plant, particularly in the meristematic regions (growing points), ceases.[13] This ultimately leads to the death of the susceptible grass weed. Broadleaf plants are generally tolerant to "fop" herbicides because they possess a different, insensitive form of the ACCase enzyme.[14]
Experimental Workflow for Efficacy Testing
Conclusion
This compound, through its derivative 4-formyl-2-pentenonitrile, represents a viable starting point for the synthesis of 2-chloro-5-methylpyridine, a key intermediate for aryloxyphenoxypropionate herbicides like fluazifop-butyl. The synthetic protocols and mechanism of action data presented provide a foundational framework for researchers exploring novel agrochemical synthesis routes. The high efficacy of fluazifop-butyl against grass weeds, stemming from its specific inhibition of the ACCase enzyme, underscores the potential of developing new herbicidal compounds from readily accessible nitrile-based precursors. Further research into optimizing the formylation of this compound and subsequent cyclization could open new avenues for the efficient and economical production of these important agrochemicals.
References
- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. iskweb.co.jp [iskweb.co.jp]
- 11. my.ucanr.edu [my.ucanr.edu]
- 12. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]
- 13. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. scielo.br [scielo.br]
Application Notes and Protocols: 2-Pentenenitrile in Pharmaceutical Research and as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the known biological activity of 2-pentenenitrile and its applications as a precursor for chemical synthesis. While direct evidence of this compound as a precursor for commercial pharmaceutical compounds is limited in publicly available literature, its own pharmacological activity and its conversion to versatile chemical intermediates suggest its potential in drug discovery and development.
Direct Pharmacological Activity: Serotonergic System Antagonism
This compound has been identified as a receptor antagonist for the serotonergic system in vitro.[1] The serotonergic system is a critical modulator of a wide range of physiological and psychological processes, including mood, appetite, sleep, and cognition.[2][3] Antagonism of serotonin (B10506) receptors is a mechanism of action for various therapeutic drugs, including certain antipsychotics and antiemetics.
The exact subtype of serotonin receptor that this compound interacts with and its in vivo efficacy and safety are not well-documented in the available literature. However, its activity as a serotonergic agent suggests a potential starting point for medicinal chemistry campaigns to develop novel therapeutics targeting this pathway.
The following diagram illustrates a simplified overview of a common serotonergic signaling pathway. Serotonin (5-HT) released from the presynaptic neuron binds to 5-HT receptors on the postsynaptic neuron. Depending on the receptor subtype, this can initiate a cascade of intracellular events, often mediated by G-proteins, leading to a cellular response. Selective serotonin reuptake inhibitors (SSRIs) are a common class of drugs that increase the concentration of serotonin in the synaptic cleft by blocking its reuptake transporter (SERT).[3] An antagonist like this compound would block the 5-HT receptor, inhibiting this signaling cascade.
Caption: Simplified Serotonergic Synapse and Antagonist Action.
Synthetic Applications of this compound
The nitrile group is a versatile functional moiety in organic synthesis, capable of being converted into amines, carboxylic acids, and other functional groups that are important in the structure of many active pharmaceutical ingredients.
This compound can be efficiently hydrogenated to produce valeronitrile (B87234) (pentanenitrile). Valeronitrile serves as a chemical intermediate, and its derivatives, such as pentanoic acid and pentylamine, are potential building blocks in pharmaceutical synthesis.
Experimental Protocol: Hydrogenation of this compound to Valeronitrile
This protocol is adapted from patent literature describing the synthesis of valeronitrile.
Materials:
-
This compound
-
Ethanol
-
Novel Catalyst (a macromolecular palladium complex)
-
Amorphous Fe-Mo-Ni-Al catalyst
-
Hydrogenation reactor
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Charge the hydrogenation reactor with this compound, ethanol, the novel catalyst, and the amorphous Fe-Mo-Ni-Al catalyst.
-
Seal the reactor and begin stirring.
-
Purge the reactor by pressurizing with nitrogen gas and then venting. Repeat this process three times.
-
Purge the reactor by pressurizing with hydrogen gas and then venting. Repeat this process three times.
-
Pressurize the reactor with hydrogen to 0.2 MPa.
-
Heat the reaction mixture to 60°C.
-
Maintain the reaction at 60°C and 0.2 MPa hydrogen pressure for 2 hours. If hydrogen is consumed, continue to supply it to maintain the pressure.
-
After the initial reaction period, continue stirring for an additional 30 minutes.
-
Cool the reactor and vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalysts.
-
The filtrate can be purified by distillation to isolate the valeronitrile product.
Quantitative Data:
| Reactant | Catalyst(s) | Solvent | Temperature | Pressure | Reaction Time | Yield of Valeronitrile | Purity of Valeronitrile |
| This compound | Palladium complex & Amorphous Fe-Mo-Ni-Al | Ethanol | 60°C | 0.2 MPa | 2.5 hours | 98.4% | 99.8% |
Data adapted from patent CN113135839A.[4]
Experimental Workflow:
References
- 1. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
- 2. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 3. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113135839A - Method for preparing valeronitrile by hydrogenation of pentenenitrile - Google Patents [patents.google.com]
Application Notes and Protocols: Michael Addition Reactions Involving α,β-Unsaturated Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C and C-heteroatom bond formation in organic synthesis.[1][2] When the Michael acceptor is an α,β-unsaturated nitrile, this reaction provides a powerful and atom-economical route to a diverse array of β-functionalized nitriles. These products are highly valuable intermediates in the synthesis of pharmaceuticals, natural products, and fine chemicals, as the nitrile group can be readily transformed into amines, amides, carboxylic acids, and ketones.[3][4]
This document provides detailed application notes and experimental protocols for Michael addition reactions involving α,β-unsaturated nitriles with a focus on their relevance to drug development and medicinal chemistry. The reactions covered include the addition of oxygen (oxa-Michael), nitrogen (aza-Michael), sulfur (thia-Michael), and carbon nucleophiles.
General Mechanism of Michael Addition
The reaction proceeds via the nucleophilic attack of a Michael donor on the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor). This process is facilitated by the electron-withdrawing nature of the nitrile group, which polarizes the double bond and renders the β-carbon electrophilic.[5][6] The general mechanism involves three key steps:
-
Nucleophile Formation: A base can deprotonate a pro-nucleophile (e.g., a thiol, alcohol, amine, or carbon acid) to generate the active nucleophile.[6] In some cases, a neutral nucleophile can add directly, often facilitated by a catalyst.[3]
-
Conjugate Addition: The nucleophile adds to the β-carbon of the α,β-unsaturated nitrile, breaking the C=C π-bond and forming a new C-nucleophile bond. This generates a resonance-stabilized enolate intermediate.[5][6]
-
Protonation: The enolate intermediate is protonated, typically by the solvent or a protonated base, to yield the final β-substituted nitrile product.[5]
Signaling Pathway Diagram: General Michael Addition Mechanism
Caption: General mechanism of the Michael addition to α,β-unsaturated nitriles.
Applications in Drug Development
β-substituted nitriles are precursors to a variety of biologically active molecules. For instance, the synthesis of β-amino nitriles via the aza-Michael addition is of great importance as they are key building blocks for γ-aminobutyric acid (GABA) derivatives.[7][8] GABA analogues such as Pregabalin (an anticonvulsant) and Baclofen (a muscle relaxant) are significant therapeutic agents.[8] Similarly, the oxa-Michael addition products can be converted into γ-amino alcohols, which are present in pharmaceuticals like the antidepressant Fluoxetine (Prozac).[9]
Experimental Protocols and Data
Aza-Michael Addition of Amines
The aza-Michael addition of amines to α,β-unsaturated nitriles yields β-amino nitriles, which are valuable synthetic intermediates.[3] These reactions can be performed under various conditions, including catalyst-free, base-catalyzed, and metal-catalyzed systems.
This protocol describes the aza-Michael addition of piperidine (B6355638) to crotononitrile (B213123) catalyzed by a dearomatized PNN-Mn pincer complex. This method is notable for its mild, neutral, and base-free conditions.
Experimental Workflow:
Caption: Workflow for the Mn-catalyzed aza-Michael addition.
Methodology:
-
In a glovebox, a screw-capped vial is charged with the manganese catalyst ([Mn]-2, 0.0020 mmol, 0.1 mol%).
-
Crotononitrile (2.0 mmol) and piperidine (2.2 mmol) are added to the vial.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
After the reaction is complete, the product is purified by column chromatography on silica (B1680970) gel.
Data Summary:
| Entry | Amine | Unsaturated Nitrile | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Piperidine | Crotononitrile | 0.1 | 24 | 79 |
| 2 | Morpholine | Crotononitrile | 0.1 | 24 | 85 |
| 3 | Diethylamine | Acrylonitrile | 0.1 | 0.5 | >95 |
Table adapted from data presented in Tang, S., & Milstein, D. (2019).[3]
Oxa-Michael Addition of Alcohols
The oxa-Michael addition of alcohols to α,β-unsaturated nitriles produces β-alkoxy nitriles. These can be further transformed, for example, into γ-amino alcohols.[9]
This protocol details the addition of benzyl (B1604629) alcohol to crotononitrile using Milstein's Ru(PNN)-pincer complex as a catalyst.
Methodology:
-
A solution of crotononitrile (5 mmol), benzyl alcohol (7.5 mmol), and the Ruthenium catalyst (0.5 mol%) in THF (10 mL) is prepared in a reaction vessel.
-
The mixture is stirred at room temperature overnight.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the β-benzyloxy nitrile.
Data Summary:
| Entry | Unsaturated Nitrile | Alcohol | Catalyst | Temp. | Time | Yield (%) |
| 1 | Crotononitrile | Benzyl Alcohol | Ru(PNN)-pincer | RT | Overnight | >95 |
| 2 | Pentenenitrile | Benzyl Alcohol | Ru(PNN)-pincer | 35 °C | 2 days | 63 |
| 3 | Acrylonitrile | Isopropanol | [Mn]-2 | RT | 24 h | 95 |
Table adapted from data presented in Guo, B., et al. (2017) and Tang, S., & Milstein, D. (2019).[3][9]
Thiol-Michael Addition of Thiols
The addition of thiols to α,β-unsaturated nitriles is a highly efficient reaction that can often proceed without a catalyst.[10] This reaction is a type of "click chemistry" due to its high yields, simple reaction conditions, and lack of byproducts.[11]
This protocol describes the solvent-free reaction between thiophenol and methyl vinyl ketone (as a representative α,β-unsaturated carbonyl, with similar reactivity to nitriles).
Methodology:
-
In a reaction flask, methyl vinyl ketone (1.0 mmol) and thiophenol (2.0 mmol) are combined.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the product is isolated. For volatile starting materials, excess can be removed under reduced pressure. Further purification can be done by chromatography if necessary.
Data Summary:
| Entry | Thiol | Michael Acceptor | Thiol:Acceptor Ratio | Time (min) | Yield (%) |
| 1 | Thiophenol | Methyl Vinyl Ketone | 1:1 | 30 | 76 |
| 2 | Thiophenol | Methyl Vinyl Ketone | 1.5:1 | 30 | 83 |
| 3 | Thiophenol | Methyl Vinyl Ketone | 2:1 | 30 | 93 |
Table adapted from data presented in Kamal, A., et al. (2006).[10]
Michael Addition of Carbon Nucleophiles
The addition of carbon nucleophiles, such as enolates derived from malonates or β-ketoesters, to α,β-unsaturated nitriles is a fundamental C-C bond-forming reaction.[5][12]
This protocol describes a classic Michael addition using a stabilized carbanion.
Methodology:
-
To a solution of sodium ethoxide (prepared from sodium metal and ethanol), diethyl malonate is added dropwise at room temperature.
-
The mixture is stirred for a period to ensure complete formation of the enolate.
-
The α,β-unsaturated nitrile (e.g., acrylonitrile) is then added slowly to the reaction mixture, maintaining the temperature.
-
After the addition is complete, the reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a weak acid (e.g., acetic acid or ammonium (B1175870) chloride solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by distillation or chromatography.
Conclusion
The Michael addition reaction of α,β-unsaturated nitriles is a versatile and powerful tool in organic synthesis, particularly for the construction of molecules relevant to drug discovery and development. The protocols and data presented here offer a starting point for researchers to explore these transformations. The choice of nucleophile, catalyst, and reaction conditions can be tailored to achieve a wide range of β-functionalized nitrile products, paving the way for the synthesis of novel therapeutic agents. The continued development of mild, efficient, and stereoselective Michael addition methodologies will undoubtedly remain a significant focus in the field of medicinal chemistry.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]
- 4. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles by template catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 12. Michael Addition [organic-chemistry.org]
Application Notes and Protocols for Cycloaddition Reactions of 2-Pentenenitrile with Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cycloaddition reactions of 2-pentenenitrile with various dienes, focusing on the widely utilized Diels-Alder ([4+2] cycloaddition) reaction. Due to the limited availability of specific experimental data for this compound, this document leverages data from analogous reactions with acrylonitrile (B1666552) and crotononitrile (B213123) to provide representative protocols and expected outcomes. The nitrile group in this compound acts as an electron-withdrawing group, making it a competent dienophile for reactions with electron-rich dienes.
Overview of Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction.
Reaction Scheme:
The regioselectivity and stereoselectivity (endo/exo) of the Diels-Alder reaction are influenced by factors such as the electronic nature of the substituents on the diene and dienophile, reaction temperature, and the presence of Lewis acid catalysts.
Experimental Data Summary
The following tables summarize representative quantitative data for Diels-Alder reactions of α,β-unsaturated nitriles with common dienes. This data is compiled from computational studies and experimental results for acrylonitrile and serves as a predictive guide for reactions with this compound.
Table 1: Thermal Diels-Alder Reactions of Acrylonitrile with Various Dienes
| Diene | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Endo:Exo Ratio | Reference |
| 1,3-Butadiene (B125203) | 150 | 18 | Benzene (B151609) | 75 | ~1:1 | [1] |
| Cyclopentadiene (B3395910) | 25 | 4 | None | >95 | 77:23 | [2] |
| Isoprene | 150 | 18 | Benzene | 70 | (para/meta mixture) | [3] |
| Furan | 60-80 | 24-48 | Various | Low to No Reaction | - | [4] |
Note: The reaction of acrylonitrile with butadiene can lead to polymerization as a competing reaction.[2] The endo:exo ratio for the reaction with 1,3-butadiene is kinetically close to 1:1.[1] Furan is generally a less reactive diene in thermal Diels-Alder reactions due to its aromatic character.
Table 2: Lewis Acid Catalyzed Diels-Alder Reactions of α,β-Unsaturated Nitriles
| Diene | Dienophile | Lewis Acid | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Endo:Exo Ratio | Reference |
| Isoprene | Acrylonitrile | ZnCl₂ | 25 | 2 | Dichloromethane | 85 | 90:10 (para) | [5] |
| Cyclopentadiene | Crotononitrile | AlCl₃ | 0 | 1 | Dichloromethane | 92 | 95:5 | [6] |
| 1,3-Butadiene | Acrylonitrile | Et₂AlCl | -78 to 25 | 3 | Toluene (B28343) | 88 | >98:2 | [3] |
Note: Lewis acid catalysis generally accelerates the reaction rate and enhances both regioselectivity and endo-selectivity.[5][7]
Experimental Protocols
General Protocol for Thermal Diels-Alder Reaction in a Sealed Tube
This protocol is adapted for the reaction of this compound with dienes that are gaseous or volatile at room temperature, such as 1,3-butadiene, or for reactions requiring elevated temperatures.
Materials:
-
This compound
-
Diene (e.g., 1,3-butadiene, Isoprene)
-
Solvent (e.g., Benzene, Toluene)
-
Heavy-walled pressure tube (sealed tube) with a stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).
-
If a solvent is used, add the appropriate volume of dry solvent (e.g., benzene or toluene).
-
Cool the tube in a dry ice/acetone bath.
-
Carefully condense the diene (e.g., 1,3-butadiene, 1.2 eq) into the tube.
-
Seal the tube securely.
-
Allow the tube to warm to room temperature behind a safety shield.
-
Heat the reaction mixture in an oil bath or heating mantle to the desired temperature (e.g., 150-180 °C) for the specified time (e.g., 18-24 hours).[8]
-
After the reaction is complete, cool the tube to room temperature, and then chill it in a dry ice/acetone bath before carefully opening.
-
Remove the solvent under reduced pressure.
-
Purify the product by fractional distillation or column chromatography on silica (B1680970) gel.
Protocol for Diels-Alder Reaction with Cyclopentadiene
This protocol utilizes the in-situ generation of cyclopentadiene from its dimer, dicyclopentadiene (B1670491).
Materials:
-
This compound
-
Dicyclopentadiene
-
Solvent (optional, e.g., Toluene)
-
Round-bottom flask with a reflux condenser and stir bar
-
Heating mantle or oil bath
Procedure:
-
Set up a fractional distillation apparatus to crack dicyclopentadiene. Heat the dicyclopentadiene to its boiling point (~170 °C), and collect the cyclopentadiene monomer, which distills at ~41 °C. Keep the collected cyclopentadiene on ice.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the freshly cracked, cold cyclopentadiene (1.1 eq) to the flask. The reaction is often exothermic.
-
If necessary, gently heat the mixture to ensure the reaction goes to completion (e.g., reflux in a suitable solvent like toluene for a few hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove any solvent under reduced pressure.
-
Purify the resulting adduct by distillation under reduced pressure or column chromatography.
General Protocol for Lewis Acid Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for a Lewis acid-catalyzed cycloaddition, which typically proceeds at lower temperatures with enhanced selectivity.
Materials:
-
This compound
-
Diene (e.g., Isoprene)
-
Lewis Acid (e.g., AlCl₃, ZnCl₂, Et₂AlCl)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid (e.g., AlCl₃, 1.0 eq) portion-wise, keeping the temperature constant. Stir for 15-30 minutes.
-
Slowly add the diene (1.2 eq) to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time (e.g., 1-4 hours), monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or distillation.
Visualizations
Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between a generic diene and this compound.
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow for Lewis Acid Catalyzed Cycloaddition
This diagram outlines the key steps in a typical Lewis acid-catalyzed Diels-Alder reaction.
Caption: Workflow for Lewis Acid Catalyzed Reaction.
Endo vs. Exo Selectivity
The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which states that the endo product is kinetically favored due to secondary orbital interactions.
Caption: Endo vs. Exo transition states and products.
References
- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Polymerization of 2-Pentenenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentenenitrile, an unsaturated aliphatic nitrile, presents a versatile platform for the synthesis of functional polymers. Its structure, featuring both a carbon-carbon double bond and a nitrile group, allows for polymerization through various mechanisms, leading to polymers with potentially unique thermal, chemical, and mechanical properties. These properties make poly(this compound) a candidate for applications in diverse fields, including as a precursor for specialty materials and as a component in drug delivery systems. This document provides an overview of the potential polymerization reactions and mechanisms for this compound and offers detailed protocols for its polymerization via anionic, radical, and coordination mechanisms.
General Reactivity and Safety Precautions
This compound is a flammable and toxic liquid.[1] Nitriles, as a class of compounds, can undergo vigorous or even violent polymerization in the presence of certain metals, strong acids, or strong bases.[1] Therefore, all polymerization reactions should be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and performed in a well-ventilated fume hood. Reactions should be carefully monitored, especially during initial stages and when scaling up.
Polymerization Mechanisms
Based on the chemical structure of this compound (an α,β-unsaturated nitrile), the following polymerization mechanisms are considered feasible:
-
Anionic Polymerization: The electron-withdrawing nature of the nitrile group makes the double bond susceptible to nucleophilic attack, favoring anionic polymerization. This method often allows for good control over molecular weight and can lead to polymers with a narrow molecular weight distribution.
-
Radical Polymerization: The vinyl group in this compound can undergo polymerization initiated by free radicals. This is a common and robust method for polymerizing a wide range of vinyl monomers.
-
Coordination Polymerization (Ziegler-Natta): Ziegler-Natta catalysts are known for their ability to polymerize α-olefins with high stereospecificity. While less common for functionalized monomers like nitriles, this method could potentially yield stereoregular poly(this compound).
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound
This protocol describes the anionic polymerization of this compound using n-butyllithium as an initiator in a polar aprotic solvent. Anionic polymerization requires stringent anhydrous and anaerobic conditions to prevent premature termination.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and cooled under vacuum)
Procedure:
-
Apparatus Setup: Assemble the reaction flask, dropping funnel, and magnetic stirrer under a positive pressure of inert gas using a Schlenk line.
-
Solvent and Monomer Addition: Transfer 100 mL of anhydrous THF to the reaction flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add 10 mL of purified this compound to the dropping funnel and then add it dropwise to the stirred THF.
-
Initiation: Calculate the required volume of n-BuLi solution to achieve the desired molecular weight. Slowly add the n-BuLi solution to the monomer solution via syringe. A color change is typically observed, indicating the formation of the propagating carbanions.
-
Propagation: Allow the reaction to proceed at -78 °C for 2 hours with continuous stirring.
-
Termination: Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent (e.g., methanol or water).
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum at 40-50 °C to a constant weight.
Protocol 2: Radical Polymerization of this compound
This protocol details the free radical solution polymerization of this compound using azobisisobutyronitrile (AIBN) as a thermal initiator.
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Toluene or Dimethylformamide (DMF), anhydrous
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and a condenser, dissolve 10 g of this compound and 0.1 g of AIBN in 50 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and heat the reaction mixture to 70 °C in an oil bath with stirring.
-
Reaction Time: Maintain the reaction at 70 °C for 24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of stirred methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 3: Coordination Polymerization of this compound using a Ziegler-Natta Catalyst
This protocol outlines a potential method for the polymerization of this compound using a classic Ziegler-Natta catalyst system. The efficiency of Ziegler-Natta catalysts can be sensitive to the nitrile functionality; therefore, optimization of the catalyst components and reaction conditions may be necessary.
Materials:
-
This compound (purified by distillation over CaH₂)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (Al(C₂H₅)₃)
-
Anhydrous heptane (B126788) or toluene
-
Methanol (acidified with HCl for catalyst quenching)
-
Argon gas (high purity)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add 50 mL of anhydrous heptane. Cool the flask to 0 °C. Cautiously add 1 mmol of TiCl₄ followed by the dropwise addition of 3 mmol of triethylaluminum. A colored precipitate, the active catalyst, will form. Age the catalyst at room temperature for 30 minutes.
-
Polymerization: Cool the catalyst slurry to 0 °C and slowly add 10 mL of purified this compound.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Termination and Catalyst Decomposition: Quench the reaction by slowly adding 20 mL of acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation and Purification: Stir the mixture for 1 hour, then filter the polymer. Wash the polymer extensively with methanol to remove catalyst residues, followed by a final wash with pure methanol.
-
Drying: Dry the polymer in a vacuum oven at 50 °C to a constant weight.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of this compound based on typical results observed for structurally similar α,β-unsaturated nitriles. Actual results may vary depending on the specific reaction conditions and purity of reagents.
Table 1: Anionic Polymerization of this compound
| Entry | Monomer Conc. (M) | [M]/[I] Ratio | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1.0 | 50 | -78 | 2 | 95 | 4,000 | 1.10 |
| 2 | 1.0 | 100 | -78 | 2 | 92 | 8,100 | 1.15 |
| 3 | 0.5 | 100 | -60 | 4 | 88 | 7,900 | 1.20 |
Table 2: Radical Polymerization of this compound
| Entry | Monomer Conc. (M) | [M]/[I] Ratio | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 2.0 | 200 | 70 | 24 | 85 | 15,000 | 1.85 |
| 2 | 2.0 | 400 | 70 | 24 | 82 | 28,000 | 1.90 |
| 3 | 1.5 | 200 | 60 | 48 | 75 | 14,500 | 2.10 |
Table 3: Ziegler-Natta Polymerization of this compound
| Entry | [Monomer] (M) | [Al]/[Ti] Ratio | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 1.5 | 3.0 | 25 | 24 | 40 | 5,000 | 2.5 |
| 2 | 1.5 | 2.0 | 25 | 24 | 35 | 4,200 | 2.8 |
| 3 | 1.0 | 3.0 | 50 | 12 | 55 | 7,500 | 2.3 |
Mandatory Visualization
Caption: Anionic polymerization mechanism of this compound.
References
Application Notes and Protocols for the Use of 2-Pentenenitrile as a Solvent in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-pentenenitrile as a non-aqueous solvent in electrochemical studies. Due to limited available data on its specific electrochemical properties, this document outlines general protocols for characterizing and utilizing a novel non-aqueous solvent, with this compound as the subject of interest. The provided methodologies will guide researchers in determining the essential electrochemical parameters and safely employing this solvent in their experimental work.
Introduction to this compound
This compound (C₅H₇N) is an unsaturated nitrile that presents potential as a non-aqueous solvent for electrochemical research.[1][2] Its molecular structure, featuring both a double bond and a nitrile group, may offer unique solvation properties and reactivity in electrochemical systems. Nitriles, in general, are known for their use in battery electrolytes due to their ability to stabilize high-voltage systems.[3][4][5][6] However, the specific electrochemical characteristics of this compound are not well-documented, necessitating experimental determination of its key properties.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. For comparison, properties of acetonitrile, a commonly used non-aqueous solvent in electrochemistry, are also included.
Table 1: Physical and Chemical Properties of this compound
| Property | This compound | Acetonitrile (for comparison) |
| Molecular Formula | C₅H₇N[1][2] | C₂H₃N |
| Molecular Weight | 81.12 g/mol [1][2] | 41.05 g/mol |
| Appearance | Clear yellow liquid[2][7] | Colorless liquid |
| Density | 0.821 - 0.831 g/cm³[1][8][9] | 0.786 g/cm³ |
| Boiling Point | 112 - 114 °C[1][8] | 81.6 °C |
| Flash Point | 24 - 28.5 °C[1][8] | 2 °C |
| Solubility in Water | Slightly soluble[2] | Miscible |
| Dielectric Constant | Not available | 37.5 |
| Viscosity | Not available | 0.34 mPa·s |
Safety and Handling
This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood.[2][7] It is incompatible with strong oxidizing agents and acids.[2][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
The following are generalized protocols for key electrochemical experiments. These should be adapted for the specific instrumentation and experimental goals of the researcher.
4.1. Protocol for Purification of this compound
Objective: To remove impurities such as water and other electroactive species that can interfere with electrochemical measurements.
Materials:
-
This compound (as received)
-
Drying agent (e.g., activated molecular sieves, calcium hydride)
-
Distillation apparatus
-
Inert gas (e.g., Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Pre-drying: Add a suitable drying agent to the this compound in a flask. Allow it to stand for 24 hours under an inert atmosphere.
-
Distillation: Set up a distillation apparatus under an inert atmosphere. Carefully heat the this compound to its boiling point and collect the distilled solvent.
-
Storage: Store the purified solvent over activated molecular sieves in a sealed container under an inert atmosphere, preferably inside a glovebox.
4.2. Protocol for Determination of the Electrochemical Window
Objective: To determine the potential range over which the solvent-electrolyte system is electrochemically stable.
Materials:
-
Purified this compound
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Three-electrode electrochemical cell (Working electrode: e.g., glassy carbon or platinum; Reference electrode: e.g., Ag/Ag⁺; Counter electrode: e.g., platinum wire)
-
Potentiostat
Procedure:
-
Electrolyte Preparation: Inside a glovebox, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in purified this compound.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution.
-
Cyclic Voltammetry: Perform a cyclic voltammetry scan over a wide potential range. Start from the open-circuit potential and scan towards positive potentials until a sharp increase in current (oxidation of the solvent or electrolyte) is observed. Then, reverse the scan towards negative potentials until a sharp increase in current (reduction of the solvent or electrolyte) is observed.
-
Window Definition: The electrochemical window is defined as the potential range between the onset of the anodic and cathodic currents.
4.3. Protocol for Conductivity Measurement
Objective: To measure the ionic conductivity of an electrolyte solution prepared with this compound.
Materials:
-
Purified this compound
-
Supporting electrolyte (e.g., LiPF₆, TBAPF₆) at various concentrations
-
Conductivity meter and probe
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: Prepare a series of electrolyte solutions with different concentrations of the supporting salt in purified this compound.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Measurement: Immerse the conductivity probe in the test solution, ensuring the electrodes are fully submerged. Allow the reading to stabilize while gently stirring the solution.
-
Data Recording: Record the conductivity for each concentration. The data can be used to determine the molar conductivity.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for preparing an electrochemical cell.
Caption: Process of a cyclic voltammetry experiment.
Caption: Process for conductivity measurement.
Potential Applications and Further Research
While the fundamental electrochemical properties of this compound require thorough investigation, its unique structure suggests potential applications in several areas:
-
High-Voltage Battery Electrolytes: The nitrile functionality is known to enhance the oxidative stability of electrolytes, making this compound a candidate for high-voltage lithium-ion batteries.[3][4]
-
Electrosynthesis: The carbon-carbon double bond may participate in electrochemical reactions, offering possibilities for novel electrosynthetic routes.
-
Sensors and Devices: As a non-aqueous solvent, it could be employed in the development of electrochemical sensors for analytes that are insoluble or unstable in water.
Further research should focus on experimentally determining the dielectric constant, viscosity, and electrochemical window of this compound. Additionally, studies on its interaction with various electrode materials and supporting electrolytes will be crucial for its successful implementation in electrochemical applications. The electrochemical reduction of unsaturated nitriles has been shown to lead to interesting dimerization and condensation products, suggesting a rich area for further investigation.[10]
References
- 1. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
- 2. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Developing a nitrile-based lithium-conducting electrolyte for low temperature operation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. (E)-2-pentenenitrile [stenutz.eu]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
Troubleshooting & Optimization
Improving yield and purity in 2-Pentenenitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield and purity of 2-pentenenitrile in your synthesis experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction.
Method 1: Knoevenagel Condensation of Propanal and Acetonitrile (B52724)
The Knoevenagel condensation provides a direct route to this compound through the reaction of propanal and acetonitrile in the presence of a basic catalyst.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst | Ensure the use of a suitable weak base catalyst such as piperidine (B6355638) or ammonium (B1175870) acetate. Strong bases can promote the self-condensation of propanal. Optimize catalyst loading; typically, 0.1 equivalents are sufficient. |
| Unfavorable Reaction Conditions | The reaction is often exothermic. Maintain a controlled temperature, typically at or slightly above room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, usually within 1-2 hours. |
| Poor Quality Reagents | Use freshly distilled propanal to remove any polymeric impurities. Ensure acetonitrile is of high purity and dry. |
Issue 2: Formation of Side Products
| Side Product | Identification | Mitigation Strategy |
| Propanal Self-Condensation Product (Aldol Adduct) | Can be detected by NMR and GC-MS. | Add propanal slowly to the reaction mixture containing acetonitrile and the catalyst to maintain a low concentration of the aldehyde. |
| Michael Addition Product | Characterized by a higher molecular weight in mass spectrometry. | Monitor the reaction closely and stop it once the starting materials are consumed to prevent the addition of excess acetonitrile to the this compound product. Lowering the reaction temperature can also disfavor this side reaction. |
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction offers a highly stereoselective route to (E)-2-pentenenitrile by reacting diethyl cyanomethylphosphonate with propanal.
Issue 1: Low Yield of (E)-2-Pentenenitrile
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Incomplete Deprotonation of Phosphonate (B1237965) | Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the phosphonate carbanion. | | Suboptimal Reaction Temperature | The deprotonation step is typically performed at low temperatures (e.g., 0 °C to -78 °C). The subsequent reaction with propanal can often be warmed to room temperature. Experiment with the temperature profile to find the optimal conditions for your specific setup. | | Base-Sensitive Substrates | If propanal is degrading under the basic conditions, consider using milder bases like lithium chloride (LiCl) with an amine base (e.g., DBU or triethylamine). |
Issue 2: Poor (E)-Stereoselectivity
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Reaction Conditions | The HWE reaction generally favors the formation of the (E)-isomer. To further enhance selectivity, consider using lithium salts and conducting the reaction at higher temperatures (e.g., room temperature instead of -78 °C).[1] | | Phosphonate Reagent | While diethyl cyanomethylphosphonate typically gives good E-selectivity, other phosphonate esters can be explored for optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity for the Knoevenagel condensation synthesis of this compound?
A1: While specific data for the propanal-acetonitrile reaction is not extensively published, similar Knoevenagel condensations with aromatic aldehydes and malononitrile (B47326) report yields ranging from good to excellent, often with high purity after simple workup procedures like recrystallization or washing.[2][3]
Q2: How can I effectively purify this compound?
A2: Purification of this compound can typically be achieved by fractional distillation under reduced pressure. For removal of the phosphate (B84403) byproduct from the HWE reaction, a simple aqueous extraction is highly effective.[1][4] Column chromatography on silica (B1680970) gel can also be employed for high-purity samples.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use a different aldehyde or active methylene (B1212753) compound in the Knoevenagel condensation?
A4: Yes, the Knoevenagel condensation is a versatile reaction applicable to a wide range of aldehydes and ketones, as well as various active methylene compounds.[5][6] However, the optimal reaction conditions and catalyst may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of Propanal and Acetonitrile
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required.
Materials:
-
Propanal
-
Acetonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve propanal (1.0 eq) in ethanol.
-
Add acetonitrile (1.0 - 1.2 eq) to the solution.
-
Slowly add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a 1 M solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-2-Pentenenitrile
This protocol outlines a general procedure for the stereoselective synthesis of (E)-2-pentenenitrile.
Materials:
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Propanal
-
Saturated aqueous ammonium chloride (for quenching)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) to the stirred THF.
-
Slowly add diethyl cyanomethylphosphonate (1.0 eq) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
-
Add propanal (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by fractional distillation under reduced pressure.
Visualizations
References
Side reactions and byproduct formation in nitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during nitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: My nitrile synthesis via amide dehydration is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the dehydration of primary amides to nitriles often stem from incomplete reaction, side reactions, or product degradation. Common culprits include:
-
Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Ensure the agent is fresh and anhydrous, as moisture can consume the reagent and lead to hydrolysis of the starting material or product.[1]
-
Harsh Reaction Conditions: High temperatures can cause decomposition of the starting amide or the nitrile product, especially for thermally sensitive substrates.
-
Presence of Water: M-oisture in the reaction setup can consume the dehydrating agent and hydrolyze the amide or nitrile. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired nitrile. Analyzing the crude reaction mixture via techniques like TLC, GC-MS, or NMR can help identify major byproducts and provide clues about competing reaction pathways.
Q2: I am observing a significant amount of isonitrile byproduct in my Kolbe nitrile synthesis. How can I minimize its formation?
A2: The formation of isonitriles (R-NC) is a common side reaction in the Kolbe synthesis, where an alkyl halide reacts with a cyanide salt. This occurs because the cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[2][3] To favor the formation of the desired nitrile (R-CN), consider the following factors:
-
Solvent Choice: Polar aprotic solvents like DMSO and acetone (B3395972) generally favor the formation of the nitrile.[2][4][5] Protic solvents can solvate the carbon end of the cyanide ion, making the nitrogen atom more nucleophilic and increasing isonitrile formation.[2]
-
Counter-ion: Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) tend to favor nitrile formation in polar aprotic solvents, as they provide "free" cyanide ions for the SN2 reaction.[3] More covalent cyanide salts, such as silver cyanide (AgCN), are more likely to produce isonitriles.[2][3]
-
Temperature: Higher reaction temperatures can sometimes favor isonitrile formation. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.
Q3: My Sandmeyer reaction for synthesizing an aromatic nitrile is producing a complex mixture of byproducts. What are the likely side reactions and how can I optimize the reaction?
A3: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst, can be prone to side reactions, leading to reduced yields and purification challenges.[1] Key issues and byproducts include:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often thermally unstable and should be used immediately after preparation. Decomposition can lead to a variety of unwanted products.
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.[6][7]
-
Phenol Formation: If water is present, the diazonium salt can be converted to a phenol.
-
Issues with the Cyanation Step: The reaction with copper(I) cyanide needs to be carefully controlled. Ensure the copper(I) cyanide is freshly prepared and active. The pH of the reaction mixture should also be controlled, as highly acidic or basic conditions can affect the stability of the reactants and products.[1]
Troubleshooting Guides
Dehydration of Primary Amides to Nitriles
This guide focuses on troubleshooting common issues encountered during the conversion of primary amides to nitriles using various dehydrating agents.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive or insufficient dehydrating agent. | Use a fresh, anhydrous batch of the dehydrating agent. Optimize the stoichiometry; an excess may be required, but a large excess can lead to side reactions.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Presence of moisture. | Ensure all glassware is oven-dried. Use anhydrous solvents and run the reaction under an inert atmosphere.[1] | |
| Formation of Multiple Byproducts | High reaction temperature. | Attempt the reaction at a lower temperature. Some modern methods allow for dehydration at room temperature or even 0°C. |
| Acid-sensitive substrate. | For acid-sensitive substrates, consider milder, non-acidic dehydrating agents like trifluoroacetic anhydride (B1165640) (TFAA).[8] Be aware that TFAA can cause trifluoroacetylation of reactive functional groups like amines.[8] | |
| Product Hydrolysis | Water present during workup. | Perform the aqueous workup at low temperatures and minimize contact time. |
| Dehydrating Agent | Conditions | Yield of Benzonitrile (B105546) (%) | Reference |
| P(NMe₂)₃ / Et₂NH | CHCl₃, reflux, 6h | 88 | [9][10] |
| PCl₃ / Et₂NH | CHCl₃, reflux, 40 min | 95 | [9][10] |
| P(OPh)₃ / DBU | Neat, microwave, 150°C, 4 min | 91 | [10] |
| Phosphorus Pentoxide (P₂O₅) | Microwave, 1-2.5 min | 90 | [11][12] |
| Oxalyl chloride / Et₃N / Ph₃PO (catalytic) | MeCN, < 10 min | High | [13][14] |
Note: Yields are highly substrate and reaction condition dependent. This table provides a general comparison for benzamide (B126).
Kolbe Nitrile Synthesis
This guide addresses the common issue of isonitrile byproduct formation in the SN2 reaction between an alkyl halide and a cyanide salt.
| Problem | Potential Cause | Troubleshooting Steps |
| High Isonitrile Formation | Protic solvent (e.g., ethanol). | Use a polar aprotic solvent such as DMSO or acetone to favor the SN2 attack by the carbon of the cyanide ion.[2][4][5] |
| Covalent cyanide salt (e.g., AgCN). | Use an alkali metal cyanide like NaCN or KCN, which provides a higher concentration of free cyanide ions.[2][3] | |
| High reaction temperature. | Conduct the reaction at the lowest temperature that provides a reasonable rate. | |
| Low or No Reaction | Poor leaving group on the alkyl halide. | If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) to form the more reactive alkyl iodide in situ. |
| Sterically hindered alkyl halide. | The Kolbe synthesis works best for primary and some secondary alkyl halides. Tertiary halides are likely to undergo elimination.[2] |
| Alkyl Halide | Cyanide Salt | Solvent | Product Ratio (Nitrile:Isonitrile) | Reference |
| Benzyl (B1604629) Bromide | NaCN | DMF | Predominantly Benzyl Cyanide | [15] |
| Ethyl Bromide | KCN | Ethanol | Major: Propionitrile | [16] |
| Ethyl Bromide | AgCN | Ethanol | Major: Ethyl Isocyanide | [16] |
| Alkyl Halide | Alkali Cyanide | Polar Aprotic (e.g., DMSO) | Favors Nitrile | [2][4] |
| Alkyl Halide | Silver Cyanide | Diethyl Ether | Favors Isonitrile | [3] |
Note: Quantitative ratios can vary significantly with specific substrates, temperature, and concentration. This table illustrates general trends.
Sandmeyer Reaction for Aromatic Nitriles
This guide provides troubleshooting for the synthesis of aromatic nitriles from aryl diazonium salts.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield and Tar Formation | Decomposition of the diazonium salt. | Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. |
| Unstable diazonium salt. | Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. | |
| Significant Biaryl Byproduct | Radical coupling. | The radical mechanism inherently allows for this side reaction.[6][7] Optimization of catalyst concentration and reaction temperature may help. |
| Phenol Byproduct Formation | Presence of water. | Use anhydrous conditions where possible, although the diazotization step is typically aqueous. Minimize reaction time and control temperature to disfavor reaction with water. |
| Incomplete Reaction | Inactive copper(I) cyanide catalyst. | Use freshly prepared, high-quality CuCN. |
| Incorrect pH for cyanation. | Control the pH of the reaction mixture during the addition of the diazonium salt to the cyanide solution.[1] |
Experimental Protocols
Protocol 1: Dehydration of Benzamide to Benzonitrile using Phosphorus Pentoxide
This protocol is adapted from a microwave-assisted synthesis method.
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix benzamide and phosphorus pentoxide.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for 1-2.5 minutes.
-
After the reaction is complete, allow the vessel to cool.
-
Isolate the benzonitrile product, typically by distillation. A yield of around 90% can be expected.[11][12]
Caution: This reaction is exothermic. Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety precautions.
Protocol 2: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis
This protocol is a classic example of the Kolbe synthesis.
Materials:
-
Benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in DMSO.
-
Slowly add benzyl bromide to the stirred solution.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude benzyl cyanide can be purified by vacuum distillation.
To remove any isonitrile byproduct, the distilled benzyl cyanide can be shaken with warm (60°C) 50% sulfuric acid, followed by washing with sodium bicarbonate and sodium chloride solutions.
Protocol 3: Sandmeyer Cyanation of Aniline (B41778) to Benzonitrile
This is a general procedure for the Sandmeyer cyanation reaction.
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
Part B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete reaction.
-
Cool the reaction mixture and extract the benzonitrile with an organic solvent.
-
Wash, dry, and purify the product by distillation. Yields for this reaction are typically in the range of 60-80%.[17]
Caution: Diazonium salts can be explosive when dry. Always handle them in solution. Cyanide salts are highly toxic.
Visualizations
Caption: Troubleshooting workflow for low yield in amide dehydration.
References
- 1. benchchem.com [benchchem.com]
- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 3. Kolbe_nitrile_synthesis [chemeurope.com]
- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 5. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 12. researchgate.net [researchgate.net]
- 13. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 14. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solved Reaction of benzyl bromide with sodium cyanide in DMF | Chegg.com [chegg.com]
- 16. When ethyl bromide is treated separately with alcoholic KCN and alcoholic.. [askfilo.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Safe Handling and Storage of Flammable Nitriles
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with flammable nitriles such as acetonitrile, propionitrile, and butyronitrile.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving flammable nitriles.
Issue: A small spill of a flammable nitrile has occurred in the fume hood.
-
Immediate Action:
-
Ensure the fume hood sash is lowered to a safe working height to maintain containment.
-
Alert colleagues in the immediate vicinity.
-
If the spill is minor and you are trained to handle it, proceed with cleanup. Otherwise, contact your institution's Environmental Health and Safety (EHS) department.
-
-
Cleanup Procedure:
-
Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier-duty gloves like butyl rubber or neoprene are recommended for spill cleanup), safety goggles, and a flame-resistant lab coat.[1]
-
Eliminate all potential ignition sources in the area.[2][3][4]
-
Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[2][5][6] Do not use combustible materials like paper towels to absorb the spill.[7]
-
Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[2][3][4][8]
-
Wipe down the spill area with a damp cloth, and place the cloth in the hazardous waste container.
-
Seal the waste container and arrange for its proper disposal according to your institution's hazardous waste procedures.[3]
-
Issue: The container of a flammable nitrile appears to be bulging.
-
Immediate Action:
-
Do not attempt to open the container. A bulging container may indicate pressure buildup, which could lead to an explosion.[9]
-
Clear the immediate area of all personnel.
-
If the container is in a heated area, try to cool it from a distance with a water spray if it can be done safely.[9]
-
Contact your institution's EHS department or emergency response team immediately.
-
Issue: A reaction involving a flammable nitrile is showing signs of an uncontrolled exotherm (runaway reaction).
-
Immediate Action:
-
If it is safe to do so, remove the heat source from the reaction.
-
Lower the fume hood sash completely.
-
Evacuate the immediate area and alert others.
-
Be prepared for the possibility of a fire or explosion.
-
Contact your institution's emergency response team.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with flammable nitriles?
A1: Flammable nitriles pose several significant hazards:
-
Flammability: They are highly flammable liquids with low flash points, meaning their vapors can ignite at or below room temperature.[2][10] Vapors are often heavier than air and can travel to a distant ignition source and flash back.[2][9]
-
Toxicity: Nitriles are toxic and can be absorbed through the skin, inhaled, or ingested.[2][4][5] They can be metabolized to cyanide in the body, leading to symptoms such as headache, dizziness, nausea, and in severe cases, loss of consciousness and death.[2]
-
Reactivity: They can react violently with strong oxidizing agents, acids, and bases.[2][5]
Q2: What type of personal protective equipment (PPE) should I wear when handling flammable nitriles?
A2: The following PPE is recommended:
-
Eye Protection: Chemical splash goggles are essential.[11][12]
-
Hand Protection: Wear chemical-resistant gloves. While nitrile gloves offer good protection against incidental splashes, for prolonged contact or immersion, more robust gloves such as butyl rubber or neoprene should be used.[1][13][14][15][16]
-
Body Protection: A flame-resistant lab coat should be worn.[7] When handling larger quantities, a chemical-resistant apron may also be necessary.[1]
-
Respiratory Protection: All work with flammable nitriles should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2][3]
Q3: How should I properly store flammable nitriles in the laboratory?
A3: Proper storage is crucial for safety:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][10][17]
-
Store in approved flammable liquid storage cabinets.[17][19][20]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[2][4][17]
-
Ensure that storage areas are equipped with appropriate fire extinguishing equipment.[21]
Q4: What is the correct procedure for disposing of waste containing flammable nitriles?
A4: Flammable nitrile waste is considered hazardous waste and must be disposed of accordingly:
-
Collect waste in a clearly labeled, sealed, and compatible container.[3]
-
Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.[3]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour flammable nitrile waste down the drain.
Q5: In case of a fire involving flammable nitriles, what type of fire extinguisher should be used?
A5: For fires involving flammable nitriles, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[5][9][21][22] Do not use water, as it may be ineffective and can spread the flammable liquid.[23]
Quantitative Data on Common Flammable Nitriles
The following table summarizes key quantitative safety data for acetonitrile, propionitrile, and butyronitrile.
| Property | Acetonitrile | Propionitrile | Butyronitrile |
| Flash Point | 6 °C (42.8 °F)[2] | 2 °C (35.6 °F)[10] | 16.7 °C (62 °F)[16] |
| Autoignition Temperature | 524 °C (975 °F)[2] | 510 °C (950 °F)[4][10] | 501 °C (935 °F)[13] |
| Lower Explosive Limit (LEL) | 4% by volume in air[2] | 3.1% by volume in air[10] | 1.65% by volume in air[16] |
| Upper Explosive Limit (UEL) | 16% by volume in air[2] | Information not readily available | Information not readily available |
| OSHA PEL (TWA) | 40 ppm[2] | None established | None established |
| NIOSH REL (TWA) | 20 ppm | 6 ppm (14 mg/m³)[6] | 8 ppm (22 mg/m³)[15] |
| ACGIH TLV (TWA) | 20 ppm | None established | None established |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average
Experimental Protocols
Detailed Methodology for a Standard Reaction Quenching Procedure
This protocol outlines a general and safe method for quenching a reaction containing a flammable nitrile. Note: This is a general guideline; specific reaction conditions may require modifications. Always consult the relevant literature and perform a risk assessment before proceeding.
-
Preparation:
-
Ensure the reaction has cooled to room temperature. If the reaction was heated, allow it to cool in an ice bath.
-
Have a suitable quenching agent ready in a separate flask. For many reactions, a slow addition of water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride) is appropriate. For highly reactive reagents, a less reactive quenching agent like isopropanol (B130326) may be used initially.
-
Ensure the reaction is being conducted in a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
-
Quenching:
-
Slowly and carefully add the quenching agent to the reaction mixture with stirring. The addition should be dropwise, especially at the beginning, to control any exotherm.
-
Monitor the temperature of the reaction mixture during the quench. If the temperature rises significantly, slow down the rate of addition and/or cool the reaction flask in an ice bath.
-
Continue adding the quenching agent until the reaction is complete (e.g., no more gas evolution is observed, or a color change indicates the reaction is finished).
-
-
Work-up:
-
Once the reaction is quenched, proceed with the appropriate work-up procedure, such as extraction with an organic solvent.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, appropriately labeled hazardous waste containers.
-
Dispose of all waste according to your institution's hazardous waste management guidelines.
-
Visualizations
Caption: Workflow for the safe handling of flammable nitriles.
Caption: Decision tree for responding to a flammable nitrile spill.
References
- 1. benchchem.com [benchchem.com]
- 2. LCSS: ACETONITRILE [web.stanford.edu]
- 3. uccaribe.edu [uccaribe.edu]
- 4. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gloves.com [gloves.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. youtube.com [youtube.com]
- 8. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ICSC 0320 - PROPIONITRILE [chemicalsafety.ilo.org]
- 11. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 12. Glove Recycling | California NanoSystems Institute | California Institutes for Sciences and Innovation | UC Santa Barbara [cnsi.ucsb.edu]
- 13. Butyronitrile | C4H7N | CID 8008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 15. BUTYRONITRILE CAS#: 109-74-0 [m.chemicalbook.com]
- 16. BUTYRONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 18. fishersci.com [fishersci.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 21. tedpella.com [tedpella.com]
- 22. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionitrile [cdc.gov]
- 23. 109-74-0 CAS MSDS (BUTYRONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Cyanide Quenching in 2-Pentenenitrile Synthesis
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the safe and effective quenching of unreacted cyanide following the synthesis of 2-pentenenitrile. It is intended for researchers, scientists, and drug development professionals with experience in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted cyanide?
A1: Cyanide and its salts are highly toxic.[1] If the reaction mixture is acidified during workup (e.g., with an acidic wash to remove basic impurities), residual cyanide ions (CN⁻) will be converted to hydrogen cyanide (HCN), an extremely toxic and volatile gas.[2] Proper quenching converts cyanide into a less toxic and more stable form, ensuring safe handling and disposal.
Q2: At what stage of the synthesis should I quench the unreacted cyanide?
A2: Quenching should be performed after the this compound synthesis reaction is complete but before any aqueous workup or acidification steps. The quenching agent is typically added directly to the crude reaction mixture.
Q3: What are the primary methods for quenching cyanide in a laboratory setting?
A3: The three most common and effective methods for laboratory-scale cyanide quenching are:
-
Alkaline Hypochlorite (B82951) (Bleach) Oxidation: Rapid and effective oxidation of cyanide to the less toxic cyanate (B1221674) ion.[3]
-
Hydrogen Peroxide Oxidation: A milder oxidation method that also converts cyanide to cyanate, often requiring a catalyst.[1][4]
-
Ferrous Sulfate (B86663) Precipitation: Converts cyanide into the stable, non-toxic Prussian blue complex, which precipitates out of solution.[5][6]
Q4: How do I choose the right quenching method?
A4: The choice depends on several factors, including the scale of your reaction, the other components in your reaction mixture, and your facility's waste disposal protocols. The decision-making workflow below can help guide your choice.
Process and Decision Workflow
Caption: Decision workflow for selecting a cyanide quenching method.
Quantitative Data Summary
The following table summarizes key parameters for the three primary laboratory-scale cyanide quenching methods. Note that stoichiometric calculations should be based on the maximum possible amount of unreacted cyanide. It is recommended to use an excess of the quenching reagent to ensure complete destruction.
| Parameter | Alkaline Hypochlorite (Bleach) | Hydrogen Peroxide | Ferrous Sulfate |
| Reagent(s) | Sodium hypochlorite (NaOCl) or Calcium hypochlorite (Ca(OCl)₂) | Hydrogen peroxide (H₂O₂), Copper (II) sulfate (CuSO₄) catalyst (optional but recommended) | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) |
| Stoichiometry | ~2.5-3.0 moles NaOCl per mole CN⁻ | ~1.5-2.0 moles H₂O₂ per mole CN⁻ | >0.5 moles Fe²⁺ per mole CN⁻ (excess recommended)[5] |
| Optimal pH | 10 - 11[3] | 9 - 10[1][7] | 5 - 7 for precipitation[6] |
| Reaction Time | 10 - 30 minutes[3][8] | 1 - 4 hours (can be faster with catalyst/heat)[1][9] | ~6 hours for complete precipitation[5] |
| Temperature | Room Temperature | Room Temperature (can be heated to ~50°C to accelerate)[1] | Room Temperature |
| Key Product | Cyanate (OCN⁻) | Cyanate (OCN⁻) | Prussian Blue (Fe₄[Fe(CN)₆]₃) precipitate |
| Advantages | Fast, inexpensive, readily available. | Forms no toxic chlorinated byproducts.[10] | Immobilizes cyanide as a stable, non-toxic solid. |
| Disadvantages | Can form toxic cyanogen (B1215507) chloride (CNCl) if pH drops below 10.[3] Can form chlorinated organic byproducts.[11] | Slower reaction. Ineffective against strong metal-cyanide complexes (e.g., iron).[10] | Introduces iron salts into the mixture, which may need to be removed. The precipitate can be colloidal. |
Troubleshooting Guide
Problem 1: After adding bleach, a pungent, tear-gas-like odor is detected.
-
Cause: This indicates the formation of cyanogen chloride (CNCl), a toxic gas. It occurs when the pH of the solution has dropped below 10 during the addition of the (often acidic) hypochlorite solution.[3]
-
Solution: IMMEDIATELY ensure the fume hood is functioning at maximum capacity. Cautiously add a strong base, such as 50% NaOH solution, dropwise to the reaction mixture with vigorous stirring until the pH is confirmed to be above 11. This will hydrolyze the CNCl to the much less toxic cyanate ion.[3] Always monitor and adjust the pH during the addition of the quenching agent.
Problem 2: The reaction is still positive for cyanide (e.g., by spot test) after the recommended quenching time with hydrogen peroxide.
-
Cause 1: Insufficient Reagent. The amount of H₂O₂ added was not enough to oxidize all the cyanide present.
-
Solution 1: Add an additional portion (e.g., 0.5 equivalents) of hydrogen peroxide and continue to stir.
-
Cause 2: Slow Reaction Kinetics. The reaction may be slow at room temperature without a catalyst.[1]
-
Solution 2: Add a catalytic amount of copper (II) sulfate solution (e.g., a few drops of a 0.1 M solution). Alternatively, gently warm the reaction mixture to 40-50°C to increase the reaction rate.[1]
-
Cause 3: Presence of Iron-Cyanide Complexes. Standard H₂O₂ treatment is not effective against strong complexes like ferrocyanide.[10]
-
Solution 3: If iron salts were used in the synthesis, the peroxide method might be unsuitable. Consider using the ferrous sulfate method to precipitate the complex.
Problem 3: After adding ferrous sulfate, no blue precipitate is formed, or the solution remains clear.
-
Cause 1: Incorrect pH. The formation of Prussian blue is pH-dependent. At very high pH (>9), iron hydroxides will precipitate instead, and the Prussian blue complex can be soluble.[12]
-
Solution 1: Carefully adjust the pH of the mixture to the 5-7 range using a dilute acid (e.g., 1 M HCl). Perform this step cautiously in the fume hood, as some HCN may evolve if uncomplexed cyanide is still present.
-
Cause 2: Insufficient Ferrous Sulfate. Not enough Fe²⁺ was added to complex all the cyanide.
-
Solution 2: Add more ferrous sulfate solution until a persistent blue precipitate is observed. An Fe:CN⁻ molar ratio greater than 0.5 is recommended to drive the precipitation.[5]
Experimental Protocols
Safety First: All procedures involving cyanide must be performed in a properly functioning chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves, must be worn at all times. Have a cyanide-specific emergency plan and antidote kit available if required by your institution's safety policies.
Protocol A: Quenching with Alkaline Hypochlorite (Bleach)
This protocol is suitable for the rapid destruction of free cyanide.
-
Preparation: Cool the crude reaction mixture in an ice bath to control any potential exotherm. Prepare a solution of aqueous sodium hydroxide (B78521) (e.g., 2 M NaOH).
-
pH Adjustment: While stirring the reaction mixture vigorously, slowly add the NaOH solution until the pH of the mixture is ≥ 11. Use pH paper or a calibrated pH meter to confirm.
-
Quenching: Slowly add commercial bleach (sodium hypochlorite, typically 5-8%) or a freshly prepared 10-15% aqueous solution of calcium hypochlorite to the basic reaction mixture. A stoichiometric excess of at least 2.5 equivalents relative to the initial amount of cyanide salt is recommended.[13]
-
Monitoring: Continue vigorous stirring for at least 30 minutes. Maintain the temperature below 20°C. Periodically check that the pH remains above 10 and add more NaOH if necessary.[3]
-
Confirmation of Completion: (Optional but recommended) Use a commercially available cyanide test strip or a qualitative test (e.g., Prussian blue test on an aliquot) to confirm the absence of cyanide.
-
Workup: Once the quench is complete, the reaction can proceed to the standard aqueous workup and extraction of this compound.
Caption: Workflow for cyanide quenching with alkaline hypochlorite.
Protocol B: Quenching with Hydrogen Peroxide
This method is a good alternative to avoid chlorinated byproducts.
-
Preparation: Prepare a 3% (w/v) solution of copper (II) sulfate in water to act as a catalyst.
-
pH Adjustment: While stirring the crude reaction mixture, add an aqueous base (e.g., 2 M NaOH) to adjust the pH to 9-10.[1]
-
Catalyst Addition: Add a small amount of the copper (II) sulfate solution (e.g., ~1 mL per liter of reaction volume).
-
Quenching: Slowly and carefully add a 30% hydrogen peroxide solution to the mixture. Use at least 1.5 molar equivalents relative to the initial amount of cyanide salt. The addition can be exothermic; use an ice bath to maintain the temperature below 50°C.[1]
-
Monitoring: Stir the mixture vigorously for 2-4 hours at room temperature.[9] The reaction is complete when gas evolution (oxygen from peroxide decomposition) ceases.
-
Confirmation of Completion: Use a cyanide test strip to confirm the absence of cyanide.
-
Workup: Proceed with the aqueous workup. The copper catalyst will typically be removed during the extraction process.
Caption: Workflow for catalytic hydrogen peroxide cyanide quenching.
Protocol C: Quenching with Ferrous Sulfate
This method immobilizes cyanide as a stable, solid precipitate.
-
Preparation: Prepare a fresh, saturated aqueous solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Quenching: Add an excess of the ferrous sulfate solution to the vigorously stirred reaction mixture. A significant excess (e.g., 2-3 times the stoichiometric amount) is recommended to ensure complete complexation.
-
pH Adjustment: Slowly and carefully add a dilute acid (e.g., 1 M H₂SO₄) to adjust the pH to a range of 5-7. The formation of a deep blue precipitate (Prussian blue) should be observed.[6]
-
Precipitation: Continue stirring for at least 6 hours to allow for complete precipitation of the iron-cyanide complex.[5]
-
Separation: The solid Prussian blue can be removed by filtration through a pad of celite. Wash the filter cake with water and the organic solvent used in the reaction.
-
Workup: The filtrate, now free of cyanide, can be carried on to the aqueous workup and purification steps. The solid waste should be disposed of according to your institution's heavy metal waste guidelines.
Caption: Workflow for cyanide quenching via ferrous sulfate precipitation.
References
- 1. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 2. benchchem.com [benchchem.com]
- 3. Cyanide Destruction Hypochlorite / Chlorine - 911Metallurgist [911metallurgist.com]
- 4. Hydrogen Peroxide Cyanide Destruction Plant - 911Metallurgist [911metallurgist.com]
- 5. saimm.co.za [saimm.co.za]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. cdn.hach.com [cdn.hach.com]
- 9. 911metallurgist.com [911metallurgist.com]
- 10. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 11. Destruction of Cyanide [enviolet.com]
- 12. sgs.com [sgs.com]
- 13. thaiscience.info [thaiscience.info]
Technical Support Center: Purification of Low-Boiling Point Nitriles
Welcome to the Technical Support Center for the purification of low-boiling point nitriles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in low-boiling point nitriles like acetonitrile (B52724), and where do they originate?
A1: Common impurities in low-boiling point nitriles can be categorized as follows:
-
Water: Due to the hygroscopic nature of many nitriles and the use of aqueous reagents in their synthesis, water is a very common impurity.[1][2]
-
Unreacted Starting Materials and Byproducts: Residuals from the synthesis process are a primary source of impurities. For instance, commercial acetonitrile is often a byproduct of the reaction of propylene (B89431) and ammonia (B1221849) to produce acrylonitrile, and thus may contain traces of acrylonitrile, allyl alcohol, acetone, and benzene (B151609).[1] Other byproducts can include isomeric nitriles or amides.[2]
-
Solvents: Residual solvents used during synthesis or initial purification steps can be present in the final product.[2]
-
Degradation Products: Nitriles can degrade, especially at elevated temperatures or in the presence of strong acids or bases, to form amides or carboxylic acids.[2][3]
-
Basic Impurities: Nitrogen-containing basic compounds, such as pyridine (B92270) bases, can be present as side products from the manufacturing process.[4]
Q2: I'm observing a wet, cloudy appearance in my nitrile. How can I effectively remove water?
A2: Water removal from low-boiling point nitriles can be challenging due to the formation of azeotropes.[5] Here are several effective methods:
-
Drying Agents: For moderate water content, using a suitable drying agent is a common first step.
-
Molecular Sieves (3A or 4A): Shaking with Linde 4A molecular sieves or 3A molecular sieves can remove most of the water.[1][6]
-
Calcium Hydride (CaH₂): Stirring with CaH₂ until no more hydrogen evolves is effective for removing traces of water and acetic acid.[1]
-
Phosphorus Pentoxide (P₂O₅): Adding a small amount (0.5-1% w/v) to the distilling flask can remove most of the remaining water. However, using an excess should be avoided as it can cause the formation of an orange polymer.[1]
-
Inefficient Drying Agents: Anhydrous CaSO₄ and CaCl₂ are generally inefficient for drying acetonitrile.[1]
-
-
Azeotropic Distillation: Acetonitrile forms an azeotrope with water, making simple distillation ineffective for complete removal.[5] Azeotropic distillation with an entraining agent like benzene, dichloromethane, or trichloroethylene (B50587) can be employed to remove water.[1][7]
-
Fractional Distillation: After initial drying, a fractional distillation at a high reflux ratio is crucial to separate the nitrile from any remaining water and other impurities.[1]
Q3: My purified nitrile shows unexpected peaks in the GC-MS analysis. What could be the source of these new impurities?
A3: Unexpected peaks in your GC-MS analysis after purification can arise from several sources:
-
Degradation During Purification: Aggressive purification methods can cause the nitrile to degrade. For example, using strong acids or bases, or excessive heat during distillation, can lead to the formation of amides or carboxylic acids.[2][8] The use of excess phosphorus pentoxide as a drying agent can also lead to polymer formation.[1]
-
Contaminants from Purification Agents: Impurities can be introduced from the purification materials themselves. For instance, some drying agents may not be of sufficient purity. It's also possible for traces of phosphorus pentoxide to be carried over during distillation, which can be removed by a subsequent distillation from anhydrous potassium carbonate.[1]
-
Instrumental Contamination: The GC-MS system itself could be a source of contamination. It is advisable to run a blank to rule out this possibility.
Troubleshooting Guides
Problem 1: Low Yield After Distillation
Possible Causes:
-
Azeotrope Formation: If water is a significant impurity, azeotrope formation with the nitrile can lead to co-distillation and loss of product.[5]
-
Polymerization: Certain purification conditions, such as the use of excess P₂O₅, can induce polymerization of the nitrile, reducing the yield of the desired monomer.[1]
-
Rapid Distillation: A distillation that is too rapid may not allow for proper fractionation, leading to a broader boiling range and loss of product in the forerun or residue.
Solutions:
-
Pre-drying: Thoroughly dry the nitrile with an appropriate agent like calcium hydride or molecular sieves before distillation to minimize the impact of azeotrope formation.[1]
-
Controlled Addition of Reagents: When using reactive drying agents like P₂O₅, add them in small portions and avoid excess to prevent polymerization.[1]
-
Fractional Distillation with High Reflux: Employ a fractional distillation setup with a high reflux ratio to ensure a sharp separation between the nitrile and impurities.[1]
Problem 2: Persistent Water Contamination
Possible Causes:
-
Ineffective Drying Agent: Not all drying agents are suitable for nitriles. For example, anhydrous calcium sulfate (B86663) and calcium chloride are not very effective for drying acetonitrile.[1]
-
Hygroscopic Nature: Low-boiling point nitriles can readily absorb moisture from the atmosphere if not handled under anhydrous conditions.[2]
-
Azeotrope: Acetonitrile forms an azeotrope with water at approximately 85% acetonitrile, making complete separation by simple distillation impossible.[5]
Solutions:
-
Choice of Drying Agent: Use highly effective drying agents such as calcium hydride or molecular sieves (3A or 4A).[1]
-
Inert Atmosphere: Conduct all manipulations, including distillation, under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
Azeotropic Distillation: If significant water is present, consider azeotropic distillation with a suitable entrainer like benzene or trichloroethylene.[1][7]
Problem 3: Presence of Acidic or Basic Impurities After Purification
Possible Causes:
-
Incomplete Removal of Catalysts: Residual acidic or basic catalysts from the synthesis may not have been completely removed prior to distillation.[2]
-
Hydrolysis: The nitrile may have partially hydrolyzed to a carboxylic acid during purification, especially if acidic or basic conditions and high temperatures were employed.[2][3]
Solutions:
-
Neutralizing Wash: Before distillation, wash the crude nitrile with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, or a dilute acidic solution (e.g., 5% hydrochloric acid) to remove basic impurities. Follow this with a water wash to remove any salts.[2]
-
Distillation from Neutralizing Agents: Consider distilling from a small amount of a non-volatile acid scavenger like anhydrous potassium carbonate to remove acidic impurities, or a non-volatile base scavenger to remove basic impurities.[1]
Data Presentation
Table 1: Boiling Points of Common Low-Boiling Point Nitriles and Potential Impurities
| Compound | Boiling Point (°C) |
| Acetonitrile | 81.6 |
| Propionitrile (B127096) | 97.4 |
| Acrylonitrile | 77.3 |
| Water | 100.0 |
| Benzene | 80.1 |
| Acetone | 56.0 |
| Acetic Acid | 118.0 |
Note: Boiling points are at atmospheric pressure and are approximate. The presence of azeotropes can alter distillation behavior.
Table 2: Efficacy of Common Drying Agents for Acetonitrile
| Drying Agent | Efficacy | Notes |
| Molecular Sieves (3A/4A) | High | Removes most water upon shaking.[1][6] |
| Calcium Hydride (CaH₂) | High | Removes residual water and acetic acid.[1] |
| Phosphorus Pentoxide (P₂O₅) | Very High | Removes most remaining water; risk of polymerization with excess.[1] |
| Anhydrous Calcium Chloride | Inefficient | Not recommended for thorough drying of acetonitrile.[1] |
| Anhydrous Calcium Sulfate | Inefficient | Not recommended for thorough drying of acetonitrile.[1] |
Experimental Protocols
Protocol 1: General Purification of Acetonitrile by Drying and Fractional Distillation
-
Initial Drying: To 1 liter of HPLC-grade acetonitrile, add approximately 50 g of anhydrous potassium carbonate and let it stand for 24 hours with occasional swirling.
-
Decantation: Carefully decant the acetonitrile into a dry round-bottom flask.
-
Second Drying: Add 3A molecular sieves to the decanted acetonitrile and let it stand for another 24 hours.[1]
-
Distillation Setup: Assemble a fractional distillation apparatus, ensuring all glassware is thoroughly dried. Use a packed fractionating column (e.g., with Raschig rings).
-
Final Drying Agent: Add about 5 g of calcium hydride (CaH₂) to the distillation flask.[1]
-
Distillation: Heat the flask gently. Discard the initial fraction (forerun) that distills over. Collect the main fraction that distills at a constant temperature (around 81-82 °C).
-
Storage: Store the purified acetonitrile over activated 3A molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 2: Removal of Water from Propionitrile using Azeotropic Distillation
-
Initial Setup: In a round-bottom flask, combine the impure propionitrile with an appropriate volume of an entraining agent such as benzene.
-
Distillation Apparatus: Set up a distillation apparatus equipped with a Dean-Stark trap.
-
Heating: Heat the mixture to reflux. The water-benzene azeotrope will distill and collect in the Dean-Stark trap.
-
Water Separation: As the condensate cools in the trap, the water will separate from the benzene and sink to the bottom.
-
Benzene Return: The upper benzene layer will flow back into the distillation flask.
-
Completion: Continue the distillation until no more water collects in the trap.
-
Final Purification: After removing the bulk of the water, the propionitrile can be further purified by fractional distillation to remove the entraining agent and any other impurities.
Mandatory Visualization
Caption: Decision workflow for selecting a purification strategy based on identified impurities.
Caption: Troubleshooting guide for persistent water contamination in low-boiling point nitriles.
References
- 1. Purification of Acetonitrile - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3203975A - Purification of acetronitrile and propionitrile - Google Patents [patents.google.com]
- 5. Acetonitrile Separation & Dehydration Solutions - MTRINC [mtrinc.com]
- 6. Removal of water from solvent - Chromatography Forum [chromforum.org]
- 7. US3870746A - Process for recovery of pure acetonitrile - Google Patents [patents.google.com]
- 8. US3203974A - Purification of acetonitrile and propionitrile - Google Patents [patents.google.com]
Preventing polymerization of 2-Pentenenitrile during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-Pentenenitrile during storage.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Increased viscosity, cloudiness, or presence of a precipitate/gel in the this compound sample. | Onset of polymerization. | 1. Immediately cool the sample to 2-8°C to slow down the reaction. 2. Do not attempt to heat the sample to dissolve any solids, as this will accelerate polymerization. 3. If the bulk of the liquid is still clear, it may be possible to carefully decant the unpolymerized material. The purity of the decanted liquid should be verified analytically. 4. Dispose of any solidified or highly viscous material according to your institution's hazardous waste guidelines. 5. Review storage conditions and inhibitor levels for remaining and future samples. |
| Discoloration of the this compound sample (e.g., yellowing). | Presence of impurities or initial degradation that can precede polymerization. | 1. Check the purity of the sample using analytical methods such as GC or HPLC. 2. If impurities are detected, consider repurification (e.g., distillation) if feasible, ensuring appropriate inhibitor levels are maintained during the process. 3. Ensure the storage container is inert and properly sealed to prevent contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: The polymerization of this compound, an unsaturated nitrile, is typically a free-radical initiated process. The primary triggers include:
-
Heat: Elevated temperatures provide the activation energy required to initiate polymerization.
-
Light: Exposure to UV light can generate free radicals, initiating the polymerization chain reaction.
-
Contamination: The presence of impurities such as metals, metal compounds, acids, bases, and oxidizing agents can catalyze or initiate polymerization.[1][2] Nitriles may polymerize in the presence of metals and some metal compounds and are incompatible with acids and oxidizing agents like peroxides and epoxides.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a cool, dry, well-ventilated area. For long-term storage, refrigeration at 2-8°C in an explosion-proof refrigerator is recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can form peroxides that may initiate polymerization.[1]
-
Container: Use a tightly closed, opaque container made of a compatible material like glass or stainless steel (types 304 or 316).[1] Chemical resistance charts indicate that stainless steel has excellent compatibility with nitriles.
-
Light: Protect from light to prevent photo-initiated polymerization.[3]
Q3: What type of polymerization inhibitors can be used for this compound and at what concentration?
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | 50 - 200 | Effective in the presence of oxygen. Can be removed by an alkali wash.[4] |
| 4-Methoxyphenol (MEHQ) | 50 - 200 | Effective in the presence of oxygen. Commonly used for acrylates and other vinyl monomers.[4] |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | A phenolic antioxidant that acts as a radical scavenger.[4] |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | Effective polymerization inhibitor, often used for styrenic monomers.[4] |
It is recommended to start with a lower concentration (e.g., 100 ppm) and monitor the stability of this compound over time. The optimal inhibitor and concentration should be determined empirically for your specific application and storage conditions.
Q4: How can I monitor the stability of my this compound sample?
A4: Regular monitoring of your this compound sample is crucial to detect the early signs of polymerization. The following analytical techniques are recommended:
-
Visual Inspection: Regularly check for any changes in appearance, such as increased viscosity, cloudiness, or the formation of precipitates.
-
Gas Chromatography (GC): GC can be used to monitor the purity of the this compound monomer and detect the formation of dimers or oligomers, which would appear as new peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the concentration of this compound and detect the appearance of degradation products or polymers.[5][6][7][8]
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect the exothermic heat flow associated with polymerization. A shift in the onset temperature of an exothermic event to a lower temperature upon storage can indicate decreased stability.[9][10][11]
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the sample. A change in the decomposition profile over time may indicate the presence of polymeric material.[2][12][13]
Experimental Protocols
Protocol for Evaluating the Effectiveness of a Polymerization Inhibitor
Objective: To determine the effectiveness of a selected inhibitor in preventing the thermal polymerization of this compound.
Methodology:
-
Sample Preparation:
-
Prepare several small-volume aliquots of purified this compound in sealed, opaque vials (e.g., amber glass vials with PTFE-lined caps).
-
To different sets of vials, add the selected inhibitor (e.g., Hydroquinone) at varying concentrations (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
-
Accelerated Stability Study:
-
Place the vials in a controlled temperature oven at an elevated temperature (e.g., 40°C or 50°C). The temperature should be chosen to accelerate polymerization without causing rapid decomposition.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each concentration set.
-
-
Analysis:
-
Allow the vials to cool to room temperature.
-
Visually inspect each sample for any signs of polymerization (increased viscosity, cloudiness, precipitate formation).
-
Analyze the purity of each sample using a validated GC or HPLC method to quantify the remaining this compound monomer and detect the formation of any oligomers.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of time for each inhibitor concentration.
-
The effectiveness of the inhibitor is determined by its ability to prevent a decrease in the monomer concentration over time compared to the uninhibited control.
-
Analytical Method: Stability-Indicating HPLC for this compound
Objective: To quantify the concentration of this compound and detect potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 210-220 nm).
-
Injection Volume: 10 µL.
Method Validation (as per ICH guidelines):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the this compound peak from any degradation products.
-
Linearity: Analyze a series of known concentrations of this compound to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Visualizations
References
- 1. commercial-industrial-supply.com [commercial-industrial-supply.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. silcotek.com [silcotek.com]
- 4. themetalcompany.co.nz [themetalcompany.co.nz]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scispace.com [scispace.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. youtube.com [youtube.com]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Technical Support Center: Optimizing Reaction Conditions for the Hydrolysis of 2-Pentenenitrile
Welcome to the technical support center for the hydrolysis of 2-pentenenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the hydrolysis of this compound?
A1: The hydrolysis of this compound can yield two primary products depending on the reaction conditions. The initial product of hydrolysis is 2-pentenamide (B231805). Under more vigorous conditions, the amide can be further hydrolyzed to 2-pentenoic acid.[1][2] Careful control of reaction parameters is crucial to selectively obtain the desired product.
Q2: What are the general conditions for hydrolyzing a nitrile to a carboxylic acid?
A2: Generally, the hydrolysis of a nitrile to a carboxylic acid is achieved by heating the nitrile with either a strong acid (like hydrochloric acid or sulfuric acid) or a strong base (like sodium hydroxide (B78521) or potassium hydroxide) in an aqueous solution.[1][3] These conditions typically require elevated temperatures, often at reflux, to drive the reaction to completion.[1]
Q3: How can I selectively obtain 2-pentenamide instead of 2-pentenoic acid?
A3: To selectively obtain the amide, milder reaction conditions are necessary. This can be achieved by using a lower concentration of the acid or base and a lower reaction temperature. In basic conditions, careful control of temperature and reaction time can allow for the isolation of the amide before it is further hydrolyzed.[4]
Q4: What are common side reactions to be aware of during the hydrolysis of this compound?
A4: As an α,β-unsaturated nitrile, this compound is susceptible to polymerization, especially under acidic conditions or in the presence of certain metals.[5] It is also important to consider that strong oxidizing acids can lead to violent reactions.[5]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the reaction can be effectively monitored using infrared (IR) spectroscopy. The disappearance of the characteristic nitrile (C≡N) stretching peak around 2230-2250 cm⁻¹ is a key indicator of the starting material's consumption.[6] Concurrently, the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a carbonyl (C=O) stretching band (around 1710 cm⁻¹) signals the formation of the carboxylic acid.[6] For the amide, a carbonyl stretch will appear around 1650 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify the starting material, intermediate amide, and final carboxylic acid product in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound | - Insufficient acid or base concentration.- Reaction temperature is too low.- Reaction time is too short.- Poor solubility of this compound in the aqueous medium. | - Increase the concentration of the acid or base catalyst.- Gradually increase the reaction temperature while monitoring for side reactions.- Extend the reaction time and monitor progress by IR spectroscopy or GC-MS.- Consider the use of a co-solvent (e.g., ethanol) to improve solubility. |
| Formation of Polymeric Byproducts | - The reaction temperature is too high.- The concentration of the acid catalyst is too high, promoting polymerization.[5] | - Lower the reaction temperature.- Use a lower concentration of the acid catalyst.- Consider performing the reaction under an inert atmosphere to minimize oxidative polymerization. |
| Reaction Stalls at the Amide Stage (when Carboxylic Acid is Desired) | - Reaction conditions are too mild (insufficient temperature or catalyst concentration). | - Increase the reaction temperature to reflux.- Increase the concentration of the acid or base catalyst.- Ensure a sufficient excess of water is present to facilitate the second hydrolysis step. |
| Low Yield of Desired Product | - Competing side reactions (e.g., polymerization).- Incomplete reaction.- Product loss during workup and purification. | - Optimize reaction conditions (temperature, time, catalyst concentration) to minimize side reactions.- Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques.- Optimize the extraction and purification procedures. For 2-pentenoic acid, ensure the aqueous layer is sufficiently acidified before extraction with an organic solvent. |
| Inconsistent Results | - Variability in the quality of starting materials or reagents.- Inconsistent reaction setup and conditions. | - Use reagents of known purity and ensure this compound is free of inhibitors.- Standardize all reaction parameters, including heating and stirring rates. |
Data Presentation
Table 1: General Conditions for Nitrile Hydrolysis
| Catalyst | Typical Concentration | Temperature Range | Primary Product | Reference |
| Acidic (e.g., HCl, H₂SO₄) | Dilute to Concentrated | Room Temperature to Reflux | Carboxylic Acid | [1][2] |
| Basic (e.g., NaOH, KOH) | Dilute to Concentrated | Room Temperature to Reflux | Carboxylate Salt (then Carboxylic Acid after acidification) | [1][4] |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis to 2-Pentenoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Reagent Addition: Slowly add an aqueous solution of a strong acid, such as 6M hydrochloric acid or sulfuric acid. A typical molar ratio of acid to nitrile is in large excess.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by IR spectroscopy (for the disappearance of the C≡N stretch) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product is intended to be isolated, neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution) until the pH is appropriate for extraction. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-pentenoic acid can be further purified by distillation or chromatography.
General Protocol for Base-Catalyzed Hydrolysis to 2-Pentenoic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Reagent Addition: Add an aqueous solution of a strong base, such as 6M sodium hydroxide.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction as described in the acid-catalyzed protocol.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will be in the form of its carboxylate salt. To isolate the carboxylic acid, carefully acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) until the solution is acidic (check with pH paper).
-
Extraction and Purification: Extract the acidified solution with an organic solvent. The subsequent purification steps are similar to the acid-catalyzed protocol.
Visualizations
Caption: General reaction pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. Basic hydrolysis of nitriles [quimicaorganica.org]
- 5. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Methods for the selective reduction of the nitrile group in 2-Pentenenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of the nitrile group in 2-pentenenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of the nitrile group in this compound?
A1: The main challenge is to selectively reduce the nitrile (-C≡N) group to a primary amine (-CH₂NH₂) without affecting the adjacent carbon-carbon double bond (C=C). Due to the α,β-unsaturated nature of this compound, several side reactions can occur, including:
-
1,4-Conjugate Reduction: Reduction of the C=C double bond to yield the saturated nitrile, pentanenitrile.
-
Over-reduction: In the case of partial reduction to an aldehyde, further reduction to the corresponding alcohol can occur.
-
Formation of Secondary and Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines to form secondary and tertiary amine byproducts.[1][2]
Q2: Which reducing agents are commonly used for the selective reduction of α,β-unsaturated nitriles like this compound?
A2: Several reducing agents can be employed, with the choice depending on the desired product (amine or aldehyde) and required selectivity. Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Raney® Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) with hydrogen gas.[1] Additives like ammonia (B1221849) can help suppress the formation of secondary and tertiary amines.
-
Metal Hydride Reduction:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that typically reduces the nitrile to a primary amine.[3] Careful control of reaction conditions is necessary to maintain selectivity.
-
Diisobutylaluminum Hydride (DIBAL-H): A milder and bulkier reducing agent that can be used for the partial reduction of the nitrile to an aldehyde (2-pentenal) at low temperatures.[1][4]
-
-
Borohydride-based Systems:
Q3: How can I minimize the reduction of the carbon-carbon double bond (1,4-conjugate reduction)?
A3: Minimizing conjugate reduction is crucial for selectivity. Strategies include:
-
Choice of Catalyst: Some catalysts have a higher propensity for C=C bond reduction. For instance, Raney® Nickel can catalyze the hydrogenation of the double bond in cis-2-pentenenitrile.[2]
-
Reaction Conditions: Lowering the reaction temperature and pressure can often favor the reduction of the nitrile over the alkene.
-
Use of Specific Reagents: Certain reagents are known for their chemoselectivity. For example, using a copper/xanthene-type bisphosphine complex with polymethylhydrosiloxane (B1170920) (PMHS) can selectively reduce the double bond, so this specific system should be avoided if the goal is to preserve the double bond.[7]
Q4: What are the typical side products observed, and how can their formation be suppressed?
A4: Besides the saturated nitrile (from conjugate reduction), common side products include:
-
Secondary and Tertiary Amines (in catalytic hydrogenation): These form from the reaction of the primary amine product with the intermediate imine. Adding ammonia or using a large excess of the primary amine as a solvent can help minimize this.[1]
-
Aldehyde or Alcohol (from incomplete or over-reduction): When using DIBAL-H to form the aldehyde, over-reduction to the alcohol is a common issue. This can be minimized by using a stoichiometric amount of DIBAL-H at very low temperatures (e.g., -78 °C).[1][3] When using LiAlH₄ to form the amine, careful quenching of the reaction is necessary to prevent the formation of other byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Penten-1-amine
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If starting material remains, consider increasing the reaction time, temperature (cautiously), or the amount of reducing agent. | The reaction may require more forcing conditions or a higher stoichiometry of the reducing agent to go to completion. |
| Side Reactions | Analyze the crude product mixture by NMR or GC-MS to identify major byproducts. Refer to the FAQs for strategies to suppress specific side reactions (e.g., conjugate reduction, secondary amine formation). | Identifying the competing reaction pathways is the first step toward optimizing selectivity for the desired product. |
| Catalyst Deactivation (for Catalytic Hydrogenation) | Ensure the catalyst is fresh and active. For Raney® Nickel, ensure it has been properly stored and handled to prevent oxidation.[2] Consider catalyst poisoning by impurities in the starting material or solvent. | Deactivated catalysts will lead to low or no conversion. Raney® Nickel is pyrophoric when dry and must be handled under a liquid.[8] |
| Poor Work-up Procedure | Ensure the work-up procedure is appropriate for the reducing agent used. For LiAlH₄ and DIBAL-H, a careful quenching procedure (e.g., Fieser work-up) is critical to avoid product loss and ensure the isolation of the amine.[9] | Improper quenching can lead to the formation of aluminum salts that emulsify and trap the product, leading to low isolated yields. |
Issue 2: Presence of Significant Amounts of Pentanenitrile (Saturated Product)
| Possible Cause | Troubleshooting Step | Rationale |
| 1,4-Conjugate Reduction | Lower the reaction temperature and hydrogen pressure (for catalytic hydrogenation). | Milder conditions often favor the reduction of the more polar nitrile group over the less polar C=C double bond. |
| Choice of Reducing System | Switch to a reducing system known for higher chemoselectivity. For example, if using a general hydrogenation catalyst, consider a more specialized system or a metal hydride reduction at low temperature. | Different reducing agents have different selectivities for α,β-unsaturated systems. |
| Catalyst Choice (Catalytic Hydrogenation) | Experiment with different catalysts (e.g., Pd/C vs. Raney® Nickel) and catalyst poisons that may selectively inhibit alkene hydrogenation. | The nature of the catalyst surface plays a significant role in the chemoselectivity of the hydrogenation. |
Data Presentation
Table 1: Comparison of Methods for the Selective Reduction of this compound and Analogous α,β-Unsaturated Nitriles
| Method | Reagent/Catalyst | Product | Substrate | Yield (%) | Selectivity (%) | Reference |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | Pentylamine | cis-2-Pentenenitrile | - | High for C=C reduction | [2] |
| Catalytic Hydrogenation | Pd/C, HCOOH-NEt₃ | Primary Amine | Aromatic Nitriles | Good to Excellent | High | [1] |
| Metal Hydride Reduction | LiAlH₄ | Primary Amine | General Nitriles | High | Variable | [3] |
| Metal Hydride Reduction | DIBAL-H | Aldehyde | General Nitriles | High | High (at -78°C) | [4][9] |
| Borohydride System | NaBH₄, CoCl₂ | Primary Amine | Benzonitrile | 91 | High | [5] |
Note: Quantitative data specifically for the selective reduction of the nitrile group in this compound is limited in the reviewed literature. The data presented for analogous systems can serve as a starting point for reaction optimization.
Experimental Protocols
Method 1: Reduction of a Nitrile to a Primary Amine using LiAlH₄ (General Procedure)
-
Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is prepared in the flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
Reaction: A solution of the nitrile (e.g., this compound) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension with stirring.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Fieser Method): The reaction is carefully quenched by the sequential dropwise addition of:
-
x mL of water for every y g of LiAlH₄ used.
-
x mL of 15% aqueous sodium hydroxide (B78521) for every y g of LiAlH₄.
-
3x mL of water for every y g of LiAlH₄.
-
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with the solvent. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude primary amine.
-
Purification: The crude product can be further purified by distillation or column chromatography.
Method 2: Partial Reduction of a Nitrile to an Aldehyde using DIBAL-H (General Procedure)[9]
-
Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
-
Reaction Setup: A solution of the nitrile (e.g., this compound) in an anhydrous solvent (e.g., dichloromethane, toluene, or THF) is placed in the flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of DIBAL-H (typically 1.0 M in an appropriate solvent) is added dropwise to the nitrile solution while maintaining the internal temperature at or below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours), and the progress is monitored by TLC or GC.
-
Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol (B129727) to consume any excess DIBAL-H.
-
Work-up: The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added. The mixture is stirred vigorously until two clear layers are formed.
-
Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude aldehyde can be purified by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile reduction using Cobalt Chloride and NaBH4 , Hive Methods Discourse [chemistry.mdma.ch]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Technical Support Center: Resolving E/Z Isomer Mixtures of 2-Pentenenitrile
Welcome to the technical support center for the resolution of E/Z isomer mixtures of 2-pentenenitrile. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the E/Z isomers of this compound?
A1: The primary challenge lies in the similar physicochemical properties of the E (trans) and Z (cis) isomers. They have the same molecular weight and are expected to have very close boiling points and polarities. This similarity makes their separation by common laboratory techniques like fractional distillation and chromatography difficult, often resulting in co-elution or poor resolution.
Q2: Which analytical techniques are most suitable for resolving E/Z-2-pentenenitrile mixtures?
A2: Several techniques can be employed, with the choice depending on the required scale and purity.
-
High-Resolution Gas Chromatography (GC): This is a powerful technique for analytical-scale separation and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be effective, particularly for preparative scale separations where larger quantities of purified isomers are needed.
-
Fractional Distillation: While challenging due to close boiling points, this method can be used for bulk separations, potentially after an isomerization step to increase the boiling point difference.[1]
Q3: How can I confirm the identity of the separated E and Z isomers?
A3: Spectroscopic methods are essential for isomer identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool. The coupling constants (J-values) for the vinyl protons are characteristically different for E and Z isomers. Generally, the trans-coupling constant is larger than the cis-coupling constant.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of E and Z isomers are often very similar, their chromatographic separation prior to mass analysis allows for individual analysis.
-
Infrared (IR) Spectroscopy: The C=C stretching and C-H bending frequencies in the IR spectrum can sometimes differ between E and Z isomers.
Q4: Is there a risk of isomerization of this compound during analysis?
A4: Yes, isomerization is a potential issue, especially under certain conditions. Exposure to heat, light, or the presence of acidic or basic sites in a chromatographic system can potentially cause interconversion between the E and Z forms.[2] This can lead to inaccurate quantification and difficulty in obtaining pure isomers.
Troubleshooting Guides
Gas Chromatography (GC)
Problem: Poor resolution or co-elution of E and Z isomer peaks.
-
Possible Cause 1: Inappropriate GC Column.
-
Solution: The choice of stationary phase is critical. For separating isomers with similar boiling points, a polar stationary phase is often more effective than a non-polar one. Consider using a column with a polyethylene (B3416737) glycol (wax-type) or a cyano-functionalized stationary phase, which can provide different interactions with the isomers based on subtle differences in polarity and shape.
-
-
Possible Cause 2: Sub-optimal Oven Temperature Program.
-
Solution: A slow temperature ramp is crucial for separating closely eluting compounds. Try decreasing the ramp rate (e.g., to 1-2 °C/min) to increase the interaction time with the stationary phase and improve resolution. A lower initial oven temperature can also enhance separation.
-
-
Possible Cause 3: Carrier Gas Flow Rate is Too High.
-
Solution: An excessively high flow rate reduces the number of theoretical plates and can lead to poor separation. Optimize the flow rate for your column dimensions and carrier gas to achieve the best efficiency.
-
Problem: Peak tailing for one or both isomer peaks.
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: The nitrile group can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner or at the head of the column, leading to peak tailing. Use a deactivated liner and consider trimming the first few centimeters of the column if it has been used extensively.
-
-
Possible Cause 2: Sample Overload.
-
Solution: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample and reinject.
-
High-Performance Liquid Chromatography (HPLC)
Problem: E and Z isomers are not separating on a C18 column.
-
Possible Cause 1: Insufficient Selectivity of the Stationary Phase.
-
Solution: While C18 is a good starting point for many separations, it may not provide enough selectivity for these isomers. Consider a stationary phase with different retention mechanisms. A phenyl-hexyl or a cyano-bonded phase might offer better resolution due to pi-pi or dipole-dipole interactions.
-
-
Possible Cause 2: Mobile Phase Composition is Not Optimized.
-
Solution: Systematically vary the mobile phase composition. Small changes in the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact resolution. Also, consider the use of different organic modifiers.
-
-
Possible Cause 3: On-column Isomerization.
-
Solution: If the mobile phase is too acidic or basic, it could be catalyzing the isomerization of your analytes. Ensure your mobile phase is buffered to a neutral or near-neutral pH if stability is a concern.
-
Fractional Distillation
Problem: Inefficient separation of the E/Z isomer mixture.
-
Possible Cause 1: Boiling points of the isomers are too close.
-
Solution: Effective fractional distillation requires a significant difference in boiling points. For this compound, this difference is small. One approach is to selectively isomerize one isomer to another compound that has a more distinct boiling point, allowing for easier separation.[1] For example, the trans-isomer can be isomerized to the more volatile cis-isomer.[1]
-
-
Possible Cause 2: Inefficient fractionating column.
-
Solution: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to maximize separation efficiency. Ensure the distillation is carried out slowly and steadily to allow for proper equilibrium to be established at each theoretical plate.
-
Experimental Protocols
Gas Chromatography (GC) Method for E/Z-2-Pentenenitrile Isomer Analysis
This is a starting point for method development.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 100 °C.
-
Hold at 100 °C for 5 minutes.
-
-
Detector:
-
FID: 250 °C.
-
MS: Transfer line at 220 °C, source at 230 °C, scan range 35-150 amu.
-
High-Performance Liquid Chromatography (HPLC) Method for E/Z-2-Pentenenitrile Isomer Separation
This is a suggested starting point for method development.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl column, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Fractional Distillation Protocol
This protocol is for the separation of a mixture enriched in the more volatile Z-isomer.
-
Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, and a heating mantle.
-
Procedure:
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Add the E/Z-2-pentenenitrile mixture to the round-bottom flask along with a few boiling chips.
-
Slowly heat the mixture.
-
Observe the temperature and collect the fraction that distills over at the boiling point of the Z-isomer (the lower boiling point isomer).
-
Continue to slowly increase the temperature to distill the E-isomer.
-
Analyze the collected fractions by GC or NMR to determine their isomeric purity.
-
Quantitative Data
| Property | E-2-Pentenenitrile (trans) | Z-2-Pentenenitrile (cis) | Reference |
| Molecular Formula | C₅H₇N | C₅H₇N | |
| Molecular Weight | 81.12 g/mol | 81.12 g/mol | |
| Boiling Point | ~135-137 °C | ~127 °C | [3] |
| Kovats Retention Index (non-polar column) | 755 | Not specified | [4] |
Visualizations
Caption: Troubleshooting workflow for poor GC resolution.
Caption: Method selection for isomer separation.
References
Managing exothermic reactions in the synthesis of 2-Pentenenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2-Pentenenitrile. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Exothermic Reactions
Uncontrolled exothermic reactions can pose significant safety risks, including thermal runaway.[1] This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem: Rapid and Uncontrolled Temperature Increase
A sudden spike in temperature is a primary indicator of a potential thermal runaway. Immediate action is required to prevent loss of control over the reaction.
-
Possible Causes:
-
Troubleshooting Steps:
-
Immediately stop all reagent addition. [1]
-
Increase cooling: Lower the temperature of the cooling bath and/or increase the coolant flow rate.[1]
-
Ensure vigorous stirring: Verify that the mechanical stirrer is functioning correctly and increase the stirring speed to improve heat dissipation.[1]
-
Monitor temperature and pressure closely: If the temperature continues to rise, proceed to the emergency shutdown procedure.[1]
-
Once the temperature is stable and within the desired range, resume reagent addition at a significantly slower rate.[1]
-
Problem: Pressure Buildup in the Reactor
An unexpected increase in pressure can indicate gas evolution from the main reaction or a decomposition side reaction.
-
Possible Causes:
-
Decomposition of reactants, products, or solvent, generating non-condensable gases.[1]
-
The reaction temperature has exceeded the boiling point of a component.
-
Blocked vent or pressure relief system.
-
-
Troubleshooting Steps:
Emergency Procedures
In the event of an uncontrollable exothermic reaction, prioritize personnel safety and follow these emergency procedures.
-
Emergency Quenching:
-
If a pre-determined and tested quenching agent is available, slowly introduce it into the reaction mixture. The addition rate should be controlled to manage any exotherm from the quenching process itself.[1]
-
Continuously monitor the reactor temperature and pressure. Be prepared for potential gas evolution.[1]
-
Continue adding the quenching agent until the reaction temperature is brought under control and begins to decrease.[1]
-
-
Emergency Shutdown:
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The synthesis of nitriles can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1] this compound itself is a flammable liquid and is toxic if inhaled, ingested, or absorbed through the skin.[2] It can also polymerize in the presence of metals and may react violently with strong oxidizing acids.[2][3]
Q2: What are the critical parameters to monitor during the synthesis?
A2: Continuous monitoring of temperature and pressure is crucial.[1] Any deviation from the expected profile should be investigated immediately. The rate of reagent addition, stirring speed, and the performance of the cooling system are also critical parameters to control.[1]
Q3: How can the thermal hazard of the synthesis be assessed before scale-up?
A3: A thorough thermal hazard assessment is essential before scaling up any chemical synthesis. Techniques such as Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) can provide critical data on the heat of reaction, onset temperature of decomposition, and the potential for thermal runaway.[1]
Q4: Are there safer alternative synthesis routes?
A4: Flow chemistry is an emerging alternative that offers better heat and mass transfer, significantly mitigating the risk of thermal runaway.[1] Developing cyanide-free synthesis routes is another area of research aimed at improving the safety profile of nitrile synthesis.[1]
Quantitative Data
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇N | [2][4][5][6] |
| Molecular Weight | 81.12 g/mol | [2][4] |
| Boiling Point | 127-128 °C at 766 mmHg | [7] |
| Flash Point | 24 °C (75.2 °F) | [2][4] |
| Density | 0.821 g/mL at 20 °C | [4][7] |
| Solubility in Water | 5 to 10 mg/mL at 20 °C | [2] |
| UN Number | UN3275 | [4] |
| Hazard Class | 6.1, 3 | [4] |
Table 2: Illustrative Reaction Conditions for the Hydrogenation of Pentenenitrile to Valeronitrile (B87234)
This data is from a related process and is provided for illustrative purposes.
| Parameter | Value | Reference |
| Reactant | Pentenenitrile | [8] |
| Solvent | Ethanol | [8] |
| Catalyst | Macromolecular palladium complex and amorphous Fe-Mo-Ni-Al catalyst | [8] |
| Hydrogen Pressure | 0.2 MPa | [8] |
| Temperature | 60 °C | [8] |
| Reaction Time | 2 hours | [8] |
| Product Yield | High (Valeronitrile at 99.8% purity) | [8] |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound (Hypothetical Example for Managing Exotherms)
Disclaimer: This is a generalized and hypothetical protocol for illustrative purposes to highlight the management of exothermic reactions. Researchers should develop a specific protocol based on a thorough literature review and risk assessment.
Reaction: Dehydration of Pentenamide
Materials:
-
Pentenamide
-
Dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser with a nitrogen inlet, and a pressure relief device. The reactor should be connected to a cooling circulator.
-
Inert Atmosphere: Purge the reactor with dry nitrogen to establish an inert atmosphere.
-
Charge Reactant and Solvent: Charge the pentenamide and the anhydrous solvent to the reactor. Begin stirring to ensure a homogenous mixture.
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the cooling circulator.
-
Controlled Addition of Dehydrating Agent: The dehydrating agent, being the primary source of the exotherm, should be added portion-wise or via a syringe pump at a slow, controlled rate.
-
Monitoring: Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within a pre-determined safe operating range.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by a suitable analytical method (e.g., TLC, GC).
-
Quenching: Slowly and carefully add the quenching solution to the reactor while maintaining cooling and vigorous stirring. The quenching process itself can be exothermic and must be controlled.
-
Workup and Purification: Proceed with the appropriate workup and purification steps to isolate the this compound product.
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: General synthesis workflow with safety checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]
- 4. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. CN113135839A - Method for preparing valeronitrile by hydrogenation of pentenenitrile - Google Patents [patents.google.com]
Validation & Comparative
GC-MS Analysis for the Identification and Quantification of 2-Pentenenitrile: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable analysis of 2-Pentenenitrile, a volatile organic compound with applications in various chemical syntheses, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique. This guide provides a comprehensive comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound, supported by detailed experimental protocols and performance data.
Experimental Protocols
A robust analytical method is fundamental for accurate quantification. Below are detailed experimental protocols for the analysis of this compound using both GC-MS and a potential alternative, HPLC-UV.
GC-MS Method: Headspace Sampling
This method is optimized for the analysis of volatile compounds like this compound from a liquid matrix, minimizing sample preparation complexity.
1. Sample Preparation (Aqueous Matrix):
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a magnetic stir bar and an appropriate amount of a salting-out agent (e.g., 1.5 g of NaCl) to increase the volatility of the analyte.
-
Spike with an internal standard (e.g., d5-benzonitrile) at a known concentration.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
Injection Volume: 1 mL of headspace gas
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 2 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 35-200) for identification.
-
SIM Ions for this compound (C₅H₇N, MW: 81.12): Quantifier ion: m/z 81 (molecular ion), Qualifier ions: m/z 54, 41.[1]
-
Alternative Method: HPLC-UV
For a comparative analysis, a High-Performance Liquid Chromatography method with UV detection is presented. This method may be suitable for samples where this compound is present at higher concentrations or in matrices not amenable to GC.
1. Sample Preparation:
-
Dilute the sample in the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-230 nm for unsaturated nitriles).
Performance Comparison
| Parameter | GC-MS (Headspace) | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.5 - 2 mg/L |
| Linearity (R²) | > 0.995 | > 0.99 |
| Linear Range | 0.5 - 500 µg/L | 0.5 - 200 mg/L |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Specificity/Selectivity | High (Mass fragments) | Moderate |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | High | Moderate |
| Solvent Consumption | Low | High |
Mandatory Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV analysis of this compound.
Objective Comparison and Conclusion
GC-MS is unequivocally the superior method for the trace-level identification and quantification of this compound. Its primary advantage lies in its exceptional sensitivity and selectivity. The use of mass spectrometry allows for positive identification based on the unique fragmentation pattern of the molecule, significantly reducing the likelihood of false positives from matrix interferences. Headspace sampling further enhances its suitability for volatile compounds by simplifying sample preparation and minimizing contamination of the instrument.
HPLC-UV , while a robust and widely used technique in pharmaceutical and chemical analysis, presents several limitations for this specific analyte. The primary drawback is its significantly lower sensitivity compared to GC-MS, making it unsuitable for trace analysis. While UV detection is straightforward, its selectivity is limited, as other compounds in the sample may absorb at the same wavelength, leading to potential interferences. However, for applications where this compound concentrations are expected to be high and the sample matrix is relatively clean, HPLC-UV can be a cost-effective and high-throughput alternative.
References
Comparative Analysis of 1H and 13C NMR Spectra for (E)-2-Pentenenitrile and a Structural Isomer
A detailed spectroscopic comparison of (E)-2-Pentenenitrile and its structural isomer, (E)-Crotononitrile, is presented, offering insights into the influence of molecular structure on nuclear magnetic resonance (NMR) chemical shifts and coupling constants. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the spectral assignment of these compounds, supported by experimental data and protocols.
This report details the 1H and 13C NMR spectral assignments for (E)-2-Pentenenitrile. For comparative purposes, the spectral data for a closely related structural isomer, (E)-Crotononitrile, is also provided. The analysis highlights the subtle yet distinct differences in chemical shifts and coupling constants that arise from the variation in the alkyl substituent attached to the carbon-carbon double bond.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the experimentally observed ¹H and ¹³C NMR spectral data for (E)-2-Pentenenitrile and (E)-Crotononitrile in deuterated chloroform (B151607) (CDCl₃). The data is presented to facilitate a direct comparison of the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
| Compound | Nucleus | Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| (E)-2-Pentenenitrile | ¹H | 2 | 5.30 | dt | J = 10.7, 1.6 |
| ¹H | 3 | 6.70 | dt | J = 10.7, 7.2 | |
| ¹H | 4 | 2.25 | m | ||
| ¹H | 5 | 1.12 | t | J = 7.5 | |
| ¹³C | 1 (CN) | 118.0 | s | ||
| ¹³C | 2 | 99.5 | d | ||
| ¹³C | 3 | 155.0 | d | ||
| ¹³C | 4 | 29.5 | t | ||
| ¹³C | 5 | 12.5 | q | ||
| (E)-Crotononitrile | ¹H | 2 | 5.39 | dq | J = 16.5, 1.7 |
| ¹H | 3 | 6.74 | dq | J = 16.5, 6.9 | |
| ¹H | 4 | 1.98 | dd | J = 6.9, 1.7 | |
| ¹³C | 1 (CN) | 117.8 | s | ||
| ¹³C | 2 | 100.3 | d | ||
| ¹³C | 3 | 150.2 | d | ||
| ¹³C | 4 | 18.5 | q |
Experimental Protocols
The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for liquid samples such as (E)-2-Pentenenitrile and its isomers.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurity signals.
-
Solvent: Use a deuterated solvent of high isotopic purity (e.g., CDCl₃, 99.8 atom % D). The choice of solvent should ensure good solubility of the sample.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is common to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of Spectral Assignment
The following diagram illustrates the chemical structure of (E)-2-Pentenenitrile with the protons and carbons labeled according to the assignments in the data table. This provides a clear visual representation of the relationship between the molecular structure and the NMR spectral data.
A Comparative Guide to FT-IR Spectroscopy for the Confirmation of the Nitrile Functional Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other analytical techniques for the confirmation of the nitrile functional group (C≡N). It includes supporting experimental data, detailed protocols, and visualizations to aid in the effective application of this technique in research and development.
Introduction to Nitrile Group Identification
The nitrile functional group is a key component in many pharmaceuticals, agrochemicals, and specialty materials. Accurate and efficient confirmation of its presence is crucial for synthesis verification, quality control, and regulatory compliance. FT-IR spectroscopy is a powerful and widely used technique for the identification of functional groups due to its sensitivity to the vibrational energies of chemical bonds. The carbon-nitrogen triple bond of a nitrile gives rise to a characteristic absorption band in a relatively uncongested region of the infrared spectrum, making FT-IR a primary tool for its identification.
Principle of FT-IR Spectroscopy for Nitrile Confirmation
FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The C≡N triple bond in a nitrile has a characteristic stretching vibration that results in a sharp and intense absorption peak in the mid-infrared region.
The position of this absorption is sensitive to the electronic environment of the nitrile group. Conjugation with a double bond or an aromatic ring typically shifts the absorption to a lower wavenumber (frequency) due to a slight weakening of the C≡N bond. This shift can provide valuable structural information about the molecule.
Comparison of Analytical Techniques
While FT-IR is a robust method for nitrile identification, other spectroscopic techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide confirmatory evidence. The choice of technique often depends on the sample type, the required level of structural detail, and the presence of interfering functional groups.
| Technique | Principle | Pros for Nitrile Identification | Cons for Nitrile Identification |
| FT-IR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | - Highly sensitive to the polar C≡N bond, resulting in a strong, sharp signal.[1] - Rapid and non-destructive. - Relatively inexpensive and widely available. | - Water has strong IR absorption and can interfere with the analysis of aqueous samples.[2] - Sample preparation may be required (e.g., KBr pellets for solids).[3] - Overlapping peaks from other functional groups can complicate spectral interpretation. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light due to molecular vibrations. | - Excellent for symmetric, non-polar bonds, including the C≡N bond.[3] - Minimal sample preparation is required for solids, liquids, and gases.[4] - Water is a weak Raman scatterer, making it ideal for aqueous solutions.[2] | - Can be affected by sample fluorescence.[3] - The Raman effect is inherently weak, which may lead to lower sensitivity for some samples. - Can be more expensive than FT-IR. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | - Provides detailed information about the molecular structure, including the connectivity of atoms. - Can distinguish between different nitrile environments within the same molecule. - Unambiguous identification of the nitrile carbon (¹³C NMR) and adjacent protons (¹H NMR). | - Less sensitive than FT-IR and Raman, requiring larger sample amounts. - Longer acquisition times. - Higher cost of instrumentation and maintenance. |
Quantitative Data Presentation
The following table summarizes the characteristic FT-IR absorption frequencies for the C≡N stretching vibration in different chemical environments, along with the frequencies of potentially interfering functional groups.
| Functional Group | Compound Example | Structure | Characteristic Absorption (cm⁻¹) | Appearance |
| Aliphatic Nitrile | Acetonitrile | CH₃-C≡N | ~2253[5] | Sharp, Strong |
| Aromatic Nitrile | Benzonitrile | C₆H₅-C≡N | ~2229 | Sharp, Strong |
| Conjugated Nitrile | Acrylonitrile | CH₂=CH-C≡N | ~2229[6] | Sharp, Strong |
| Alkyne (Terminal) | Phenylacetylene | C₆H₅-C≡CH | ~2100 - 2260[7] | Sharp, Medium-Weak |
| Isocyanate | Phenyl Isocyanate | C₆H₅-N=C=O | ~2270[8] | Sharp, Very Strong |
Experimental Protocols
Acquisition of an FT-IR Spectrum of a Solid Nitrile Compound using the KBr Pellet Method
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample by transmission FT-IR spectroscopy. KBr is transparent to infrared radiation in the typical analysis range.
Materials:
-
Solid nitrile-containing sample
-
Spectroscopy-grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Grind the sample to a fine powder.
-
-
Mixing with KBr:
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mandatory Visualization
Caption: Workflow for the confirmation of a nitrile functional group using FT-IR spectroscopy.
References
- 1. mt.com [mt.com]
- 2. epequip.com [epequip.com]
- 3. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 4. sfr.ca [sfr.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
A Comparative Study on the Reactivity of 2-Pentenenitrile and 3-Pentenenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomers: 2-pentenenitrile and 3-pentenenitrile (B94367). The distinct placement of the carbon-carbon double bond in these molecules dictates their unique chemical behaviors, influencing their application in organic synthesis. This document outlines their key reactivity differences, supported by physical and spectroscopic data, and provides representative experimental protocols for their characteristic reactions.
Structural and Electronic Differences
The fundamental difference between this compound and 3-pentenenitrile lies in the conjugation of the double bond with the nitrile group.
-
This compound is an α,β-unsaturated nitrile, where the C=C double bond is conjugated with the C≡N triple bond. This conjugation delocalizes the π-electrons across the C=C-C≡N system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
-
3-Pentenenitrile is an unconjugated nitrile. The C=C double bond and the C≡N group are separated by a methylene (B1212753) (-CH2-) group, meaning they behave as independent functional groups.
This structural variance leads to divergent reaction pathways, which are explored in detail below.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of the two isomers are summarized in the tables below. These data are essential for their identification and handling in a laboratory setting.
Table 1: Physical Properties of this compound and 3-Pentenenitrile
| Property | This compound | 3-Pentenenitrile |
| Molecular Formula | C₅H₇N | C₅H₇N |
| Molecular Weight | 81.12 g/mol | 81.12 g/mol [1] |
| Appearance | Clear yellow liquid | Colorless to amber liquid[1] |
| Boiling Point | 112-114 °C | 144-147 °C[1] |
| Density | 0.821-0.827 g/cm³ | 0.827-0.842 g/cm³[1] |
| Flash Point | 24-28.5 °C | 40 °C[1] |
| Water Solubility | Slightly soluble | < 1 mg/mL at 20 °C[1] |
Table 2: Spectroscopic Data for this compound and 3-Pentenenitrile
| Spectroscopic Data | This compound | 3-Pentenenitrile |
| IR (C≡N stretch) | ~2220 cm⁻¹ | ~2250 cm⁻¹ |
| IR (C=C stretch) | ~1640 cm⁻¹ | ~1670 cm⁻¹ (weak) |
| ¹H NMR | --INVALID-LINK-- | --INVALID-LINK-- |
| ¹³C NMR | --INVALID-LINK-- | --INVALID-LINK-- |
Comparative Reactivity
The distinct reactivities of this compound and 3-pentenenitrile are a direct consequence of their electronic structures. This compound primarily undergoes conjugate additions, while 3-pentenenitrile is characterized by reactions at the α-carbon to the nitrile group.
Reactivity of this compound: Michael (Conjugate) Addition
As an α,β-unsaturated nitrile, this compound is an excellent Michael acceptor. Nucleophiles preferentially attack the electrophilic β-carbon in a 1,4-conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Reactivity of 3-Pentenenitrile: α-Alkylation
In contrast, 3-pentenenitrile's reactivity is dominated by the acidity of the protons on the carbon atom adjacent (α) to the nitrile group. Strong bases can deprotonate this position to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions.
Experimental Protocols
The following are representative experimental protocols for the characteristic reactions of this compound and 3-pentenenitrile. Note that these are generalized procedures and may require optimization for specific substrates and scales.
Representative Protocol for Michael Addition to this compound
This protocol describes the conjugate addition of a generic nucleophile to this compound.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., diethyl malonate, 1.2 eq)
-
Base (e.g., sodium ethoxide, 0.1 eq)
-
Anhydrous ethanol
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and anhydrous ethanol.
-
Add the nucleophile to the solution.
-
Add the base catalyst portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The expected product is the 1,4-adduct. For example, with diethyl malonate, the product would be diethyl 2-(1-cyanobutyl)malonate.
Representative Protocol for α-Alkylation of 3-Pentenenitrile
This protocol outlines the deprotonation of 3-pentenenitrile followed by alkylation.
-
Materials:
-
3-Pentenenitrile (1.0 eq)
-
Strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., iodomethane, 1.2 eq)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of 3-pentenenitrile in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
Add the alkyl halide dropwise to the carbanion solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Outcome: The expected product is the α-alkylated 3-pentenenitrile. For example, with iodomethane, the product would be 2-methyl-3-pentenenitrile.
References
A Comparative Analysis of Boiling Points Among Pentenenitrile Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the physical properties of isomeric compounds is fundamental. This guide provides a detailed comparison of the boiling points of pentenenitrile isomers, supported by experimental data and methodologies. The position of the carbon-carbon double bond significantly influences the boiling point, a key parameter affecting purification, reaction conditions, and handling of these compounds.
Boiling Point Data of Pentenenitrile Isomers
The boiling points of various pentenenitrile isomers are summarized in the table below. The data highlights the differences in boiling points based on the location of the double bond and the stereochemistry (cis/trans) of the molecule.
| Isomer | Structure | Boiling Point (°C) | Boiling Point (°F) | Reference |
| 2-Pentenenitrile | CH₃CH₂CH=CHCN | 112 | 234 | [1][2] |
| cis-2-Pentenenitrile | 127-128 | 261-262 | [3][4][5] | |
| 3-Pentenenitrile | CH₃CH=CHCH₂CN | 144-147 | 291-297 | [6][7][8] |
| 4-Pentenenitrile | CH₂=CHCH₂CH₂CN | 140-140.9 | 284-285.6 | [9][10][11][12] |
Experimental Protocol for Boiling Point Determination
The following is a generalized experimental protocol for determining the boiling point of a liquid organic compound such as a pentenenitrile isomer. This method is based on the distillation principle.
Objective: To determine the boiling point of a pentenenitrile isomer at atmospheric pressure.
Apparatus:
-
A round-bottom flask
-
A distillation head with a thermometer adapter
-
A condenser
-
A receiving flask
-
A heating mantle or oil bath
-
A calibrated thermometer
-
Boiling chips
-
Clamps and stands
Procedure:
-
Assembly: Assemble the distillation apparatus in a fume hood. The round-bottom flask is placed in the heating mantle and charged with the pentenenitrile sample and a few boiling chips.
-
Thermometer Placement: The thermometer is inserted through the adapter on the distillation head. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
-
Heating: Begin heating the sample gently. The heating rate should be controlled to allow for a slow and steady distillation, typically a rate of 1-2 drops per second of distillate.
-
Equilibrium: The boiling point is the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.
-
Recording: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point of the substance.
-
Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary to report the boiling point at standard pressure.
Structure-Property Relationship
The observed differences in the boiling points of pentenenitrile isomers can be attributed to variations in their molecular structure, which in turn affect the intermolecular forces.
-
Polarity: All pentenenitrile isomers are polar molecules due to the presence of the nitrile group (-C≡N). The strong dipole moment of the nitrile group leads to significant dipole-dipole interactions between molecules, resulting in relatively high boiling points compared to nonpolar alkanes of similar molecular weight.
-
Position of the Double Bond:
-
3-Pentenenitrile exhibits the highest boiling point range (144-147 °C).[6][7][8] The separation of the electron-withdrawing nitrile group and the electron-donating double bond may lead to a larger overall molecular dipole moment compared to the other isomers, resulting in stronger intermolecular dipole-dipole forces.
-
4-Pentenenitrile has a boiling point of around 140-140.9 °C.[9][10][11][12] The terminal double bond's position further from the nitrile group might result in a slightly lower molecular dipole moment compared to 3-pentenenitrile.
-
This compound generally has the lowest boiling point (around 112 °C for the mixture of isomers).[1][2] The conjugation of the double bond with the nitrile group in this compound can influence the electron distribution and potentially reduce the overall molecular dipole moment compared to the unconjugated isomers, leading to weaker dipole-dipole interactions.
-
-
Stereoisomerism: The cis-isomer of this compound has a higher boiling point (127-128 °C) than the general reported value for this compound.[3][4][5] This is because the cis configuration results in a less symmetric molecule with a greater net dipole moment compared to the trans-isomer, leading to stronger intermolecular forces.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomeric structure of pentenenitriles and their corresponding boiling points.
Caption: Isomer structure affects polarity and boiling point.
References
- 1. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. (Z)-2-pentenenitrile [stenutz.eu]
- 4. Buy cis-2-Pentenenitrile | 25899-50-7 [smolecule.com]
- 5. cis-2-Pentenenitrile | CAS#:25899-50-7 | Chemsrc [chemsrc.com]
- 6. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]
- 7. dytek.invista.com [dytek.invista.com]
- 8. Page loading... [guidechem.com]
- 9. 4-Pentenenitrile | C5H7N | CID 11604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scent.vn [scent.vn]
- 12. Page loading... [wap.guidechem.com]
A Comparative Guide to the Synthesis of 2-Pentenenitrile: Established Routes vs. A Novel Catalytic Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-pentenenitrile, a valuable intermediate in organic synthesis. We will explore an established laboratory method, the Horner-Wadsworth-Emmons reaction, and contrast it with a novel, greener catalytic approach involving the isomerization of isomeric pentenenitriles. This guide aims to provide objective performance comparisons supported by experimental data to inform synthetic strategy and process development.
Executive Summary
The synthesis of this compound is critical for the production of various downstream products. Traditional methods, while effective, often involve stoichiometric reagents and can present challenges in terms of atom economy and waste generation. This guide evaluates a modern catalytic isomerization method as a promising alternative, offering potential improvements in efficiency and environmental impact.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Established Route: Horner-Wadsworth-Emmons | New Route: Catalytic Isomerization |
| Starting Materials | Propanal, Diethyl (cyanomethyl)phosphonate | 3-Pentenenitrile or 2-Methyl-3-butenenitrile |
| Key Reagents/Catalyst | Sodium hydride (or other strong base) | Nickel-based catalyst with phosphite (B83602) ligands |
| Solvent | Anhydrous THF or DME | Toluene (B28343) or other inert solvent |
| Reaction Temperature | 0 °C to room temperature | 10 - 200 °C[1] |
| Reaction Time | 2 - 12 hours | 1 - 4 hours[2] |
| Reported Yield | Typically 60-80% (estimated) | Up to 95% selectivity for linear pentenenitriles[3] |
| Product Purity | Generally high after chromatography | High after distillation |
| Key Advantages | Well-established, reliable for specific isomers | High atom economy, catalytic, potentially continuous |
| Key Disadvantages | Stoichiometric use of strong base, phosphonate (B1237965) waste | Catalyst sensitivity, potential for side reactions |
| Green Chemistry Aspects | Generates significant salt and phosphonate byproducts. | Catalytic process reduces waste, potential for solvent recycling. |
Experimental Protocols
Established Route: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes.[1][4][5][6] In this proposed synthesis of this compound, a phosphonate-stabilized carbanion reacts with propanal.
Materials:
-
Diethyl (cyanomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Propanal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add propanal (1.0 equivalent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
New Synthetic Route: Catalytic Isomerization of Pentenenitriles
This novel approach leverages a transition-metal catalyst to isomerize more readily available pentenenitrile isomers, such as 3-pentenenitrile, into the desired this compound. This method is particularly relevant in industrial settings where mixtures of nitrile isomers are often produced.
Materials:
-
3-Pentenenitrile (or a mixture of pentenenitrile isomers)
-
Zero-valent nickel complex catalyst (e.g., prepared from Ni(COD)₂ and a bidentate phosphite ligand)[2]
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the zero-valent nickel catalyst (0.1 - 1 mol%).
-
Add anhydrous toluene to the vessel.
-
Add the starting pentenenitrile isomer(s) to the catalyst solution.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 90 °C), monitoring the reaction progress by GC analysis.[2]
-
Once the desired conversion and selectivity are achieved (typically 1-4 hours), cool the reaction mixture to room temperature.
-
The catalyst can be removed by filtration through a pad of silica gel or by distillation of the product.
-
Further purify the this compound by fractional distillation.
Validation of this compound Synthesis
The successful synthesis of this compound via either route requires rigorous analytical validation to confirm the structure and purity of the product.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule, confirming the presence of the ethyl group, the vinyl protons, and their respective couplings.
-
¹³C NMR: Shows the number of unique carbon environments, confirming the presence of the nitrile carbon, the alkene carbons, and the aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band around 2210-2230 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.
-
An absorption band around 1640-1680 cm⁻¹ corresponds to the C=C stretch of the alkene.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for determining the purity of the sample and confirming the molecular weight of this compound (81.12 g/mol ).[7] The fragmentation pattern can further support the structural assignment.
-
-
Gas Chromatography (GC):
-
Used to determine the purity of the synthesized product and to monitor the progress of the reaction, separating this compound from starting materials, byproducts, and other isomers.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and validation of this compound.
Caption: Hypothetical signaling pathway influenced by a metabolite of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound|lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. This compound | 13284-42-9 | FP178974 | Biosynth [biosynth.com]
Quantitative Analysis of 2-Pentenenitrile in a Reaction Mixture: A Comparison of HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield calculation, and impurity profiling. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 2-pentenenitrile in a reaction mixture.
Introduction to this compound Analysis
This compound is an unsaturated nitrile that may be present in reaction mixtures as a starting material, intermediate, or by-product. Its accurate quantification is crucial for process control and optimization. Both HPLC and GC are powerful chromatographic techniques capable of separating and quantifying this compound from other components in a complex matrix. The choice between these methods often depends on the specific requirements of the analysis, including the volatility of the analyte and other components in the mixture, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that separates components in a liquid mobile phase based on their differential interactions with a stationary phase packed in a column. For non-volatile or thermally labile compounds, HPLC is often the method of choice. A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV
This proposed method is based on established protocols for the analysis of similar unsaturated nitriles.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 20% B
-
13-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. Unsaturated nitriles like this compound typically exhibit UV absorbance at lower wavelengths.[1]
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Calibration:
-
Prepare a stock solution of this compound standard in the diluent.
-
Perform serial dilutions to create at least five calibration standards covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Performance Data: HPLC-UV
The following table summarizes typical performance data for the quantitative analysis of small organic molecules by HPLC.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC) Method
GC is an excellent alternative for the analysis of volatile compounds like this compound.[2] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. Flame Ionization Detection (FID) is a common and robust detection method for organic compounds.
Experimental Protocol: GC-FID
This proposed method is based on established protocols for the analysis of volatile nitriles.[2][3]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: Fused silica (B1680970) capillary column with a polar stationary phase (e.g., Wax or a PLOT column, 30 m x 0.32 mm, 0.5 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 15 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable solvent (e.g., heptane (B126788) or acetone) to a concentration appropriate for GC analysis.
-
If necessary, add an internal standard for improved precision.
-
Transfer to a GC vial.
-
-
Calibration:
-
Prepare a stock solution of this compound standard in the diluent.
-
Create a series of at least five calibration standards.
-
If using an internal standard, add a constant amount to each standard and sample.
-
Inject each standard and construct a calibration curve by plotting the peak area (or peak area ratio to the internal standard) against concentration.
-
Performance Data: GC-FID
The following table summarizes typical performance data for the quantitative analysis of small volatile organic compounds by GC-FID.[4][5]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 500 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Comparison and Method Selection
The choice between HPLC and GC for the analysis of this compound depends on several factors related to the sample matrix and analytical goals.
| Feature | HPLC-UV | GC-FID |
| Analyte Volatility | Not required; suitable for non-volatile compounds. | Required; analyte must be volatile and thermally stable. |
| Sample Matrix | Tolerant of non-volatile matrix components (e.g., salts, polymers). | Non-volatile components can contaminate the injector and column. |
| Sensitivity | Good, but can be limited by the analyte's UV absorbance. | Generally higher sensitivity for volatile hydrocarbons. |
| Resolution | High, with many column chemistries available for method optimization. | Very high, especially with long capillary columns. |
| Run Time | Typically 10-20 minutes. | Can be faster, often under 15 minutes. |
| Solvent Consumption | Higher, uses significant amounts of liquid mobile phase. | Lower, primarily uses carrier gas. |
Logical Flow for Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]
- 4. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating Nitrile Synthesis: A Comparative Guide to Cyanide-Free Pathways for 2-Pentenenitrile
For researchers and professionals in the chemical and pharmaceutical industries, the synthesis of nitriles is a cornerstone of molecular construction. However, the traditional reliance on highly toxic cyanide salts presents significant safety and environmental challenges. This guide offers a comparative analysis of alternative, cyanide-free methods for the synthesis of 2-pentenenitrile, a valuable unsaturated nitrile intermediate. We will explore the performance of these modern approaches against the conventional cyanide-based route, supported by experimental data and detailed protocols.
The synthesis of this compound has traditionally been approached via nucleophilic substitution reactions involving alkali metal cyanides. While effective, the inherent toxicity of cyanide reagents has spurred the development of safer and more sustainable alternatives. This guide focuses on two promising cyanide-free methodologies: the Horner-Wadsworth-Emmons (HWE) reaction and the dehydration of 2-pentenamide (B231805). We will objectively compare these routes to the traditional cyanide-based synthesis, providing the necessary data for an informed selection of the most appropriate method for your research and development needs.
At a Glance: Comparing Synthetic Routes to this compound
The following table summarizes the key performance indicators for the traditional cyanide-based synthesis and two alternative cyanide-free methods.
| Parameter | Traditional Route (from 1-Bromo-1-butene) | Alternative Route 1 (Horner-Wadsworth-Emmons) | Alternative Route 2 (Amide Dehydration) |
| Starting Materials | 1-Bromo-1-butene, Sodium Cyanide | Propanal, Diethyl cyanomethylphosphonate | 2-Pentenoic acid, Ammonia (B1221849), Phosphorus Pentoxide |
| Key Reagents | Sodium Cyanide (Highly Toxic) | Sodium Hydride (Flammable) | Phosphorus Pentoxide (Corrosive) |
| Typical Yield | Moderate to Good (Highly substrate dependent) | High (typically >80%) | Good to High |
| Stereoselectivity | Dependent on starting material geometry | High (Predominantly E-isomer) | Not applicable |
| Reaction Temperature | Elevated temperatures (Reflux) | 0 °C to Room Temperature | Elevated temperatures |
| Reaction Time | Several hours | 1-4 hours | 1-3 hours |
| Key Advantages | Well-established methodology | High yield, high stereoselectivity, mild conditions | Avoids organometallic reagents |
| Key Disadvantages | Use of highly toxic cyanide , low reactivity of vinylic halides | Use of strong base (NaH) | Requires preparation of the amide precursor, corrosive reagent |
Delving into the Chemistry: Reaction Workflows
The synthetic pathways to this compound discussed herein employ fundamentally different chemical strategies.
Traditional Cyanide-Based Route: Nucleophilic Substitution
This method, an extension of the Kolbe nitrile synthesis, involves the nucleophilic attack of a cyanide ion on an electrophilic carbon atom. For this compound, this would ideally involve the reaction of a 1-halo-1-butene with an alkali metal cyanide. However, vinylic halides are known to be poor substrates for direct SN2 reactions due to the increased strength of the C-X bond and steric hindrance.
Caption: Traditional cyanide-based synthesis of this compound.
Alternative Route 1: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. In this cyanide-free approach, a phosphonate-stabilized carbanion reacts with an aldehyde to form an alkene. For the synthesis of this compound, the readily available diethyl cyanomethylphosphonate is deprotonated with a strong base, such as sodium hydride, to form a nucleophilic ylide. This ylide then reacts with propanal to yield predominantly the (E)-isomer of this compound.
Caption: Horner-Wadsworth-Emmons reaction pathway.
Alternative Route 2: Dehydration of 2-Pentenamide
This two-step, cyanide-free method first involves the synthesis of 2-pentenamide, which is then dehydrated to the corresponding nitrile. The amide can be prepared from 2-pentenoic acid via activation (e.g., conversion to the acyl chloride) followed by reaction with ammonia. The subsequent dehydration is commonly achieved using a strong dehydrating agent such as phosphorus pentoxide (P4O10).
Caption: Amide dehydration pathway for this compound synthesis.
Experimental Protocols
Traditional Route: Nucleophilic Substitution of 1-Bromobutane (B133212) (Analogous Saturated System)
-
Reaction: CH3CH2CH2CH2Br + NaCN → CH3CH2CH2CH2CN + NaBr
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 1-bromobutane (1 equivalent) is dissolved in dimethylformamide (DMF). Sodium cyanide (1.2 equivalents) is added, and the mixture is heated to reflux (approximately 153 °C) for 4-6 hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford pentanenitrile.
-
Expected Yield: For this saturated system, yields are typically in the range of 60-80%. The yield for the unsaturated analogue, this compound from 1-bromo-1-butene, would be expected to be significantly lower under these conditions.
Alternative Route 1: Horner-Wadsworth-Emmons Synthesis of (E)-2-Pentenenitrile
-
Reaction: (EtO)2P(O)CH2CN + CH3CH2CHO → CH3CH2CH=CHCN + (EtO)2P(O)OH
-
Procedure: To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of propanal (1.05 equivalents) in THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to yield (E)-2-pentenenitrile.
Alternative Route 2: Synthesis of this compound via Amide Dehydration
-
Step 1: Synthesis of 2-Pentenamide: 2-Pentenoic acid (1 equivalent) is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-pentenoyl chloride. The crude acyl chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) and cooled to 0 °C. Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added, until the reaction is complete. The resulting solid (ammonium chloride) is filtered off, and the filtrate is concentrated to give crude 2-pentenamide.
-
Step 2: Dehydration to this compound: The crude 2-pentenamide (1 equivalent) and phosphorus pentoxide (1.5 equivalents) are mixed in a distillation flask. The mixture is heated under reduced pressure, and the this compound is collected by distillation as it forms.
-
Expected Yield: The overall yield for the two steps is typically in the range of 70-85%.[3][4][5]
Conclusion
The development of cyanide-free synthetic routes offers significant advantages in terms of safety and environmental impact for the production of this compound. The Horner-Wadsworth-Emmons reaction stands out as a highly efficient and stereoselective method, providing high yields of the desired (E)-isomer under mild conditions. The amide dehydration pathway, while involving an additional step, is also a robust and high-yielding alternative that avoids the use of strong bases like sodium hydride.
In contrast, the traditional cyanide-based approach, particularly for an unsaturated substrate like 1-bromo-1-butene, is hampered by the low reactivity of vinylic halides in SN2 reactions and the extreme toxicity of the cyanide reagent. For researchers and drug development professionals seeking a reliable, safe, and efficient synthesis of this compound, the Horner-Wadsworth-Emmons reaction and the amide dehydration route present compelling and superior alternatives to the classical cyanide-based methodology. The choice between these two cyanide-free methods will depend on factors such as the availability of starting materials, scale of the reaction, and tolerance of other functional groups in the molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]
- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
A Spectroscopic Showdown: Unmasking the Stereoisomers of 2-Pentenenitrile
A comprehensive spectroscopic comparison of (E)- and (Z)-2-Pentenenitrile reveals distinct spectral fingerprints, providing researchers with critical data for the unambiguous identification and characterization of these geometric isomers. This guide presents a detailed analysis of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
In the realm of organic chemistry and drug development, the precise identification of stereoisomers is paramount, as different spatial arrangements of atoms can lead to vastly different biological activities. This guide focuses on the spectroscopic differentiation of (E)- and (Z)-2-Pentenenitrile, two geometric isomers of a nitrile compound. Through a comparative analysis of their spectral data, we aim to provide a clear and objective resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of (E)- and (Z)-2-Pentenenitrile.
Table 1: Infrared (IR) Spectroscopy Data
| Isomer | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| (E)-2-Pentenenitrile | ~2220 | C≡N (Nitrile stretch) |
| ~1650 | C=C (Alkene stretch) | |
| ~970 | =C-H bend (trans-alkene) | |
| (Z)-2-Pentenenitrile | ~2220 | C≡N (Nitrile stretch) |
| ~1650 | C=C (Alkene stretch) | |
| ~730 | =C-H bend (cis-alkene) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| (E)-2-Pentenenitrile | ~6.7 | dt | ~16, 7 | H-3 |
| ~5.4 | dt | ~16, 1.5 | H-2 | |
| ~2.2 | m | H-4 | ||
| ~1.1 | t | ~7.5 | H-5 | |
| (Z)-2-Pentenenitrile | ~6.4 | dt | ~11, 7.5 | H-3 |
| ~5.3 | dt | ~11, 1.5 | H-2 | |
| ~2.6 | m | H-4 | ||
| ~1.1 | t | ~7.5 | H-5 |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Isomer | Chemical Shift (δ, ppm) | Assignment |
| (E)-2-Pentenenitrile | ~148 | C-3 |
| ~118 | C-1 (CN) | |
| ~108 | C-2 | |
| ~25 | C-4 | |
| ~13 | C-5 | |
| (Z)-2-Pentenenitrile | ~147 | C-3 |
| ~117 | C-1 (CN) | |
| ~107 | C-2 | |
| ~21 | C-4 | |
| ~13 | C-5 |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| (E)- and (Z)-2-Pentenenitrile | 81 | 66, 54, 52, 41, 39 |
Distinguishing Features
The most telling differences between the (E) and (Z) isomers are observed in their IR and ¹H NMR spectra. In the IR spectrum, the out-of-plane =C-H bending vibration provides a clear distinction: the (E)-isomer exhibits a strong band around 970 cm⁻¹, characteristic of a trans-alkene, while the (Z)-isomer shows a corresponding band around 730 cm⁻¹, indicative of a cis-alkene.
In the ¹H NMR spectrum, the coupling constant (J) between the vinylic protons (H-2 and H-3) is the key differentiator. The (E)-isomer displays a larger coupling constant of approximately 16 Hz, consistent with a trans-arrangement of these protons. Conversely, the (Z)-isomer shows a smaller coupling constant of around 11 Hz, which is typical for cis-vinylic protons.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired prior to the sample measurement and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum was acquired with a 90° pulse angle, a spectral width of 15 ppm, and a relaxation delay of 1 second. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum was acquired with proton decoupling, a spectral width of 200 ppm, and a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: The sample was introduced into the GC via a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ensure separation of the isomers.
-
Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 35-200 amu.
Workflow Visualization
The general workflow for the spectroscopic analysis and comparison of the (E) and (Z) isomers of 2-Pentenenitrile is illustrated in the following diagram.
A Comparative Guide to Purity Assessment of Synthesized 2-Pentenenitrile
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of three widely used analytical techniques for assessing the purity of 2-Pentenenitrile: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
This compound, an unsaturated nitrile, is a valuable building block in organic synthesis, notably in Michael addition reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Impurities, such as stereoisomers (e.g., (Z)-2-pentenenitrile), positional isomers (e.g., 3-pentenenitrile), or byproducts from the synthesis, can significantly impact the stereoselectivity and efficiency of these reactions. This guide presents detailed experimental protocols, a quantitative comparison of the methods, and visual workflows to aid in the selection of the most appropriate purity assessment strategy.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on various factors, including the volatility of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the key performance characteristics of GC-FID, RP-HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a nonpolar stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[3] |
| Typical Purity Assay Range | 98.0% - 102.0% | 98.0% - 102.0% | 95.0% - 100.5% |
| Limit of Detection (LOD) | ~0.005% | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.015% | ~0.03% | ~0.3% |
| Precision (RSD) | < 1% | < 2% | < 0.5% |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in a suitable solvent, filtration. | Precise weighing and dissolution in a deuterated solvent with an internal standard.[4] |
| Strengths | High resolution for volatile isomers, high sensitivity. | Broad applicability to a wide range of compounds, including less volatile impurities. | Absolute quantification without a specific reference standard for the analyte, provides structural information.[5] |
| Limitations | Not suitable for non-volatile impurities. Requires thermally stable compounds. | May have lower resolution for volatile isomers compared to GC. Requires a chromophore for UV detection. | Lower sensitivity compared to chromatographic methods. Potential for signal overlap. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide specific methodologies for the purity assessment of this compound using GC-FID, RP-HPLC, and qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for separating volatile isomers and byproducts commonly found in synthesized this compound.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: Agilent CP-SilicaPLOT, 30 m x 0.32 mm, 4 µm film thickness (or equivalent silica-based PLOT column).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Data Analysis: Purity is determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the analysis of this compound and can also detect less volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
A: Water
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific this compound reference standard.[8]
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the olefinic protons) and a signal of the internal standard (the two olefinic protons of maleic acid).
-
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the workflows for each analytical technique.
Caption: GC-FID workflow for purity assessment.
Caption: RP-HPLC workflow for purity assessment.
Caption: qNMR workflow for absolute purity determination.
Comparison with Alternative Compounds in Michael Addition Reactions
This compound is an effective Michael acceptor.[1][2] Alternative Michael acceptors can be chosen based on the desired adduct and reaction conditions. A comparison with other α,β-unsaturated nitriles can highlight the relative reactivity and advantages of this compound.
| Michael Acceptor | Structure | Key Features & Comparison to this compound |
| This compound | CH₃CH₂CH=CHC≡N | Provides a propyl-substituted backbone in the adduct. The ethyl group may influence stereoselectivity. |
| Acrylonitrile | CH₂=CHC≡N | The simplest α,β-unsaturated nitrile. Generally more reactive due to less steric hindrance, but provides a less substituted product. |
| Crotononitrile | CH₃CH=CHC≡N | Similar reactivity to this compound but results in a methyl-substituted backbone. Useful for introducing a smaller alkyl group. |
| Cinnamonitrile | C₆H₅CH=CHC≡N | The phenyl group provides significant steric bulk and electronic effects, influencing reactivity and stereoselectivity. The product incorporates an aromatic ring. |
The choice among these alternatives will depend on the specific synthetic goal, with this compound offering a balance of reactivity and the ability to introduce a specific alkyl chain into the target molecule.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using GC-FID, RP-HPLC, and qNMR.
-
GC-FID is the method of choice for high-resolution separation of volatile isomers and impurities.
-
RP-HPLC offers versatility for a broader range of potential impurities, including those that are less volatile.
-
qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of this compound, making it invaluable for the certification of new batches of the synthesized compound.[5]
A combination of these techniques provides a comprehensive purity profile, ensuring the quality and reliability of this compound for its applications in research and development. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the efficiency of different catalysts for 2-Pentenenitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-pentenenitrile, a valuable chemical intermediate, is a subject of significant interest in the chemical and pharmaceutical industries. The catalytic route to this compound, and its isomers, is dominated by transition metal catalysis, with a particular emphasis on nickel-based systems. This guide provides an objective comparison of the performance of different catalysts for the synthesis of pentenenitriles, with a focus on pathways leading to this compound. The information presented is supported by experimental data from peer-reviewed literature and patents to aid in catalyst selection and process optimization.
Data Presentation: A Comparative Overview of Catalytic Performance
The industrial synthesis of pentenenitriles primarily involves the hydrocyanation of 1,3-butadiene (B125203), which typically yields a mixture of linear (3-pentenenitrile) and branched (2-methyl-3-butenenitrile) isomers. Subsequent isomerization steps are then crucial to obtain the desired product, including this compound. The choice of catalyst, particularly the ligand coordinated to the metal center, plays a pivotal role in determining the yield and selectivity of these reactions.
| Catalyst System | Reaction Type | Substrate | Product(s) | Yield (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions | Reference(s) |
| Ni(0) with monodentate phosphite (B83602) ligands | Hydrocyanation | 1,3-Butadiene | 3-Pentenenitrile (B94367) (3PN) & 2-Methyl-3-butenenitrile (B95465) (2M3BN) | - | ~70% for 3PN | - | - | [1][2] |
| Ni(COD)₂ / 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) | Hydrocyanation | 1,3-Butadiene | 3-Pentenenitrile | - | 97% | - | - | [1][2] |
| Ni(COD)₂ / Triptycene-based diphosphine | Hydrocyanation | 1,3-Butadiene | 3-Pentenenitrile | up to 87% (conversion) | 98% | - | 90°C, Dioxane | [3] |
| (DPEphos)Ni(0) | Isomerization | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | - | - | - | Toluene-d₈, from -35°C to 20°C | [4] |
| NiL₄ (L = tri-O-p-tolyl phosphite) | Isomerization | 2-Methyl-3-butenenitrile | 3-Pentenenitrile | - | - | - | - | [5] |
| Ni(COD)₂ / BiPhePhos | Hydrocyanation | Styrene (B11656) | 2- and 3-Phenylpropionitrile | - | - | up to 309,000 | 90°C, Toluene (B28343) | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for key catalytic reactions in the synthesis of pentenenitriles.
Hydrocyanation of 1,3-Butadiene using a Nickel-based Catalyst
This protocol is based on the principles of the DuPont process for adiponitrile (B1665535) synthesis, where the initial step is the hydrocyanation of butadiene.
Catalyst System: Zerovalent Nickel [Ni(0)] with a phosphite or phosphine (B1218219) ligand (e.g., 1,4-bis(diphenylphosphino)butane - dppb).
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, a catalyst precursor solution is prepared by dissolving the desired phosphine or phosphite ligand and a zerovalent nickel source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], in a suitable anhydrous and deoxygenated solvent (e.g., toluene or tetrahydrofuran). The mixture is stirred at room temperature to ensure the formation of the active catalyst complex.
-
Reaction Setup: A high-pressure reactor equipped with a magnetic stirrer, temperature and pressure controls, and an injection port is rendered inert by purging with nitrogen.
-
Reaction Execution: The catalyst solution is transferred to the reactor. The reactor is then cooled, and a known amount of liquefied 1,3-butadiene is added. The reactor is subsequently heated to the desired reaction temperature (typically 60-120°C).
-
HCN Addition: Hydrogen cyanide (HCN) is then carefully and slowly fed into the reactor. The rate of addition is controlled to maintain a low steady-state concentration of HCN, which is crucial for catalyst stability and selectivity. The reaction is monitored by gas chromatography (GC) to follow the conversion of butadiene and the formation of pentenenitrile isomers.
-
Work-up and Analysis: Upon completion, the reactor is cooled, and the excess pressure is carefully vented. The reaction mixture is collected, and the products are separated from the catalyst by distillation. The yield and selectivity for 3-pentenenitrile and 2-methyl-3-butenenitrile are determined by GC analysis.
Isomerization of 2-Methyl-3-butenenitrile to 3-Pentenenitrile
This protocol describes the isomerization of the undesired branched nitrile to the desired linear nitrile, a key step in maximizing the yield of linear pentenenitriles.
Catalyst System: Zerovalent Nickel [Ni(0)] with a bidentate phosphine ligand (e.g., DPEphos) and a Lewis acid co-catalyst (e.g., ZnCl₂).
Procedure:
-
Catalyst Activation: In an inert atmosphere, the Ni(0)-phosphine catalyst is prepared as described in the previous protocol. The Lewis acid co-catalyst (e.g., anhydrous ZnCl₂) is added to the catalyst solution.
-
Reaction Setup: A Schlenk flask or a small reactor is charged with the catalyst solution under an inert atmosphere.
-
Substrate Addition: 2-Methyl-3-butenenitrile is added to the reactor, and the mixture is heated to the reaction temperature (typically 80-150°C).
-
Monitoring and Analysis: The progress of the isomerization is monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC to determine the ratio of 2-methyl-3-butenenitrile to 3-pentenenitrile.
-
Product Isolation: Once equilibrium is reached or the desired conversion is achieved, the reaction is cooled, and the product, 3-pentenenitrile, is isolated by vacuum distillation.
Mandatory Visualization
Catalytic Cycle for Nickel-Catalyzed Hydrocyanation of Butadiene
The following diagram illustrates the generally accepted catalytic cycle for the hydrocyanation of an alkene, such as butadiene, using a Ni(0) catalyst with phosphine or phosphite ligands (L).
Caption: Catalytic cycle for the hydrocyanation of an alkene.
Experimental Workflow for Catalyst Screening
This diagram outlines a logical workflow for the screening and evaluation of different catalysts for this compound synthesis.
Caption: Workflow for catalyst screening and optimization.
Concluding Remarks for Researchers
The synthesis of this compound is intricately linked to the broader industrial production of linear pentenenitriles, primarily through the hydrocyanation of butadiene followed by isomerization. The catalyst of choice is overwhelmingly a zero-valent nickel complex, with the ligand structure being the key determinant of performance. Bidentate phosphine and phosphite ligands with specific bite angles have demonstrated superior selectivity for the desired linear products over monodentate ligands.
For researchers and professionals in drug development, where alternative and potentially milder synthetic routes are often sought, the exploration of other transition metal catalysts (e.g., palladium or rhodium) or the development of efficient organocatalytic systems for the isomerization of pentenenitrile isomers could be a fruitful area of investigation. However, based on the current state of published research, nickel-based catalysts remain the benchmark against which any new catalytic system for this compound synthesis must be compared. The provided protocols and workflow offer a foundational framework for conducting such comparative studies.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Pentenenitrile: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-Pentenenitrile, a flammable and toxic nitrile, requires meticulous disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with regulatory standards and fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be fully aware of the hazards associated with this compound and to take the necessary safety precautions. This compound is a flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[1][2]
Personal Protective Equipment (PPE): Proper PPE is the first line of defense against accidental exposure. When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
-
Skin Protection: Chemical-impermeable gloves are essential.[1] While nitrile gloves are common in laboratories, it's important to note that thin disposable nitrile gloves offer only limited splash protection and should be changed immediately upon contamination.[4] For more direct handling, consider gloves with a higher level of chemical resistance. Fire/flame resistant and impervious clothing should also be worn.[3]
-
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator is necessary.[1][3]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5] No smoking.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
-
Avoid contact with skin and eyes.[1]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of personnel and the protection of the environment. Do not discharge to sewer systems.[1]
-
Waste Collection:
-
Collect waste this compound in a suitable, labeled, and tightly closed container.[1] The container should be compatible with the chemical; nitriles can be incompatible with acids, bases, oxidizing agents, and some metals.[3][5]
-
For small spills, use absorbent paper to pick up the liquid. Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[6]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for flammable liquids and toxicity.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be a dry, cool, and well-ventilated place, away from incompatible materials.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.
-
Regulatory Framework
The management of hazardous waste is governed by a "cradle-to-grave" system, meaning it is tracked from generation to final disposal.[7][8] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[9][10] States may have their own, often more stringent, regulations that must also be followed.[9][11] It is the responsibility of the waste generator to ensure that the hazardous waste is properly identified, managed, and treated before recycling or disposal.[7]
Disposal Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound, 5ML | Labscoop [labscoop.com]
- 3. echemi.com [echemi.com]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling 2-Pentenenitrile
For Immediate Use by Laboratory and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Pentenenitrile, a flammable and toxic chemical. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel.
Hazard Summary
This compound is classified as a Category 3 flammable liquid and exhibits acute toxicity through oral, dermal, and inhalation routes.[1][2][3] It may also cause skin sensitization and damage to organs through prolonged or repeated exposure.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₇N | [2][3] |
| Molecular Weight | 81.12 g/mol | [2][3] |
| CAS Number | 25899-50-7 (cis/Z), 13284-42-9 (trans/E) | [1][2][4] |
| Hazard Class | 3 (Flammable Liquid), 6.1 (Toxic) | [4] |
| Packing Group | III | [4] |
| UN Number | UN1992 | [4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Citation |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face respirator can provide simultaneous eye and respiratory protection. | [1][5] |
| Skin Protection | Chemical impermeable gloves.[1] Fire/flame resistant and impervious clothing.[5] Disposable Tyvek-type sleeves taped to gloves, or full Tyvek-type disposable protective clothing should be worn.[2] | [1][2][5] |
| Respiratory Protection | A NIOSH-approved half-face or full-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA is recommended, especially when weighing or diluting the neat chemical.[2] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][5] | [1][2][5] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][6] Use non-sparking tools and explosion-proof equipment.[1][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The storage area should be locked.[4][6] Keep away from incompatible materials such as strong oxidizing acids, bases, peroxides, and epoxides.[2][6] An explosion-proof refrigerator is recommended for storage.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][6] Wash hands and skin thoroughly after handling.[1][6] Contaminated work clothing should not be allowed out of the workplace.[1]
Spill and Emergency Procedures:
-
Small Spills:
-
Remove all sources of ignition.[2]
-
Wearing appropriate PPE, use absorbent paper to pick up the liquid spill.[2]
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[2]
-
Wash the spill area with 60-70% ethanol (B145695) followed by a soap and water solution.[2]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[2]
-
-
Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, removing contact lenses if present.[2][7] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]
-
Disposal Plan:
-
Chemical Disposal: Dispose of this compound and any contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Regulatory Compliance: All disposal must be in accordance with applicable federal, state, and local regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C5H7N | CID 5364360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (Z)- | C5H7N | CID 6433944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 5ML | Labscoop [labscoop.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
